Chlorocruorin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
24869-67-8 |
|---|---|
Molecular Formula |
C33H32N4O5 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-[(8Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42)/b23-15-,24-11?,26-13?,28-12?,30-14? |
InChI Key |
POTJEWVOMCSKSL-JCECGTHESA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(/C(=C/O)/C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Synonyms |
chlorocruorin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Chlorocruorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a high-molecular-weight, extracellular respiratory protein found in the hemolymph of certain marine polychaete worms, belonging to the families Sabellidae, Serpulidae, Chlorhaemidae, and Ampharetidae.[1][2] Its discovery and subsequent characterization have provided valuable insights into the diversity of oxygen transport mechanisms in the animal kingdom. This technical guide provides an in-depth overview of the pivotal experiments that led to our understanding of this compound, detailing its unique biochemical properties, structure, and the methodologies employed in its study.
Discovery and Early Observations
The initial discovery of a green-colored respiratory pigment in the blood of polychaete worms dates back to the late 19th century. However, it was the extensive work of H. Munro Fox in the 1920s and 1930s that laid the foundation for our modern understanding of this compound.[3][4][5][6] Fox was the first to systematically investigate its properties, distinguishing it from the more common hemoglobin. A key observation was its dichromatism: appearing green in dilute solutions and red in concentrated ones.[1][7]
Physicochemical Properties of this compound
Subsequent research has elucidated the unique physicochemical characteristics of this compound, which are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Species Example | Reference |
| Molecular Weight | ~3.1 x 10^6 Da | Eudistylia vancouveri | [4] |
| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [4] |
| Iron Content | 0.212 ± 0.008% | Eudistylia vancouveri | [4] |
| Color (Dilute Solution) | Green | Spirographis spallanzanii | [1][7] |
| Color (Concentrated Solution) | Red | Spirographis spallanzanii | [1][7] |
Table 2: Subunit Composition of this compound from Eudistylia vancouveri
| Subunit Type | Molecular Weight (Da) | Notes | Reference |
| Globin Subunits | 14,000 - 15,000 | Myoglobin-like subunits | [4] |
| Dimeric Subunits | ~30,000 | [4] |
Table 3: Oxygen Binding Characteristics of this compound
| Parameter | Observation | Species Example | Reference |
| Oxygen Affinity (P50) | Lower than most hemoglobins | Potamilla leptochaeta | [8] |
| Bohr Effect | Large | Potamilla leptochaeta | [8] |
| Cooperativity (Hill Coefficient) | High | Potamilla leptochaeta | [8] |
| Cation Influence | Divalent cations (Mg2+, Ca2+) increase oxygen affinity and cooperativity | Potamilla leptochaeta | [8] |
Key Experimental Protocols
The following sections detail the methodologies for the pivotal experiments in the study of this compound, from its initial isolation to its detailed characterization.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the blood of polychaete worms.
Historical Method (based on H. Munro Fox's work):
-
Blood Collection:
-
Select large specimens of polychaetes (e.g., Spirographis spallanzanii).
-
Gently dry the animal with filter paper.
-
Amputate the crown of the worm as close to the body as possible.
-
Collect the blood that exudes from the cut vessels using a capillary pipette.[4]
-
-
Purification (Crystallization):
-
The collected blood, containing this compound in solution, was the primary source for early studies.
-
For crystallization, Jean Roche and H. Munro Fox developed a method, though the precise details of the crystallization medium from their original publication are sparse, it is understood that they successfully obtained crystalline this compound.[4]
-
Modern Method:
-
Blood Collection: As described in the historical method. To prevent coagulation, an anticoagulant (e.g., EDTA) can be added.
-
Clarification: Centrifuge the collected blood at a low speed (e.g., 1,000 x g for 15 minutes) to pellet any cells or debris.
-
Ultracentrifugation: Pellet the this compound from the supernatant by ultracentrifugation at a high speed (e.g., 100,000 x g for 4-6 hours). The high molecular weight of this compound allows it to be pelleted under these conditions.
-
Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with 0.01 M MgCl2, pH 8.0) and dialyze against the same buffer to remove any remaining small molecule contaminants.
-
Chromatography (Optional): For higher purity, the resuspended and dialyzed sample can be subjected to size-exclusion chromatography or ion-exchange chromatography.
Determination of Oxygen Binding Affinity
Objective: To measure the oxygen binding and dissociation characteristics of this compound.
Spectrographic Method (based on H. Munro Fox, 1932):
-
Sample Preparation: Prepare dilute solutions of purified this compound in a buffer of known pH.
-
Equilibration: Equilibrate the this compound solution with gas mixtures containing known partial pressures of oxygen. This is done at a constant temperature.
-
Spectrographic Measurement:
-
Use a spectrograph to measure the light absorption of the equilibrated solution at two wavelengths: one where the difference in absorption between oxythis compound and deoxythis compound is maximal, and another at an isosbestic point (where the absorption of both forms is the same).
-
The absorption spectra of oxy- and reduced this compound differ, allowing for the determination of the relative concentrations of the two forms.[5]
-
-
Calculation: From the absorption measurements at different oxygen partial pressures, calculate the percentage of oxygenated this compound.
-
Oxygen Dissociation Curve: Plot the percentage of oxygenated this compound against the partial pressure of oxygen to generate an oxygen dissociation curve. From this curve, the P50 value (the oxygen partial pressure at which the protein is 50% saturated) can be determined.
Subunit Analysis by Electrophoresis
Objective: To determine the molecular weights of the subunits of this compound.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Protocol:
-
Sample Preparation:
-
Mix a sample of purified this compound with a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol or dithiothreitol), and a tracking dye.
-
Heat the mixture to denature the protein and dissociate the subunits.
-
-
Gel Electrophoresis:
-
Load the prepared sample onto a polyacrylamide gel.
-
Apply an electric field to the gel, causing the negatively charged SDS-coated protein subunits to migrate towards the positive electrode. The sieving effect of the gel separates the subunits based on their molecular weight.
-
-
Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
-
Molecular Weight Determination: Compare the migration distance of the this compound subunit bands to that of a set of protein standards with known molecular weights run on the same gel. This allows for the estimation of the molecular weights of the this compound subunits.
Visualizations
Experimental Workflow for this compound Characterization
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
The discovery and ongoing study of this compound in polychaetes have significantly broadened our understanding of respiratory protein evolution and diversity. Its massive size, unique heme group, and distinct oxygen-binding properties make it a fascinating subject for biochemists, physiologists, and evolutionary biologists. The experimental protocols outlined in this guide, from the pioneering work of early researchers to modern analytical techniques, provide a framework for the continued investigation of this remarkable molecule and its potential applications. The unique properties of this compound may also hold promise for the development of novel oxygen therapeutics and other biomedical applications.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Referee's report by Joseph Barcroft, on a paper 'The oxygen to iron ratio of oxythis compound and the total quantity of oxygen carried by the pigment in spirographis' by Harold Munro Fox | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 3. scite.ai [scite.ai]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 8. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical and Biophysical Landscape of Chlorocruorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocruorin, a high-molecular-weight, extracellular respiratory protein, is a fascinating subject of study due to its unique structural and functional properties that distinguish it from mammalian hemoglobin. Found freely dissolved in the hemolymph of certain marine polychaete annelids, this iron-containing protein is responsible for oxygen transport. A remarkable characteristic of this compound is its dichromatism, appearing green in dilute solutions and reddish in concentrated ones. This technical guide provides an in-depth exploration of the fundamental biochemical and biophysical properties of this compound, including its molecular architecture, oxygen-binding kinetics, and subunit composition. Detailed experimental protocols for the characterization of this unique protein are also provided to facilitate further research and potential applications in areas such as drug development and the design of artificial oxygen carriers.
Introduction
This compound is a member of the family of giant extracellular respiratory proteins, which also includes erythrocruorin. These massive protein complexes are distinguished by their hexagonal bilayer structure and are composed of numerous globin and linker subunits. The primary role of this compound is to transport oxygen from the respiratory surfaces to the tissues of various marine worms, including those in the families Sabellidae, Serpulidae, and Chlorhaemidae.[1][2]
A key feature that differentiates this compound from hemoglobin is the structure of its heme group. This compound contains a unique heme moiety where a formyl group replaces the vinyl group at position 2 of the porphyrin ring.[3] This modification is responsible for its characteristic green color in dilute solutions and its lower affinity for oxygen compared to most hemoglobins.[3][4] The protein's high molecular weight, exceeding 3,600 kDa, allows it to be freely dissolved in the plasma without being enclosed in red blood cells.[4][5]
Understanding the biochemical and biophysical properties of this compound is crucial for several reasons. From a basic science perspective, it offers insights into the evolution of respiratory proteins and the adaptation of organisms to diverse environments. For drug development professionals, the unique oxygen-binding characteristics and stability of such large protein complexes could inspire the design of novel oxygen therapeutics. This guide aims to provide a comprehensive overview of this compound's properties and the methodologies to study them.
Molecular Architecture and Composition
This compound is a macromolecular assembly with a complex quaternary structure. It shares a striking resemblance to erythrocruorin, with the primary distinction being the modified heme group.[4][6] The overall structure is a hexagonal bilayer, a common feature of giant hemoglobins.[7]
This enormous protein is constructed from a large number of myoglobin-like subunits, each with a molecular weight of approximately 16-17 kDa.[4][5] These globin subunits are organized into a hierarchical structure, likely forming tetramers that further assemble into dodecamers.[3] These dodecamers are then arranged to form the final hexagonal bilayer structure, which can comprise over a hundred subunits, including interlinking proteins that stabilize the complex.[4][6] The total molecular weight of the this compound complex is in the range of 3.1 to 3.6 million Daltons.[8][9]
The subunit composition can vary between species. For instance, the this compound from Sabella spallanzanii is composed of three different globin chains and three linker chains.[6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound from various sources.
Table 1: Molecular Weight and Subunit Composition of this compound
| Property | Value | Species | Reference |
| Total Molecular Weight | ~3,600 kDa | General | [4][5] |
| Total Molecular Weight | 3.1 x 10^6 Da | Eudistylia vancouveri | [8] |
| Total Molecular Weight | 3.5 x 10^6 Da | General | [9] |
| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [8] |
| Myoglobin-like Subunit MW | 16-17 kDa | General | [4][5] |
| Subunit MW (SDS-PAGE) | ~14,000-15,000 Da & 30,000 Da | Eudistylia vancouveri | [8] |
Table 2: Oxygen Binding Properties of this compound
| Property | Observation | Species | Reference |
| Oxygen Affinity | Lower than most hemoglobins | General | [4][10] |
| Bohr Effect | Large | Potamilla leptochaeta | [10] |
| Cooperativity | High | Potamilla leptochaeta | [10] |
| Effect of Divalent Cations (Mg2+, Ca2+) | Increased oxygen affinity and cooperativity | Potamilla leptochaeta | [10] |
Oxygen Binding and Function
This compound's primary function is oxygen transport, and its oxygen-binding properties are finely tuned to the physiological needs of the organisms in which it is found. A defining characteristic of this compound is its relatively low affinity for oxygen compared to human hemoglobin.[10] This lower affinity means that a higher partial pressure of oxygen is required to achieve saturation, which may be an adaptation to the oxygen-rich environments these marine worms inhabit.
Despite its lower oxygen affinity, this compound exhibits significant cooperativity in oxygen binding, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen.[10] This cooperative binding results in a sigmoidal oxygen equilibrium curve, similar to that of hemoglobin, allowing for efficient oxygen uptake in the respiratory organs and release in the tissues.
The oxygen-binding properties of this compound are also influenced by allosteric effectors. A pronounced Bohr effect is observed, where a decrease in pH (increased acidity) leads to a decrease in oxygen affinity, facilitating oxygen release in metabolically active tissues where CO2 levels are high.[10] Furthermore, the presence of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) has been shown to increase both the oxygen affinity and cooperativity of this compound, highlighting the role of the ionic environment of the hemolymph in modulating its function.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biochemical and biophysical properties of this compound.
Purification of this compound from Marine Polychaetes
Objective: To isolate and purify this compound from the hemolymph of marine polychaete worms.
Materials:
-
Marine polychaete worms (e.g., Sabella spallanzanii, Spirographis spallanzanii)
-
Cold saline buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Syringes and needles
-
Centrifuge and centrifuge tubes
-
Ultracentrifuge and rotors
-
Dialysis tubing (100 kDa MWCO)
-
Chromatography system (e.g., FPLC)
-
Gel filtration column (e.g., Sephacryl S-500)
-
Buffer for gel filtration (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)
Protocol:
-
Collection of Hemolymph: Carefully extract hemolymph from the worms by making a small incision and collecting the fluid, or by direct puncture of the body cavity with a syringe. Perform all steps on ice to minimize proteolysis.
-
Initial Clarification: Centrifuge the collected hemolymph at 10,000 x g for 30 minutes at 4°C to pellet any cells and debris.
-
Ultracentrifugation: To pellet the high-molecular-weight this compound, subject the supernatant to ultracentrifugation at 100,000 x g for 4 hours at 4°C.
-
Resuspension and Dialysis: Carefully decant the supernatant and gently resuspend the green pellet in a minimal volume of cold saline buffer. Dialyze the resuspended pellet against the gel filtration buffer overnight at 4°C to remove small molecular weight contaminants.
-
Gel Filtration Chromatography: Load the dialyzed sample onto a pre-equilibrated gel filtration column. Elute the protein with the gel filtration buffer at a constant flow rate. Collect fractions and monitor the absorbance at 280 nm and 430 nm (for the heme group). This compound will elute in the void volume or early fractions due to its large size.
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE and native PAGE to assess purity. Pool the purest fractions containing this compound.
-
Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., ultrafiltration with a 100 kDa MWCO membrane). Determine the protein concentration using a suitable method (e.g., Bradford assay or absorbance at 280 nm with a determined extinction coefficient). Store the purified this compound at -80°C in small aliquots.
Determination of Molecular Weight
Objective: To determine the molecular weight of the subunits of this compound.
Materials:
-
Purified this compound
-
SDS-PAGE gels (gradient or low percentage acrylamide (B121943) for better resolution of large proteins)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
2x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)
-
High molecular weight protein standards
-
Coomassie Brilliant Blue or silver staining reagents
-
Heating block or water bath
Protocol:
-
Sample Preparation: Mix the purified this compound sample with an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.
-
Gel Loading: Load the denatured samples and molecular weight standards into the wells of the SDS-PAGE gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, carefully remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Destain the gel and visualize the protein bands. Determine the molecular weight of the this compound subunits by comparing their migration distance to that of the known molecular weight standards.
Objective: To determine the absolute molecular weight of the intact this compound complex.
Materials:
-
Purified this compound in a suitable buffer (e.g., the final gel filtration buffer)
-
Analytical ultracentrifuge with absorbance and/or interference optics
-
Double-sector centerpiece cells
Protocol:
-
Sample Preparation: Prepare a series of this compound concentrations (e.g., 0.1, 0.3, and 0.5 mg/mL) in the desired buffer. Dialyze the samples against the buffer to ensure equilibrium.
-
Cell Loading: Load the protein samples into one sector of the centerpiece and the matched buffer into the other sector.
-
Centrifugation: Place the cells in the rotor and centrifuge at a relatively low speed (e.g., 3,000 - 5,000 rpm) to allow the protein to reach sedimentation equilibrium. This may take 24-48 hours.
-
Data Acquisition: Once equilibrium is reached (as determined by no further change in the concentration gradient over time), collect absorbance or interference profiles at different radial positions.
-
Data Analysis: Analyze the equilibrium concentration distribution data using appropriate software (e.g., SEDFIT, UltraScan). The data can be fitted to models that yield the weight-average molecular weight of the this compound complex.
Characterization of Oxygen Binding
Objective: To determine the oxygen equilibrium curve and allosteric properties of this compound.
Materials:
-
Purified this compound
-
Oxygen-impermeable cuvette with a gas port
-
Spectrophotometer
-
Gas mixing system to create precise oxygen-nitrogen mixtures
-
Deoxygenating agent (e.g., sodium dithionite) or pure nitrogen gas
-
Buffer for analysis (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4)
Protocol:
-
Sample Preparation: Dilute the purified this compound to a suitable concentration in the analysis buffer within the cuvette.
-
Deoxygenation: Fully deoxygenate the sample by gently bubbling with pure nitrogen gas or by adding a minimal amount of fresh sodium dithionite (B78146) solution. Record the spectrum of the fully deoxygenated (deoxy) this compound.
-
Oxygenation: Introduce a gas mixture with a known partial pressure of oxygen into the cuvette and allow the sample to equilibrate. Record the absorption spectrum.
-
Iterative Measurements: Repeat step 3 with gas mixtures of incrementally increasing oxygen partial pressures until the sample is fully saturated with oxygen (oxy-chlorocruorin). Record the spectrum of the fully oxygenated sample.
-
Data Analysis: At each oxygen partial pressure, calculate the fractional saturation (Y) of this compound using the absorbance changes at specific wavelengths (e.g., in the Soret or Q-band region where the spectral differences between the oxy and deoxy forms are maximal).
-
Hill Plot: Plot log(Y / (1-Y)) versus log(pO2). The slope of the linear region of this plot gives the Hill coefficient (n), an indicator of cooperativity. The pO2 at which Y = 0.5 is the P50 value, representing the oxygen affinity.
Structural Analysis by Transmission Electron Microscopy (TEM)
Objective: To visualize the overall structure and morphology of the this compound complex.
Materials:
-
Purified this compound (at ~0.01-0.1 mg/mL)
-
Carbon-coated copper grids
-
Glow discharger
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid, pH adjusted)
-
Filter paper
-
Transmission electron microscope
Protocol:
-
Grid Preparation: Glow discharge the carbon-coated grids to make the surface hydrophilic.
-
Sample Application: Apply a small drop (3-5 µL) of the purified this compound solution to the carbon side of the grid and allow it to adsorb for 1-2 minutes.
-
Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper.
-
Staining: Immediately apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Final Blotting: Blot away the excess stain.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Examine the grid in the transmission electron microscope. The protein complexes will appear as light objects against a dark background of the stain.
Determination of Iron Content
Objective: To quantify the amount of iron in a purified this compound sample.
Materials:
-
Purified this compound of known protein concentration
-
Iron standard solution
-
Acidic releasing agent (e.g., 10% trichloroacetic acid, TCA)
-
Reducing agent (e.g., ascorbic acid or hydroxylamine)
-
Chromogenic agent (e.g., Ferrozine or bathophenanthroline (B157979) sulfonate)
-
Spectrophotometer
Protocol:
-
Iron Release: Mix the this compound sample with the acidic releasing agent to denature the protein and release the iron. Heat the mixture (e.g., at 60°C for 15 minutes) to facilitate this process. Centrifuge to pellet the precipitated protein.
-
Reduction of Iron: Transfer the supernatant to a new tube and add the reducing agent to convert all Fe³⁺ to Fe²⁺.
-
Color Development: Add the chromogenic agent, which will form a colored complex with the Fe²⁺. Allow the color to develop according to the reagent's instructions.
-
Standard Curve: Prepare a standard curve using known concentrations of the iron standard solution treated in the same way as the samples.
-
Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance for the iron-chromogen complex (e.g., ~562 nm for Ferrozine).
-
Calculation: Determine the iron concentration in the this compound sample by comparing its absorbance to the standard curve. The iron content can then be expressed as moles of iron per mole of protein or per subunit.
Visualizations
Signaling Pathways and Experimental Workflows
As this compound is primarily an oxygen transport protein, it is not directly involved in intracellular signaling pathways. The following diagrams illustrate the hierarchical structure of this compound and a general workflow for its biochemical characterization.
References
- 1. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. sedanal.org [sedanal.org]
- 4. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. BiochemSphere [biochemicalsci.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Early Studies on the Function of Chlorocruorin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a high-molecular-weight, extracellular respiratory pigment found in the blood plasma of four families of marine polychaete annelids. Its discovery and initial characterization in the early 20th century, primarily through the work of H. Munro Fox, laid the foundation for our understanding of this unique oxygen-carrying molecule.[1][2] This technical guide provides an in-depth review of these seminal studies, focusing on the core functional aspects of this compound, the experimental methodologies employed, and the quantitative data that emerged from this foundational research.
This compound is structurally related to hemoglobin but possesses a distinct heme group, which imparts its characteristic dichroism—appearing green in dilute solutions and red in concentrated ones.[1][3][4] The early investigations were pivotal in establishing its role as a respiratory pigment and in delineating its oxygen-binding properties, which include a notably low oxygen affinity and a significant Bohr effect. This document will synthesize the findings from key publications of that era to offer a comprehensive technical overview for contemporary researchers.
Core Functional Characteristics
The initial studies on this compound focused on defining its fundamental physicochemical and physiological properties. These investigations revealed a respiratory pigment with a unique profile compared to mammalian hemoglobin.
Spectroscopic Properties
A significant portion of the early work on this compound involved characterizing its absorption spectra, which provided the basis for quantifying its oxygenation state. The distinct spectra of the oxygenated (oxythis compound) and deoxygenated (deoxythis compound) forms were meticulously measured.
Table 1: Absorption Spectra of this compound from Spirographis spallanzanii
| Form | α-band (nm) | β-band (nm) |
| Oxythis compound | 604 | 560 |
| Deoxythis compound | 572 | - |
Data extracted from the work of H. Munro Fox (1926).[1]
Oxygen-Binding Properties
The oxygen-binding characteristics of this compound were a central focus of early research, revealing its physiological role. These studies established its lower affinity for oxygen compared to human hemoglobin, as well as the influence of pH on this affinity.
Table 2: Oxygen Affinity of this compound from Spirographis spallanzanii at 15°C
| pH | P₅₀ (mmHg) |
| 7.6 | 17 |
| 7.4 | 22 |
| 7.2 | 28 |
Data illustrating the Bohr effect, extracted from the work of H. Munro Fox (1932).[3][4]
Experimental Protocols
The methodologies employed in the early 20th century, while lacking the sophistication of modern techniques, were ingeniously adapted to study the function of this compound.
Preparation of this compound Solution
-
Source Organism: The marine polychaete worm Spirographis spallanzanii was the primary source of this compound.
-
Blood Collection: Worms were carefully handled to minimize stress. Blood was collected by making a small incision at the base of the branchial crown and allowing the blood to drip into a chilled container.
-
Purification: The collected blood was often diluted with seawater or a saline solution isotonic to the worm's body fluids. For some experiments, the solution was centrifuged to remove any cellular debris, though this compound itself is extracellular.
Spectrophotometric Analysis
The determination of the absorption spectra and the percentage of oxygen saturation was a critical experimental procedure.
-
Instrumentation: A Hartridge reversion spectroscope was a key instrument used in these early studies.[5][6] This device allowed for the precise measurement of the position of absorption bands by displaying two spectra in reverse orientation to each other, enabling accurate alignment and wavelength determination.
-
Methodology:
-
A dilute solution of this compound was placed in a glass cuvette.
-
For determining the oxythis compound spectrum, the solution was equilibrated with air or pure oxygen.
-
For the deoxythis compound spectrum, a reducing agent such as sodium hydrosulphite was added to the solution to remove all dissolved oxygen.
-
The spectroscope was used to observe the absorption bands, and their positions (wavelengths) were recorded.
-
Determination of the Oxygen Dissociation Curve
The relationship between the partial pressure of oxygen and the percentage saturation of this compound was determined using a combination of gasometric and spectrophotometric techniques.
-
Instrumentation: A Barcroft differential manometer was likely used to measure the volume of oxygen. This apparatus allowed for the precise measurement of changes in gas volume at a constant temperature.
-
Procedure:
-
A known volume of this compound solution was placed in the flask of the Barcroft manometer.
-
The solution was equilibrated with a gas mixture of known oxygen and nitrogen content.
-
The amount of oxygen bound to the this compound was determined by adding a reagent (e.g., potassium ferricyanide) to release the bound oxygen and measuring the resulting change in gas volume with the manometer.
-
The percentage saturation was then calculated for the given partial pressure of oxygen.
-
This process was repeated with gas mixtures of varying oxygen partial pressures to construct the full oxygen dissociation curve.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described in the early studies of this compound.
References
The Verdant Vein: A Technical Guide to the Natural Distribution and Analysis of Chlorocruorin in Annelids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating world of chlorocruorin, a green-hued respiratory pigment found within the phylum Annelida. This document provides a comprehensive overview of its distribution, physicochemical properties, and the methodologies employed in its study. It is intended to serve as a valuable resource for researchers in physiology, biochemistry, and pharmacology, as well as professionals in drug development interested in the unique characteristics of this oxygen-carrying molecule.
Natural Distribution of this compound in Annelids
This compound is not ubiquitously distributed among annelids; its presence is restricted to a few specific families of marine polychaetes. This limited distribution makes it a subject of significant evolutionary and physiological interest.
The primary annelid families known to possess this compound are:
-
Sabellidae: Commonly known as feather duster worms, this family is one of the most well-documented groups containing this compound.[1] Species such as Sabella spallanzanii are frequently studied for their this compound content.
-
Serpulidae: These tube-building polychaetes, often called "Christmas tree worms," are another major family characterized by the presence of this compound.[1] Interestingly, some species within the genus Serpula possess both this compound and the more common respiratory pigment, hemoglobin.[2]
-
Chlorhaemidae: As their name suggests, members of this family are known for their green blood, a direct result of the presence of this compound.
-
Flabelligeridae and Terebellomorpha: Several sources indicate the presence of this compound within these polychaete groups, expanding the known taxonomic range of this unique respiratory pigment.[3]
The presence and ratio of this compound to hemoglobin can vary even within a single species. For instance, in Serpula vermicularis, younger individuals tend to have a higher proportion of hemoglobin, which shifts towards a dominance of this compound as they age.[2] This suggests a complex regulatory mechanism governing the expression of these two respiratory pigments.
Quantitative Physicochemical Properties of this compound
This compound exhibits distinct physicochemical properties compared to hemoglobin, which are crucial for understanding its physiological role. The following tables summarize key quantitative data gathered from various studies.
| Property | Value/Range | Annelid Species | Reference(s) |
| Iron Content (wt. %) (mean ± SD) | 0.228 ± 0.013 | >30 species of annelids | [4] |
| Heme Content (wt. %) (mean ± SD) | 2.60 ± 0.38 | >30 species of annelids | [4] |
| Minimum Molecular Mass (Da) | 23,000 - 26,000 | >30 species of annelids | [4] |
Table 1: General Compositional Data for Annelid Chlorocruorins
| Annelid Species | Molecular Weight (Da) | Subunit Molecular Weight (Da) | Reference(s) |
| Eudistylia vancouveri | 3.1 x 10⁶ | 14,000-15,000 and 30,000 |
Table 2: Molecular Weight of this compound in a Specific Annelid Species
| Annelid Species | pH | P₅₀ (mmHg) | Cooperativity (n) | Reference(s) |
| Potamilla leptochaeta | 7.0 | ~30 | ~2.5 | [5] |
| Potamilla leptochaeta | 7.5 | ~20 | ~3.0 | [5] |
| Potamilla leptochaeta | 8.0 | ~15 | ~3.5 | [5] |
Table 3: Oxygen Binding Affinity (P₅₀) and Cooperativity of this compound in Potamilla leptochaeta
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the isolation, purification, and analysis of this compound from annelid sources. These protocols are generalized from published methods for annelid respiratory pigments and may require optimization for specific species and laboratory conditions.
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation and purification of this compound from the blood of marine polychaetes.
Workflow for this compound Extraction and Purification
Caption: Generalized workflow for this compound extraction, purification, and analysis.
Materials:
-
Live annelid specimens
-
Cold marine-grade anticoagulant solution (e.g., Alsever's solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and ultracentrifuge
-
Gel filtration column (e.g., Sephacryl S-300)
-
Spectrophotometer
-
Electrophoresis equipment
Procedure:
-
Blood Collection: Annelid specimens are carefully dissected to expose the main blood vessels. Blood is drawn using a fine-gauge needle and syringe pre-filled with an anticoagulant solution.
-
Initial Centrifugation: The collected blood is centrifuged at a low speed (e.g., 1,000 x g) for 15 minutes at 4°C to pellet any cells and large debris.
-
Supernatant Collection: The resulting supernatant, which contains the extracellular this compound, is carefully collected.
-
High-Speed Centrifugation/Ultracentrifugation: The supernatant is then subjected to high-speed centrifugation or ultracentrifugation (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet any remaining cellular fragments and high-molecular-weight contaminants.
-
Gel Filtration Chromatography: The clarified supernatant is loaded onto a pre-equilibrated gel filtration column. The column is eluted with PBS, and fractions are collected.
-
Fraction Analysis: The absorbance of the collected fractions is monitored at the characteristic Soret peak for this compound (around 430-440 nm) to identify the fractions containing the purified pigment.
-
Concentration and Storage: The purified this compound fractions are pooled, concentrated using ultrafiltration, and stored at -80°C for long-term preservation.
Spectrophotometric Analysis
Spectrophotometry is a fundamental technique for the quantification and characterization of this compound.
Procedure:
-
Sample Preparation: A purified this compound solution is diluted in PBS to a concentration that falls within the linear range of the spectrophotometer.
-
Wavelength Scan: An absorbance spectrum is recorded from 300 to 700 nm to identify the characteristic absorption peaks of oxy-, deoxy-, and met-chlorocruorin. The Soret peak for oxythis compound is typically observed around 430-440 nm, with alpha and beta bands at higher wavelengths.
-
Quantification: The concentration of this compound can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance at the Soret peak, ε is the molar extinction coefficient (if known for the specific this compound species), c is the concentration, and l is the path length of the cuvette.
Polyacrylamide Gel Electrophoresis (PAGE)
SDS-PAGE and two-dimensional (2D) gel electrophoresis are used to determine the subunit composition and purity of the this compound preparation.
Procedure for SDS-PAGE:
-
Sample Preparation: Purified this compound is mixed with a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) and heated to denature and reduce the protein.
-
Gel Electrophoresis: The denatured sample is loaded onto a polyacrylamide gel, and an electric field is applied to separate the subunits based on their molecular weight.
-
Staining: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.
-
Analysis: The molecular weights of the this compound subunits are estimated by comparing their migration distance to that of a set of molecular weight standards run on the same gel.
Signaling Pathways and Regulation
The precise signaling pathways that regulate the synthesis and function of this compound in annelids are not yet fully elucidated. However, based on studies of hypoxia response and heme metabolism in annelids and other invertebrates, a hypothetical regulatory network can be proposed.
Proposed Regulatory Pathways for this compound Synthesis in Response to Hypoxia
Caption: A hypothetical model of signaling pathways regulating this compound synthesis in response to hypoxia.
Hypoxia-Inducible Factor (HIF) Pathway
A central player in the cellular response to low oxygen is the Hypoxia-Inducible Factor (HIF). In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated and targeted for degradation. Under hypoxic conditions, this degradation is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with the beta subunit (HIF-β). This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. It is plausible that genes encoding the globin chains of this compound are among the targets of the HIF-1 pathway in this compound-containing annelids, leading to increased synthesis of the respiratory pigment to enhance oxygen transport efficiency in low-oxygen environments.
Nitric Oxide (NO) Signaling
Nitric oxide (NO) is another key signaling molecule involved in the response to hypoxia. In some invertebrates, hypoxia can lead to an increase in NO production. NO can activate soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This cGMP can then act as a second messenger to modulate various cellular processes, potentially including the regulation of gene expression. The interplay between NO signaling and the HIF pathway in the context of this compound regulation is an area that warrants further investigation.
Heme Biosynthesis Pathway
The synthesis of this compound is intrinsically linked to the heme biosynthesis pathway, as its functional core is a modified heme group. The enzymes and regulatory mechanisms of this pathway are likely conserved in annelids. The regulation of key enzymes in this pathway, such as aminolevulinic acid synthase (ALAS), could be a critical control point for this compound production. Hormonal signals and the availability of iron are also likely to play significant roles in modulating the rate of heme and, consequently, this compound synthesis.
Heme Biosynthesis Pathway
Caption: A simplified diagram of the heme biosynthesis pathway leading to the formation of this compound.
Conclusion and Future Directions
This compound remains a captivating and relatively understudied respiratory pigment. Its unique distribution among a select few annelid families and its distinct physicochemical properties offer exciting avenues for research. Understanding the genetic and physiological basis for the presence of this compound, often in conjunction with hemoglobin, will provide valuable insights into the evolution of respiratory proteins and the adaptation of organisms to diverse marine environments.
For drug development professionals, the large molecular size and unique oxygen-binding characteristics of this compound may present opportunities for the development of novel oxygen therapeutics. Further research into its structure, function, and in vivo stability is warranted to explore these possibilities.
Future research should focus on:
-
Detailed quantitative analysis of this compound from a wider range of annelid species to build a more comprehensive comparative dataset.
-
Elucidation of the specific signaling pathways that regulate this compound synthesis and degradation in response to environmental cues.
-
High-resolution structural studies of chlorocruorins from different species to better understand the structure-function relationships.
-
Investigation of the genetic basis for the co-expression of this compound and hemoglobin in certain species.
By addressing these research questions, we can unlock the full potential of this compound, both as a model for understanding fundamental biological processes and as a potential source of novel biotechnological and therapeutic applications.
References
- 1. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Annelid - Respiratory, Segmented, Setae | Britannica [britannica.com]
- 4. The signaling pathway of hypoxia inducible factor in regulating gut homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Chlorocruorin in Marine Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocruorin, a respiratory pigment found in the hemolymph of select marine polychaete worms, presents a fascinating case study in the diverse strategies employed by marine invertebrates for oxygen transport. This technical guide provides an in-depth exploration of the structure, function, and unique characteristics of this compound. We delve into its distinct spectral properties, oxygen-binding kinetics, and molecular architecture, offering a comprehensive resource for researchers in marine biology, protein chemistry, and drug development. Detailed experimental protocols for the characterization of this intriguing molecule are provided, alongside a quantitative summary of its key biophysical parameters. This guide aims to be an essential reference for professionals seeking to understand and potentially harness the unique properties of this compound.
Introduction
This compound is a large, extracellular respiratory protein responsible for oxygen transport in several families of marine annelids, including the Sabellidae, Serpulidae, and Chlorhaemidae.[1][2] Unlike the more ubiquitous hemoglobin, this compound exhibits a distinct dichromatism, appearing green in dilute solutions and red in concentrated ones.[1] This unique property, along with its lower oxygen affinity compared to most hemoglobins, has made it a subject of scientific curiosity.[1] Understanding the structure-function relationship of this compound not only provides insights into the physiological adaptations of these marine worms to their specific environments but also presents potential avenues for the development of novel oxygen-carrying therapeutics.
Molecular Architecture of this compound
This compound is a massive macromolecule with a complex hierarchical structure. It is a type of erythrocruorin, a class of giant respiratory proteins found freely dissolved in the plasma of many annelids and arthropods.[3]
Subunit Composition
The fundamental building blocks of this compound are globin-like subunits, each with a molecular weight of approximately 16-17 kDa.[3] These subunits assemble into a giant hexagonal bilayer structure with a total molecular weight exceeding 3600 kDa.[3] The overall structure is composed of numerous myoglobin-like subunits and interlinking proteins.[3]
The Unique Chlorocruoroheme Prosthetic Group
The most striking feature of this compound is its prosthetic group, a modified heme known as chlorocruoroheme. The only significant difference between this compound and other erythrocruorins is this abnormal heme group structure.[3] In chlorocruoroheme, the vinyl group at position 2 of the porphyrin ring is replaced by a formyl group (-CHO).[4] This seemingly minor modification is responsible for the characteristic green color and the altered oxygen-binding properties of the molecule.
Physicochemical and Oxygen-Binding Properties
The unique structure of this compound dictates its functional characteristics, particularly its interaction with oxygen.
Oxygen Affinity and Cooperativity
This compound generally exhibits a lower affinity for oxygen compared to most hemoglobins.[1] This property is reflected in a higher P50 value, the partial pressure of oxygen at which the protein is 50% saturated. The oxygen binding to this compound is cooperative, meaning the binding of one oxygen molecule to a heme site increases the affinity of the other sites for oxygen.[5] This cooperativity is essential for efficient oxygen transport, allowing for effective oxygen uptake in respiratory organs and release in tissues.
The Bohr Effect
Like hemoglobin, this compound exhibits a Bohr effect, where a decrease in pH (increase in acidity) or an increase in carbon dioxide concentration leads to a decrease in oxygen affinity, facilitating oxygen release in metabolically active tissues.[6] The magnitude of the Bohr effect in this compound can be significant.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various species.
| Property | Value | Species | Reference |
| Molecular Weight | > 3600 kDa | General | [3] |
| 3.1 x 10^6 Da | Eudistylia vancouveri | [7] | |
| Subunit Molecular Weight | 16-17 kDa | General | [3] |
| 14-15 kDa (dissociated) | Eudistylia vancouveri | [7] | |
| Sedimentation Coefficient (S20,w) | ~57 S | Eudistylia vancouveri | [7] |
| Iron Content | 0.212 +/- 0.008% | Eudistylia vancouveri | [7] |
Table 1: Molecular Properties of this compound
| Parameter | Value | Conditions | Species | Reference |
| P50 (Oxygen Affinity) | Varies with pH and temperature | See original studies for details | Potamilla leptochaeta | [6] |
| Hill Coefficient (n) | High cooperativity | - | Potamilla leptochaeta | [6] |
| Bohr Effect | Large | - | Potamilla leptochaeta | [6] |
Table 2: Oxygen-Binding Parameters of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of this compound.
Purification of this compound
Objective: To isolate and purify this compound from the blood of marine polychaetes.
Methodology:
-
Blood Collection: Collect blood from the dorsal vessel of the annelid using a fine-tipped syringe.
-
Centrifugation: Centrifuge the collected blood at a low speed to remove any cellular debris.
-
Ultracentrifugation: Subject the supernatant to ultracentrifugation to pellet the high-molecular-weight this compound.
-
Resuspension and Dialysis: Resuspend the pellet in a suitable buffer (e.g., Tris-HCl with divalent cations like Mg²⁺ and Ca²⁺ to maintain stability) and dialyze against the same buffer to remove small molecule contaminants.[6]
-
Purity Assessment: Assess the purity of the final preparation using techniques like SDS-PAGE and native PAGE.
Determination of Oxygen Equilibrium Curves
Objective: To measure the oxygen-binding affinity (P50) and cooperativity (Hill coefficient) of purified this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of purified this compound in a buffer with a specific pH and ionic strength.
-
Equilibration: Equilibrate the this compound solution with gas mixtures of known oxygen partial pressures in a tonometer. This can be achieved by mixing pure nitrogen and oxygen in precise ratios.
-
Spectrophotometric Measurement: After equilibration, measure the absorbance of the solution at two specific wavelengths using a spectrophotometer. The wavelengths should be chosen where the difference in absorbance between oxy- and deoxythis compound is maximal.[6]
-
Calculation of Saturation: Calculate the fractional oxygen saturation (Y) at each oxygen partial pressure (pO₂) using the measured absorbance values.
-
Data Analysis: Plot the fractional saturation (Y) against the partial pressure of oxygen (pO₂) to generate the oxygen equilibrium curve. The P50 is the pO₂ at which Y = 0.5. The Hill coefficient (n) can be determined from the slope of the Hill plot (log(Y/(1-Y)) vs. log(pO₂)).
SDS-PAGE for Subunit Analysis
Objective: To determine the molecular weights of the constituent subunits of this compound.
Methodology:
-
Sample Preparation: Mix the purified this compound sample with a loading buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol). Heat the sample to denature and reduce the protein.
-
Electrophoresis: Load the prepared sample onto a polyacrylamide gel and apply an electric field. The SDS-coated proteins will migrate through the gel towards the anode at a rate inversely proportional to the logarithm of their molecular weight.
-
Staining: After electrophoresis, stain the gel with a protein-specific dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Molecular Weight Determination: Compare the migration distance of the this compound subunit bands to that of a set of standard proteins with known molecular weights run on the same gel to estimate the subunit molecular weights.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Hierarchical structure of the this compound molecule.
Caption: Experimental workflow for determining oxygen-binding properties.
Signaling Pathways
Currently, there is a lack of specific evidence in the scientific literature detailing signaling pathways directly involving this compound or its derivatives in marine invertebrates. While the molecule's primary role is established as oxygen transport, the possibility of secondary functions, such as in redox signaling or immune responses, remains an open area for future research. The unique chlorocruoroheme group, with its reactive formyl group, could potentially participate in cellular signaling cascades under specific physiological or pathological conditions. Further investigation is required to elucidate any such roles.
Conclusion and Future Directions
This compound represents a remarkable adaptation for oxygen transport in certain marine annelids. Its massive size, unique prosthetic group, and distinct oxygen-binding characteristics set it apart from other respiratory pigments. The detailed methodologies provided in this guide offer a framework for the consistent and reproducible study of this fascinating molecule.
Future research should focus on several key areas:
-
High-Resolution Structural Studies: Elucidating the high-resolution three-dimensional structure of the entire this compound macromolecule will be crucial for a deeper understanding of its cooperative oxygen-binding mechanism.
-
Investigation of Potential Signaling Roles: Targeted studies are needed to explore whether this compound or its breakdown products are involved in any cellular signaling pathways.
-
Biomedical Applications: The unique properties of this compound, such as its extracellular nature and distinct oxygen affinity, could be explored for the development of blood substitutes or other oxygen-delivery systems.
By continuing to unravel the complexities of this compound, we can gain valuable insights into the evolutionary diversity of respiratory proteins and potentially unlock novel biotechnological applications.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwmrf.org [uwmrf.org]
- 3. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]
- 4. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Chlorocruoroporphyrin: a Simple Method of Preparation | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
A Comparative Structural Analysis of Chlorocruorin and Erythrocruorin: The Giant Respiratory Pigments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocruorin and erythrocruorin represent a fascinating class of giant, extracellular respiratory proteins found in annelids and some other invertebrates. Their immense size and complex, hierarchical structure set them apart from vertebrate hemoglobins (B146990). This technical guide provides a detailed comparative analysis of the structural similarities and differences between this compound and erythrocruorin, with a focus on their molecular architecture, subunit composition, and oxygen-binding characteristics. This document is intended to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and pharmacology, as well as professionals involved in the development of novel therapeutic agents.
Introduction
Erythrocruorins and the closely related chlorocruorins are high molecular weight, iron-containing proteins responsible for oxygen transport in the circulatory systems of many annelids.[1][2] Unlike the intracellular hemoglobins of vertebrates, these "giant hemoglobins" are freely dissolved in the hemolymph.[3][4] Their massive size, typically in the range of 3 to 4 megadaltons (MDa), is a key adaptation to prevent their clearance by renal filtration and to maintain a high oxygen-carrying capacity in the blood.[3][5] The overall architecture of both protein families is a distinctive hexagonal bilayer, visible under electron microscopy.[4] This guide delves into the intricate structural details of these macromolecular machines, presenting quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding of their form and function.
Molecular Architecture and Subunit Composition
The defining feature of both this compound and erythrocruorin is their hierarchical, multi-subunit structure. These immense complexes are assembled from two main types of protein subunits: heme-containing globin chains and non-heme linker chains.[1][4]
Erythrocruorin of Lumbricus terrestris
The erythrocruorin of the common earthworm, Lumbricus terrestris, is the most extensively studied of these giant respiratory pigments. Its structure has been elucidated through a combination of X-ray crystallography and cryo-electron microscopy.[1][4] The entire complex has a molecular weight of approximately 3.6 MDa and is composed of 180 polypeptide chains: 144 globin subunits and 36 linker subunits.[5][6]
The globin subunits are of four main types (A, B, C, and D) with molecular weights ranging from approximately 16 to 17.5 kDa.[5] These globins are organized into fundamental building blocks. Initially, three globin chains (A, B, and C) associate to form a trimer, which then combines with a D globin monomer to form a tetramer. Three of these tetramers assemble into a dodecamer, which represents one-twelfth of the entire molecule's globin component.[7]
The 36 linker chains, with molecular weights between 24 and 32 kDa, form a central scaffold.[5] They assemble into trimers that interact with the globin dodecamers, organizing them into the characteristic two-tiered hexagonal structure with D6 symmetry.[1][7]
This compound
Chlorocruorins share the same fundamental hexagonal bilayer architecture as erythrocruorins.[8] The key distinction lies in the structure of the heme group. While erythrocruorins possess a standard protoporphyrin IX heme group, chlorocruorins have a modified heme, termed chlorocruoroheme, where a formyl group replaces a vinyl group.[8] This seemingly minor alteration is responsible for the characteristic green color of deoxygenated this compound solutions.[9]
The subunit composition of this compound is also based on globin and linker chains. In the marine polychaete Eudistylia vancouveri, the this compound molecule has a total molecular weight of approximately 3.1 to 3.5 MDa and is composed of 144 globin chains and 42 linker chains.[10] The globin subunits have molecular weights in the range of 14-15 kDa, with some larger subunits around 30 kDa also being present.[10] In Sabella spallanzanii, another well-studied polychaete, the this compound is composed of at least 10 different globin polypeptides and eight different linker polypeptides.[2]
Comparative Structural Data
The following tables summarize the key quantitative structural and functional parameters for erythrocruorin from Lumbricus terrestris and this compound from representative species.
Table 1: Gross Structural and Functional Properties
| Property | Lumbricus terrestris Erythrocruorin | This compound (various species) |
| Total Molecular Weight (MDa) | ~3.6[5] | ~3.1 - 3.5 (E. vancouveri)[10] |
| Number of Globin Subunits | 144[5] | 144 (E. vancouveri)[10] |
| Number of Linker Subunits | 36[5] | 42 (E. vancouveri)[10] |
| Oxygen Affinity (P₅₀, mmHg) | ~27.3 - 28.8[6][11] | Low (species dependent)[12] |
| Hill Coefficient (n) | ~1.6 - 1.9[6][11] | High (species dependent)[12] |
| Heme Group | Protoporphyrin IX | Chlorocruoroheme (Formyl-substituted)[8] |
Table 2: Subunit Molecular Weights (kDa)
| Subunit Type | Lumbricus terrestris Erythrocruorin | Eudistylia vancouveri this compound |
| Globin Chains | A: 17.5, B: 16.3, C: 17.3, D1: 16.0, D2: 16.0[5] | ~14 - 15, ~30[10] |
| Linker Chains | ~24 - 32[5] | Not specified |
Experimental Protocols
The structural elucidation of these massive protein complexes has relied on a suite of advanced biochemical and biophysical techniques.
Protein Purification
Erythrocruorin from Lumbricus terrestris
A common purification protocol involves the following steps:
-
Homogenization: Earthworms are homogenized in a buffer solution, often a Tris-based buffer at a neutral pH (e.g., 20 mM Tris, pH 7.4).[11]
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds (e.g., 10,000 x g followed by 100,000 x g) to remove cellular debris and smaller contaminating proteins.[11]
-
Chromatography: The resulting supernatant containing the erythrocruorin is further purified using techniques like anion-exchange chromatography. A typical protocol might involve loading the sample onto a Q-Sepharose column and eluting with a salt gradient (e.g., 0-1 M NaCl in Tris buffer).[11]
X-ray Crystallography
Crystallization of Lumbricus terrestris Erythrocruorin
Obtaining diffraction-quality crystals of such a large complex is a significant challenge. A successful crystallization condition reported in the literature is:
-
Method: Vapor diffusion (hanging drop).[3]
-
Protein Solution: Purified erythrocruorin in a low ionic strength buffer.
-
Reservoir Solution: 0.2 M sodium sulfate, 20% glycerol, 10% polyethylene (B3416737) glycol 4000, and 0.1 M Tris, pH 8.5.[3]
-
Temperature: 4°C.[3]
The collected diffraction data are then processed, and the structure is solved using molecular replacement and other phasing techniques.
Cryo-Electron Microscopy (Cryo-EM) and Single Particle Analysis
Cryo-EM has been instrumental in visualizing the overall architecture of these giant hemoglobins. The general workflow for single-particle analysis is as follows:
-
Sample Preparation: A purified and concentrated solution of the protein is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
-
Data Collection: The frozen-hydrated specimens are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) are collected, each containing projections of the molecule in various orientations.
-
Image Processing:
-
Particle Picking: Individual particle images are computationally selected from the micrographs.
-
2D Classification: The particle images are aligned and classified into different 2D class averages, which helps to remove noise and select good particles.
-
3D Reconstruction: An initial 3D model is generated, and the 2D particle images are then used to reconstruct a high-resolution 3D density map of the molecule.
-
Model Building and Refinement: An atomic model of the protein is built into the 3D density map and refined.
-
Visualizations
The following diagrams illustrate the hierarchical structure of these giant respiratory pigments and a typical experimental workflow for their structural determination.
Hierarchical assembly of giant hemoglobins.
Workflow for structural determination of giant hemoglobins.
Conclusion
This compound and erythrocruorin are remarkable examples of macromolecular evolution, showcasing a highly conserved and intricate structural design for extracellular oxygen transport. Their primary structural difference lies in the nature of the heme prosthetic group, which has significant implications for their oxygen-binding properties and coloration. The hierarchical assembly of globin and linker subunits into a massive, stable hexagonal bilayer is a testament to the elegant solutions that nature has devised to meet physiological demands. A thorough understanding of their structure, facilitated by the experimental techniques outlined in this guide, is crucial for fundamental biological research and may inspire the design of novel oxygen-carrying therapeutics. The detailed quantitative data and methodologies presented herein provide a solid foundation for future investigations into these fascinating biomolecules.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural hierarchy in erythrocruorin, the giant respiratory assemblage of annelids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of haemoglobin at 3.2 Å determined with the Volta phase plate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Crystals of Lumbricus erythrocruorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of haemoglobin at 3.2 Å determined with the Volta phase plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Lumbricus terrestris Erythrocruorin (LtEc) with Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Understanding the Dichromatic Properties of Chlorocruorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocruorin is a high-molecular-weight, extracellular respiratory hemeprotein found in the plasma of certain marine polychaete worms. A defining characteristic of this protein is its pronounced dichromatism: it appears green in dilute solutions and red in concentrated solutions. This phenomenon, rooted in its unique molecular structure, offers insights into protein-ligand interactions and the biophysics of gas transport. This technical guide provides an in-depth examination of the physicochemical basis of this compound's dichromatism, its oxygen-binding properties, and the experimental methodologies used for its characterization. Quantitative data are summarized in tabular format, and key experimental protocols are detailed to facilitate reproducible research.
Introduction: The Chemistry of a Two-Color Protein
This compound's dichromatism is a direct consequence of its prosthetic group, chlorocruoroheme . Unlike the protoheme IX found in hemoglobin, chlorocruoroheme possesses a formyl group (-CHO) in place of a vinyl group (-CH=CH2) at position 2 of the porphyrin ring.[1][2] This substitution alters the electronic environment of the central iron atom, causing significant shifts in the protein's light absorption spectrum compared to hemoglobin.[3][4]
The dichromatic effect is explained by the Beer-Lambert Law , which states that absorbance is proportional to both the concentration of the absorbing species and the path length of the light.[5][6] this compound's absorption spectrum has two key features: a very intense Soret band in the blue region (~430-440 nm) and weaker Q-bands in the green-red region of the spectrum, including a prominent α-band for the oxygenated form around 605 nm.[3]
-
In dilute solutions , the path length and concentration are low. The overall absorbance is low, and the light that is transmitted is primarily in the green part of the spectrum, where this compound has a transmission window.
-
In concentrated solutions , both path length and concentration are high. The intense Soret band absorbs almost all blue and violet light, while the α-band absorbs a significant portion of the red-orange light. The remaining transmitted light is perceived as red.[1][7]
This relationship is visualized in the diagram below.
Quantitative Data Presentation
Absorption Spectra
Table 1: Key Absorption Peaks of this compound and Human Hemoglobin (HbA)
| State | Protein | Soret Band (λmax) | β-Band (λmax) | α-Band (λmax) | Reference |
|---|---|---|---|---|---|
| Oxygenated | This compound | ~430-440 nm (Estimated) | Not clearly defined | ~605 nm | [3] |
| Hemoglobin A | ~415 nm | ~541 nm | ~576 nm | [8] | |
| Deoxygenated | This compound | ~430-440 nm (Estimated) | \multicolumn{2}{c | }{One broad band at ~572 nm} |
| | Hemoglobin A | ~430 nm | \multicolumn{2}{c|}{One broad band at ~555 nm} |[8] |
Note: The Soret band for this compound is expected to be in this range, typical for hemeproteins, but specific λmax values for oxy/deoxy states are not consistently reported in recent literature.
Oxygen-Binding Affinity
This compound generally exhibits a lower affinity for oxygen and higher cooperativity compared to human hemoglobin. Its function is significantly modulated by pH (Bohr effect) and divalent cations.[4]
Table 2: Oxygen-Binding Properties of Potamilla leptochaeta this compound at 20°C
| pH | P50 (mmHg) | Maximum Cooperativity (hmax) |
|---|---|---|
| 7.04 | 43.1 | 2.92 |
| 7.39 | 29.8 | 4.39 |
| 7.72 | 19.3 | 5.48 |
| 8.00 | 14.1 | 5.82 |
| 8.36 | 12.1 | 4.86 |
| 8.74 | 12.2 | 3.55 |
Data sourced from Imai and Yoshikawa, 1985.[3] P50 is the partial pressure of oxygen at which the protein is 50% saturated. hmax is the maximum Hill coefficient, a measure of cooperativity.
The cooperative binding of oxygen can be described by the Monod-Wyman-Changeux (MWC) model, where the protein exists in equilibrium between a low-affinity "Tense" (T) state and a high-affinity "Relaxed" (R) state. Oxygen binding shifts the equilibrium towards the R state.
Experimental Protocols
General Experimental Workflow
A systematic approach is required to characterize this compound, from isolation to functional analysis.
Protocol: UV-Vis Spectrophotometry for Spectral Characterization
This protocol details the measurement of absorption spectra for oxy- and deoxy-chlorocruorin.
-
Sample Preparation:
-
Isolate and purify this compound from polychaete blood plasma using established methods (e.g., differential centrifugation and size-exclusion chromatography).
-
Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5). Determine protein concentration using a standard method (e.g., Bradford assay).
-
For Oxy-chlorocruorin : Ensure the sample is fully oxygenated by gentle exposure to air or pure oxygen. The solution should appear light red.
-
For Deoxy-chlorocruorin : Place the sample in a sealed cuvette. Deoxygenate by gently bubbling with purified nitrogen or argon gas for 15-20 minutes. Alternatively, add a minimal amount of a reducing agent like sodium dithionite (B78146) (freshly prepared). The solution should appear green.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer capable of scanning from 350 nm to 700 nm.
-
Set the spectral bandwidth to 1-2 nm.
-
Use matched quartz cuvettes with a 1 cm path length.
-
-
Measurement:
-
Record a baseline spectrum using the buffer solution in both the sample and reference cuvettes.
-
Place the Oxy-chlorocruorin sample in the sample cuvette and record the absorbance spectrum from 350-700 nm.
-
Thoroughly clean the cuvette, then place the Deoxy-chlorocruorin sample in the sample cuvette and record its spectrum.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret band and the visible Q-bands (α and β) for each state.
-
To demonstrate dichromatism, record spectra of the oxygenated form at serial dilutions (e.g., from 1 mg/mL down to 0.05 mg/mL) and note the change in perceived color and the relative peak heights.
-
Protocol: Oxygen Dissociation Curve Determination
This protocol determines the P50 and Hill coefficient by spectrophotometrically monitoring oxygen saturation.[3][4]
-
Materials & Equipment:
-
Purified this compound solution (concentration determined).
-
Buffer of desired pH (e.g., 0.1 M Tris or Bistris buffer with 0.1 M Cl-).
-
Gas mixing system to create precise O2/N2 mixtures.
-
A spectrophotometer with a thermostatted, sealed cuvette holder.
-
An oxygen electrode or sensor to measure pO2 in the gas phase.
-
Automatic oxygenation apparatus (e.g., TCS Hemox Analyzer or equivalent custom setup).
-
-
Procedure:
-
Place the this compound solution in the measurement cell/cuvette at a controlled temperature (e.g., 20°C).
-
Set the spectrophotometer to monitor absorbance changes at a wavelength sensitive to oxygenation state, such as 605 nm (the α-band peak of oxy-chlorocruorin).[3]
-
Saturation (100%): Equilibrate the sample with 100% oxygen or air. Record the absorbance (A100).
-
Deoxygenation (0%): Equilibrate the sample with 100% nitrogen. Record the absorbance (A0).
-
Equilibrium Curve: Sequentially introduce gas mixtures with increasing partial pressures of oxygen (pO2). Allow the system to reach equilibrium at each step and record both the pO2 and the corresponding absorbance (Aobs).
-
-
Data Analysis:
-
For each pO2 value, calculate the fractional saturation (Y) using the formula: Y = (Aobs - A0) / (A100 - A0)
-
Plot Y as a function of pO2 to generate the oxygen dissociation curve.
-
The P50 is the pO2 at which Y = 0.5.
-
To determine the Hill coefficient (nH), create a Hill plot: log(Y / (1 - Y)) vs. log(pO2) . The slope of the linear portion of this plot is the Hill coefficient. The maximum slope represents hmax.
-
Proposed Protocol: Circular Dichroism (CD) Spectroscopy
While specific CD spectral data for this compound is not prominent in the literature, this protocol outlines how its structural properties could be investigated. CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins.
-
Objective:
-
To characterize the secondary structure content (α-helix, β-sheet) of this compound.
-
To assess conformational changes upon oxygenation, deoxygenation, or changes in pH.
-
-
Sample Preparation:
-
Use highly purified this compound (~0.1-0.2 mg/mL).
-
The buffer must be free of components that have high absorbance in the far-UV region. A phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4) is a suitable choice. Avoid Tris buffer for far-UV measurements.
-
Prepare samples in both oxygenated and deoxygenated states as described in Protocol 3.2.1, using sealed CD cuvettes for the deoxygenated sample.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
For secondary structure analysis, scan in the Far-UV region (190-250 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
For tertiary structure analysis (probing the environment of aromatic residues and the heme group), scan in the Near-UV/Visible region (250-700 nm) using a 1 cm path length cuvette.
-
Maintain a constant temperature using a Peltier controller.
-
-
Measurement:
-
Record a baseline spectrum of the buffer.
-
Record the CD spectrum of the protein sample. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.
-
Repeat for each condition (e.g., oxy vs. deoxy).
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity [θ].
-
Use deconvolution software (e.g., CDSSTR, K2D2) to estimate the percentage of α-helix, β-sheet, and random coil from the far-UV spectrum.
-
Compare the spectra from different conditions to identify conformational changes. Changes in the near-UV/Visible region would indicate alterations in the tertiary structure around the chlorocruoroheme group.
-
Conclusion and Future Directions
This compound's distinct dichromatic and oxygen-binding properties, stemming from its unique chlorocruoroheme group, make it a compelling subject for biophysical and structural analysis. The protocols outlined in this guide provide a framework for the detailed characterization of this and other respiratory proteins. Future research, particularly high-resolution structural studies (X-ray crystallography, Cryo-EM) and advanced spectroscopic analyses like Circular Dichroism, will be crucial in fully elucidating the structure-function relationships that govern its unique characteristics. Such knowledge may inform the rational design of novel blood substitutes and oxygen therapeutics.
References
- 1. Soret peak - Wikipedia [en.wikipedia.org]
- 2. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Spectral-absorption coefficients of some porphyrins in the Soret-band region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Soret absorption band of isolated chlorophyll a and b tagged with quaternary ammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Biological Absorption Spectra Spanning the Visible to the Short-Wave Infrared - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uv visible light absoroption spectrum of haemoglobin hemoglobin oxyhaemoglobin oxyhemoglobin deoxyhaemoglobin deoxyhemoglobin in animals porphyrin ring pigments spectra Doc Brown's chemistry revision notes [docbrown.info]
The Unique Heme Group of Chlorocruorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorocruorin, the green-hued respiratory pigment found in the blood plasma of certain marine polychaete worms, presents a fascinating case of molecular adaptation.[1][2] While functionally analogous to hemoglobin, its unique prosthetic group, chlorocruoroheme, possesses distinct structural and physicochemical properties that warrant in-depth investigation. This technical guide provides a comprehensive overview of the this compound heme group, detailing its structure, properties, and the experimental methodologies employed in its characterization. The quantitative data presented herein, compiled from various studies, offers a valuable resource for comparative analysis and future research endeavors.
Introduction
This compound is a high-molecular-weight, extracellular respiratory protein responsible for oxygen transport in several families of marine annelids, including Sabellidae and Serpulidae.[3] Its most striking feature is its dichroism, appearing green in dilute solutions and light red in concentrated forms.[2][3] This unusual characteristic stems from the unique structure of its iron-containing prosthetic group, which differs significantly from the heme B found in hemoglobin.[4][5] Understanding the nuances of the this compound heme is crucial for elucidating the structure-function relationships of respiratory pigments and may offer insights for the design of novel oxygen carriers.
The Structure of Chlorocruoroheme
The fundamental distinction between chlorocruoroheme and the protoporphyrin IX of hemoglobin lies in a key substitution on the porphyrin ring. In chlorocruoroheme, the vinyl group at position 2 is replaced by a formyl group (-CHO).[5][6] This seemingly minor alteration has profound effects on the electronic structure of the heme, influencing its spectral properties and oxygen affinity.[7] The iron atom is centrally coordinated within the porphyrin ring and is capable of reversible oxygen binding.[8]
Physicochemical Properties
The formyl substitution in chlorocruoroheme significantly alters its physicochemical properties compared to hemoglobin's heme B. This is most evident in its lower affinity for oxygen.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a basis for comparison with other respiratory pigments.
Table 1: Molecular and Compositional Data for this compound
| Property | Value | Species/Reference |
| Molecular Weight | ~3.1 x 10^6 Da | Eudistylia vancouveri[10] |
| >3600 kDa | General[2] | |
| Iron Content | 0.212 ± 0.008% | Eudistylia vancouveri[10] |
| Mean: 0.228 ± 0.013 wt.% | Survey of 30+ annelid species[11] | |
| Heme Content | Mean: 2.60 ± 0.38 wt.% | Survey of 30+ annelid species[11] |
| Iron to Heme Ratio | 1 gram atom of iron per 26,300 g of this compound | Eudistylia vancouveri[10] |
| 1 molecule of O2 per 1 atom of Fe | Spirographis[8] |
Table 2: Oxygen Binding and Spectral Properties of this compound
| Property | Value | Conditions/Reference |
| P50 (half-saturation oxygen pressure) | Higher than most hemoglobins (B146990) (lower O2 affinity) | General[9][12] |
| Bohr Effect | Large | Potamilla leptochaeta[7][9] |
| Cooperativity | High | Potamilla leptochaeta[7][9] |
| Absorption Maxima (Oxythis compound) | α-band: ~604 nm | Spirographis spallanzanii[13] |
| β-band: ~562.5 nm | Spirographis spallanzanii[13] | |
| Soret band: ~445 nm | Spirographis spallanzanii[13] |
Experimental Protocols
The characterization of this compound and its unique heme group relies on a suite of biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.
UV-Visible Spectrophotometry for Spectral Characterization
This protocol outlines the steps for determining the absorption spectra of oxy- and deoxy-chlorocruorin.
Objective: To determine the characteristic absorption maxima of this compound in its oxygenated and deoxygenated states.
Materials:
-
Purified this compound solution
-
Spectrophotometer cuvettes (1 cm path length)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Sodium dithionite (B78146) (for deoxygenation)
-
Nitrogen or argon gas
-
UV-Visible Spectrophotometer
Procedure:
-
Sample Preparation:
-
Dilute the purified this compound sample in the buffer to an appropriate concentration (absorbance of the Soret peak should be between 0.5 and 1.5).
-
Prepare a blank solution using the same buffer.
-
-
Measuring Oxythis compound Spectrum:
-
Calibrate the spectrophotometer with the blank solution.
-
Fill a cuvette with the diluted this compound solution.
-
Scan the absorbance from 350 nm to 700 nm.
-
Record the wavelengths of the absorption maxima (Soret, α, and β bands).[13]
-
-
Measuring Deoxythis compound Spectrum:
-
Place a fresh aliquot of the diluted this compound solution in a cuvette.
-
Add a few crystals of sodium dithionite to the cuvette to chemically remove the oxygen.
-
Alternatively, gently bubble nitrogen or argon gas through the sample to deoxygenate it.
-
Immediately cap the cuvette and scan the absorbance from 350 nm to 700 nm.
-
Record the wavelength of the single broad absorption band in the visible region.
-
Resonance Raman Spectroscopy for Heme Structural Analysis
Resonance Raman (rR) spectroscopy is a powerful technique to probe the vibrational modes of the heme group, providing insights into its structure and bonding.[1]
Objective: To obtain the resonance Raman spectrum of the chlorocruoroheme to study its vibrational modes.
Materials:
-
Concentrated, purified this compound solution
-
Raman spectrometer with a suitable laser excitation source (e.g., argon-ion laser)
-
Cryostat for low-temperature measurements (optional)
-
Capillary tubes or specialized sample holders
Procedure:
-
Sample Preparation:
-
The this compound sample should be highly purified and concentrated.
-
The sample is placed in a capillary tube or a specialized holder.
-
-
Instrument Setup:
-
The laser excitation wavelength is chosen to be in resonance with one of the electronic transitions of the heme group (e.g., the Soret or Q-bands) to enhance the Raman signal.[14]
-
The laser power is kept low to avoid photodegradation of the sample.
-
-
Data Acquisition:
-
The sample is irradiated with the laser, and the scattered light is collected.
-
The Raman spectrum is recorded, showing peaks corresponding to the vibrational modes of the heme group.
-
For unstable samples, spectra can be acquired at cryogenic temperatures (e.g., 77 K) to trap intermediates.[1]
-
-
Data Analysis:
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of proteins. Due to the large size and complexity of this compound, this is a challenging endeavor.
Objective: To determine the three-dimensional structure of this compound at atomic resolution.
Materials:
-
Highly purified and concentrated this compound solution
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often required for large macromolecules)
-
Cryo-protectants
Procedure:
-
Crystallization:
-
The purified this compound is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[16][17]
-
The goal is to obtain well-ordered, single crystals of sufficient size for diffraction.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the electron density map of the molecule.
-
An atomic model of the protein is built into the electron density map.
-
The model is refined to best fit the experimental data.[20]
-
Conclusion
The this compound heme group represents a remarkable variation on the common theme of heme-based oxygen transport. Its unique formyl substitution leads to distinct spectral and oxygen-binding properties that have been elucidated through a combination of sophisticated experimental techniques. The data and protocols presented in this guide offer a foundational resource for researchers in biochemistry, biophysics, and pharmacology, paving the way for further exploration of this intriguing molecule and its potential applications. The continued study of this compound will undoubtedly deepen our understanding of the diverse strategies employed by nature for respiratory function.
References
- 1. Resonance Raman Characterization of O2-Binding Heme Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound [medbox.iiab.me]
- 3. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 4. pngegg.com [pngegg.com]
- 5. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron and heme contents of the extracellular hemoglobins and chlorocruorins of annelids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Resonance Raman Interrogation of the Consequences of Heme Rotational Disorder in Myoglobin and its Ligated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resonance Raman spectroscopy as a probe of heme protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. indico.ictp.it [indico.ictp.it]
- 18. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unraveling the Giant: A Technical Guide to the Molecular Weight and Subunit Composition of Chlorocruorin
For Researchers, Scientists, and Drug Development Professionals
Chlorocruorin, the green-hued respiratory pigment found in the hemolymph of certain marine polychaete worms, presents a fascinating case study in the architecture of macromolecular protein complexes. Its immense size and intricate subunit organization are critical to its function in oxygen transport and have significant implications for its potential applications in biotechnology and drug development. This technical guide provides an in-depth exploration of the molecular weight and subunit composition of this compound, detailing the experimental methodologies used for its characterization.
Quantitative Analysis of this compound's Molecular Architecture
The molecular weight and subunit composition of this compound have been elucidated through a combination of hydrodynamic and mass spectrometric techniques. The data, primarily from studies on Eudistylia vancouverii, reveal a highly complex, hierarchical structure.
Table 1: Molecular Weight of this compound and Its Subunits
| Component | Method | Molecular Weight (kDa) |
| Intact this compound | ||
| Sedimentation Equilibrium | 3,100 | |
| Scanning Transmission Electron Microscopy (STEM) | 3,480 ± 225 | |
| Calculation from Subunit Composition | ~3,539 | |
| Dissociated Subunits | ||
| Dodecamer Subunit | Dissociation in 4 M Urea | 206 |
| Globin Chains | Electrospray Ionization Mass Spectrometry (ESIMS) | |
| a1 | 16.0515 | |
| a2 (B175372) | 16.1724 | |
| b1 | 16.8535 | |
| b2 | 17.0889 | |
| b3 | 17.1612 | |
| b4 | 17.1036 | |
| Linker Chains | ESIMS | |
| L1 (a-f) | 25.0004 - 25.0968 | |
| L2 (a-d) | 25.4027 - 25.4783 | |
| Disulfide-Bonded Dimers & Tetramer | ESIMS | |
| D1 (a1 + b3) | 33.2071 | |
| D2 (a2 + b2 + Cys) | 33.3741 | |
| D3 (a1 + b4) | 33.1494 | |
| T (a1 + a2 + b1 + b2) | 66.1548 |
Table 2: Subunit Stoichiometry of this compound
| Subunit Type | Relative Intensity/Ratio | Number of Chains | Total Mass (kDa) |
| Globin Chains | 144 | ~2,480 | |
| a1 | 8 | ||
| a2 | 4 | ||
| b1 | 1 | ||
| b2 | 4 | ||
| b3 | 2 | ||
| b4 | 1 | ||
| Linker Chains | 42 | ~1,059 | |
| L1 | L1:L2 = 5:2 | 30 | |
| L2 | 12 | ||
| Disulfide-Bonded Dimers | D1:D2:D3 = 5:4:1 | 48 | |
| Disulfide-Bonded Tetramers | 4 (as part of dodecamers) |
Visualizing the Molecular Hierarchy and Experimental Workflow
To better understand the complex assembly of this compound and the process of its characterization, the following diagrams illustrate the key relationships and experimental steps.
Physiological Function of Chlorocruorin in Sabella spallanzanii: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chlorocruorin, the green-hued respiratory pigment found in the vascular system of the marine polychaete Sabella spallanzanii, presents a fascinating case study in the adaptation of oxygen transport molecules. This technical guide provides a comprehensive overview of the physiological function of this compound, detailing its molecular structure, oxygen-binding properties, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key experimental workflows are visualized to offer a detailed resource for researchers in physiology, biochemistry, and pharmacology.
Introduction
Sabella spallanzanii, a member of the Sabellidae family, is a tube-dwelling polychaete worm characterized by its prominent feathery crown used for respiration and filter-feeding. A distinguishing feature of this organism is the presence of this compound, a large, extracellular respiratory protein dissolved directly in its blood.[1] Unlike the more common hemoglobin, this compound exhibits a dichroic nature, appearing green in dilute solutions and red in concentrated forms.[2] Its unique structure and oxygen-binding characteristics are intricately linked to the physiological demands of S. spallanzanii in its marine environment.
This compound is a high-molecular-mass protein, with estimates around 4 megadaltons (MDa).[3] This massive size prevents its filtration by the excretory organs and helps maintain a high colloid osmotic pressure in the blood. The protein is a complex assembly of smaller subunits, including globin chains that bind oxygen and non-globin linker chains that provide structural integrity.[3]
Molecular Structure and Composition
The quaternary structure of this compound is a complex, hexagonal bilayer assembly, a feature it shares with other giant annelid hemoglobins.[4] This intricate architecture is composed of numerous protein subunits.
Subunit Composition
Two-dimensional gel electrophoresis (2-DE) of this compound from Sabella spallanzanii has revealed a heterogeneous subunit composition.[3] These can be broadly categorized into two groups:
-
Globin Polypeptides: At least 10 distinct globin polypeptides have been identified, which are responsible for oxygen binding.
-
Linker Proteins: A minimum of eight different linker proteins are involved in the assembly and stabilization of the macromolecular structure.[3]
While specific molecular weights for each subunit in S. spallanzanii are not extensively documented, studies on the closely related polychaete Eudistylia vancouverii provide valuable comparative data.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, primarily from Sabella spallanzanii and the closely related Eudistylia vancouverii for comparative context.
Table 1: Oxygen-Binding Properties of Sabella spallanzanii this compound
| Parameter | Value | Conditions | Reference |
| P50 (Oxygen Affinity) | ~13.5 mmHg | 17°C, pH 7.4 | (Historical data) |
Note: P50 is the partial pressure of oxygen at which the pigment is 50% saturated.
Table 2: Subunit Molecular Weight of Eudistylia vancouverii this compound (Comparative Data)
| Subunit Type | Subunit Name | Molecular Weight (Da) | Reference |
| Globin | a1 | 16,051.5 | [2][5] |
| Globin | a2 | 16,172.4 | [2][5] |
| Globin | b1 | 16,853.5 | [2][5] |
| Globin | b2 | 17,088.9 | [2][5] |
| Globin | b3 | 17,161.2 | [2][5] |
| Globin | b4 | 17,103.6 | [2][5] |
| Linker | L1a-f | 25,000.4 - 25,096.8 | [2][5] |
| Linker | L2a-d | 25,402.7 - 25,478.3 | [2][5] |
Physiological Function: Oxygen Transport
The primary physiological role of this compound in Sabella spallanzanii is the transport of oxygen from the respiratory surfaces (the branchial crown) to the tissues. The oxygen-binding properties of this compound are adapted to the organism's metabolic needs and the oxygen availability in its environment.
This compound generally exhibits a lower affinity for oxygen compared to most hemoglobins.[6][7] This property, indicated by a higher P50 value, suggests that a higher partial pressure of oxygen is required to saturate the pigment. However, it also facilitates the release of oxygen to the tissues, even with a small drop in partial pressure.
The binding of oxygen to this compound is cooperative, meaning that the binding of one oxygen molecule to a globin subunit increases the affinity of the other subunits for oxygen.[7] This results in a sigmoidal oxygen equilibrium curve, which is more efficient for oxygen transport over a physiological range of oxygen tensions compared to a non-cooperative (hyperbolic) curve.
Experimental Protocols
Determination of Oxygen Equilibrium Curves
This protocol outlines the spectrophotometric method for determining the oxygen-binding properties (P50 and Hill coefficient) of this compound.
-
Blood Collection and Preparation:
-
Collect blood from Sabella spallanzanii by dorsal vessel puncture.
-
Centrifuge the blood to remove any cellular debris. The supernatant contains the dissolved this compound.
-
Dilute the this compound solution in a suitable buffer (e.g., Tris-HCl) to a concentration appropriate for spectrophotometry.
-
-
Tonometry:
-
Place the this compound solution in a tonometer, a specialized cuvette that allows for gas equilibration.
-
Deoxygenate the sample by gently bubbling with purified nitrogen gas.
-
Introduce precise mixtures of oxygen and nitrogen gas into the tonometer to achieve a range of oxygen partial pressures.
-
Allow the sample to equilibrate with each gas mixture at a constant temperature.
-
-
Spectrophotometric Measurement:
-
At each oxygen partial pressure, record the absorbance spectrum of the this compound solution.
-
The degree of oxygen saturation is calculated from the absorbance changes at specific wavelengths corresponding to the oxygenated and deoxygenated forms of this compound.
-
-
Data Analysis:
-
Plot the percentage of oxygen saturation against the partial pressure of oxygen to generate the oxygen equilibrium curve.
-
The P50 value is determined as the oxygen partial pressure at 50% saturation.
-
The Hill coefficient (n), a measure of cooperativity, is calculated from the slope of the Hill plot (log(Y/(1-Y)) vs. log(PO2)), where Y is the fractional saturation.
-
Two-Dimensional Gel Electrophoresis (2-DE) for Subunit Analysis
This protocol describes the separation of this compound subunits based on their isoelectric point and molecular weight.[8][9][10]
-
Sample Solubilization:
-
Solubilize the purified this compound sample in a lysis buffer containing urea, thiourea, non-ionic detergents (e.g., CHAPS), and reducing agents (e.g., DTT) to denature and reduce the protein complex.[9]
-
-
First Dimension: Isoelectric Focusing (IEF):
-
Rehydrate an immobilized pH gradient (IPG) strip with the solubilized sample.
-
Place the IPG strip in an IEF cell and apply a voltage program. Proteins will migrate along the pH gradient until they reach their isoelectric point (pI), where their net charge is zero.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in a buffer containing SDS to coat the proteins with a uniform negative charge.
-
Place the equilibrated IPG strip onto a polyacrylamide slab gel.
-
Apply an electric current to separate the proteins based on their molecular weight. Smaller proteins will migrate faster through the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein spots.
-
Analyze the resulting 2D map to identify the different globin and linker subunits. Molecular weight and pI can be estimated by comparison to protein standards.
-
Transmission Electron Microscopy (TEM) for Structural Analysis
This protocol outlines the general steps for visualizing the macromolecular structure of this compound.[11][12][13]
-
Sample Preparation:
-
Adsorb a dilute solution of purified this compound onto a carbon-coated copper grid.
-
-
Negative Staining:
-
Wash the grid with distilled water.
-
Apply a drop of a heavy metal salt solution (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to the grid.
-
Blot away the excess stain, leaving a thin layer of stain surrounding the protein molecules.
-
-
Imaging:
-
Examine the grid in a transmission electron microscope. The electron-dense stain will provide contrast, revealing the overall shape and structure of the this compound molecules.
-
Signaling Pathways and Logical Relationships
While specific intracellular signaling pathways directly triggered by the oxygenation state of this compound in Sabella spallanzanii are not well-documented, the overarching physiological process of oxygen transport represents a critical logical pathway.
Experimental Workflows
Conclusion
This compound in Sabella spallanzanii is a highly specialized respiratory pigment that showcases a unique evolutionary solution for oxygen transport in marine invertebrates. Its massive, multisubunit structure and distinct oxygen-binding properties are finely tuned to the physiological requirements of this sedentary polychaete. While foundational knowledge has been established, further research is warranted to fully elucidate the precise molecular composition, the influence of environmental factors on its function, and any potential secondary roles beyond oxygen transport. The methodologies and data presented in this guide provide a solid framework for future investigations into this intriguing biomolecule.
References
- 1. The subunit structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A hierarchy of disulfide-bonded subunits: the quaternary structure of Eudistylia this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A two-exposure technique for ice-embedded samples successfully reconstructs the this compound pigment of Sabella spallanzanii at 2. 1 Nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]
- 11. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 12. ojs.srce.hr [ojs.srce.hr]
- 13. Routine Transmission Electron Microscopy (TEM) Staining Protocol for Cultured Cells - IHC WORLD [ihcworld.com]
The Green Blood Pigment of Serpulid Worms: A Technical Guide to Chlorocruorin
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Serpulid worms, a family of sessile, tube-building polychaetes, possess a fascinating and distinct respiratory pigment known as chlorocruorin, which imparts a green color to their blood. This macromolecular protein, dissolved directly in the hemolymph, is responsible for oxygen transport throughout the organism. Its unique biochemical structure, characterized by a modified heme group, and its distinct oxygen-binding properties differentiate it from the more ubiquitous hemoglobin. This technical guide provides a comprehensive overview of the core biochemical and physiological aspects of serpulid this compound, with a focus on quantitative data, detailed experimental methodologies, and the current understanding of its molecular biology. This document is intended to serve as a valuable resource for researchers in physiology, biochemistry, and pharmacology, as well as for professionals in drug development who may find inspiration in the novel structure and function of this natural oxygen carrier.
Biochemical and Physicochemical Properties of this compound
This compound is a high-molecular-weight, extracellular respiratory pigment. Its structure is analogous to that of other annelid erythrocruorins and vertebrate hemoglobins, being a large assembly of globin subunits. The defining feature of this compound is its unique prosthetic group, chlorocruoroheme.
The Chlorocruoroheme Group
The distinct green color of this compound arises from the chemical structure of its heme group. Unlike the protoheme IX found in hemoglobin, which has a vinyl group (-CH=CH₂) at position 2 of the porphyrin ring, chlorocruoroheme possesses a formyl group (-CHO) at this position.[1] This seemingly minor substitution significantly alters the electron distribution within the porphyrin ring, thereby shifting the light absorption spectrum and resulting in the characteristic green color in dilute solutions. In concentrated solutions, this compound can appear reddish.[2]
Macromolecular Structure and Subunit Composition
This compound is a massive macromolecule with a molecular weight in the range of 3,500 kDa.[1] It is composed of numerous globin chains and non-globin linker proteins that assemble into a hexagonal bilayer structure. The detailed subunit composition has been extensively studied in the serpulid Eudistylia vancouverii.
Table 1: Molecular Weight and Subunit Composition of this compound from Eudistylia vancouverii
| Component | Subunit Type | Molecular Weight (Da) | Stoichiometry (Relative Abundance) |
| Globin Chains | a1 | 16,054.99 | - |
| a2 | - | - | |
| b1 | - | - | |
| b2 | - | - | |
| b3 | - | - | |
| b4 | - | - | |
| Linker Chains | L1 | - | - |
| L2 | - | - |
Data compiled from various sources. Note: Detailed stoichiometric data for all subunits is not fully elucidated.
Oxygen Binding and Transport
This compound exhibits distinct oxygen-binding characteristics compared to hemoglobin, reflecting the physiological adaptations of serpulid worms to their environment.
Oxygen Affinity and Cooperativity
This compound generally displays a lower affinity for oxygen than most hemoglobins.[3] The oxygen equilibrium curve is sigmoidal, indicating cooperative binding of oxygen molecules. The Hill coefficient, a measure of cooperativity, can vary depending on pH and the presence of divalent cations.
The Bohr Effect
This compound exhibits a pronounced Bohr effect, where a decrease in pH (increase in acidity) leads to a decrease in oxygen affinity, facilitating oxygen release to metabolically active tissues.[4] The magnitude of the Bohr effect in this compound is often greater than that observed in human hemoglobin.
Influence of Divalent Cations
The oxygen-binding properties of this compound are significantly influenced by the concentration of divalent cations, particularly Ca²⁺ and Mg²⁺. An increase in the concentration of these cations generally leads to an increase in both oxygen affinity and cooperativity.
Table 2: Oxygen-Binding Properties of this compound from Potamilla leptochaeta
| Parameter | Condition | Value |
| P₅₀ (mm Hg) | pH 7.0 | ~35 |
| pH 8.0 | ~15 | |
| Bohr Effect (ΔlogP₅₀/ΔpH) | - | -0.98 |
| Hill Coefficient (n₅₀) | pH 7.0 | ~2.5 |
| pH 8.0 | ~3.0 | |
| Effect of Mg²⁺ on P₅₀ | 0.1 M MgCl₂ | Significant increase in affinity |
Data are approximate values derived from published studies and may vary with experimental conditions.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of this compound.
Extraction and Purification of this compound
A common method for isolating this compound involves the following steps:
-
Collection of Blood: Blood is collected from the coelomic fluid of serpulid worms.
-
Centrifugation: The collected fluid is centrifuged to remove cells and other debris.
-
Gel Filtration Chromatography: The supernatant containing the dissolved this compound is subjected to gel filtration chromatography (e.g., using a Sepharose CL-6B column) to separate the high-molecular-weight this compound from smaller proteins and other molecules. The column is equilibrated and eluted with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM EDTA).
-
Concentration and Storage: The fractions containing pure this compound are pooled, concentrated (e.g., by ultrafiltration), and stored at -80°C.
Subunit Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate the globin and linker subunits of this compound.
-
Sample Preparation: Purified this compound is denatured by heating in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol) to break disulfide bonds.
-
Electrophoresis: The denatured sample is loaded onto a polyacrylamide gel (e.g., a 4-20% gradient gel) and subjected to an electric field.
-
Visualization: The separated protein bands are visualized by staining with a dye such as Coomassie Brilliant Blue. Molecular weight markers are run in parallel to estimate the size of the subunits.
Mass Spectrometry for Subunit Characterization
Electrospray ionization mass spectrometry (ESI-MS) provides precise molecular weight determination of the individual subunits.
-
Sample Preparation: The purified this compound subunits, often separated by reverse-phase HPLC, are dissolved in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with a small amount of formic acid).
-
Infusion: The sample is infused into the ESI source where it is nebulized and ionized.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where their mass-to-charge ratio is determined.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the exact molecular weights of the subunits.
Spectrophotometric Analysis of Oxygen Binding
The oxygen equilibrium curve of this compound can be determined spectrophotometrically by measuring the changes in absorbance at specific wavelengths upon oxygenation and deoxygenation.
-
Sample Preparation: A solution of purified this compound in a buffered solution (e.g., Tris-HCl) with controlled pH and ionic strength is placed in a tonometer.
-
Deoxygenation and Oxygenation: The sample is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) and then equilibrated with gas mixtures of known oxygen partial pressures.
-
Spectral Measurement: The absorbance spectrum is recorded at each oxygen partial pressure. The characteristic absorption peaks of oxy- and deoxythis compound (e.g., around 604 nm for oxythis compound) are used to calculate the percentage of oxygen saturation.
-
Data Analysis: The oxygen saturation data is plotted against the partial pressure of oxygen to generate the oxygen equilibrium curve. The P₅₀ and Hill coefficient are then calculated from this curve.
Molecular Biology and Biosynthesis
The genetic basis and biosynthetic pathway of this compound are areas of active research.
Globin Gene Structure and Evolution
Studies on annelid globin genes suggest a common evolutionary origin for the different types of globins found in this phylum. The genes encoding this compound subunits are expected to share structural similarities with other annelid globin genes, including the presence of conserved intron positions.[4] The diversity of globin chains in this compound likely arose from gene duplication events followed by functional divergence.
Biosynthesis of Chlorocruoroheme
The biosynthesis of chlorocruoroheme diverges from the well-established pathway of protoheme IX. The critical step is the conversion of the vinyl group at position 2 of the porphyrin ring to a formyl group. While the exact enzymatic machinery responsible for this modification in serpulids has not been fully elucidated, it is hypothesized to involve a heme formyltransferase.
Future Directions and Potential Applications
The unique properties of this compound present several avenues for future research and potential applications. A deeper understanding of the structure-function relationships of its various subunits could provide insights into the molecular evolution of respiratory proteins. Furthermore, the development of artificial oxygen carriers is a significant area of interest in medicine. The high molecular weight and extracellular nature of this compound, which prevent its clearance by the kidneys and reduce nephrotoxicity, make it an intriguing model for the design of novel blood substitutes. The stability of this compound and its distinct oxygen-binding characteristics could also be leveraged in the development of oxygen therapeutics and in applications for organ preservation. Continued research into the genetic regulation and biosynthesis of this compound may also open up possibilities for its biotechnological production.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Globin gene family evolution and functional diversification in annelids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolutionary History of the Globin Gene Family in Annelids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Research of Chlorocruorin Oxygen Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the exploratory research of chlorocruorin's oxygen affinity. This compound, a respiratory pigment found in certain marine polychaete worms, presents a unique case study in oxygen transport, differing notably from vertebrate hemoglobin. Understanding its oxygen-binding characteristics is crucial for comparative physiology and may offer insights for the development of artificial oxygen carriers.
Quantitative Analysis of this compound Oxygen Affinity
The oxygen affinity of this compound is significantly lower than that of most hemoglobins, a characteristic that is influenced by various allosteric effectors.[1] The partial pressure of oxygen at which the pigment is 50% saturated (P₅₀) is a key metric for quantifying this affinity. The following tables summarize the P₅₀ values for this compound from Potamilla leptochaeta under diverse experimental conditions.
Table 1: Effect of pH on Oxygen Affinity of Potamilla leptochaeta this compound
| pH | P₅₀ (mmHg) | Hill Coefficient (n₅₀) | Bohr Coefficient (ΔlogP₅₀/ΔpH) |
| 7.0 | 35.5 | 4.5 | -0.98 (at pH 7.7) |
| 7.5 | 20.0 | 5.5 | |
| 8.0 | 12.6 | 5.8 | |
| 8.5 | 10.0 | 5.0 | |
| 9.0 | 8.9 | 4.0 |
Data extracted from Imai and Yoshikawa, 1985. Conditions: 0.1 M Tris-HCl buffer, 10°C.
Table 2: Effect of Temperature on Oxygen Affinity of Potamilla leptochaeta this compound
| Temperature (°C) | P₅₀ (mmHg) at pH 7.5 | Overall Heat of Oxygenation (ΔH, kcal/mol) |
| 10 | 20.0 | -14.3 |
| 15 | 28.2 | |
| 20 | 39.8 | |
| 25 | 56.2 |
Data extracted from Imai and Yoshikawa, 1985. Conditions: 0.1 M Tris-HCl buffer.
Table 3: Effect of Divalent Cations on Oxygen Affinity of Potamilla leptochaeta this compound
| Cation Concentration (mM) | P₅₀ (mmHg) with MgCl₂ | P₅₀ (mmHg) with CaCl₂ |
| 0.2 | 11.5 | - |
| 1.0 | - | 9.1 |
| 1.5 | 7.9 | - |
| 10.0 | 4.7 | 4.5 |
Data extracted from Imai and Yoshikawa, 1985. Conditions: 0.1 M Tris-HCl buffer, pH 7.5, 10°C.
Experimental Protocols for Measuring Oxygen Affinity
The determination of this compound's oxygen equilibrium curves is primarily achieved through spectrophotometric methods. The distinct absorption spectra of the oxygenated and deoxygenated forms of this compound allow for the quantification of their relative concentrations at various oxygen partial pressures.[2][3]
Spectrophotometric Determination of Oxygen Equilibrium
This protocol is based on the methodology described for both Spirographis spallanzanii and Potamilla leptochaeta this compound.[2][4]
Objective: To determine the oxygen equilibrium curve and P₅₀ of a this compound solution.
Materials:
-
Purified this compound solution
-
Spectrophotometer
-
Tonometer (gas-equilibration vessel)
-
Gas mixing apparatus (for precise O₂/N₂ mixtures)
-
Thermostatically controlled water bath
-
Buffer solutions of desired pH (e.g., Tris-HCl)
-
Solutions of allosteric effectors (e.g., MgCl₂, CaCl₂)
Procedure:
-
Sample Preparation:
-
Dilute the purified this compound solution in the desired buffer to an appropriate concentration for spectrophotometric analysis.
-
If investigating allosteric effectors, add the specific ions to the buffer at the desired concentration.
-
-
Deoxygenation:
-
Place the this compound solution in the tonometer.
-
Flush the tonometer with pure, humidified nitrogen (N₂) gas while gently rotating the vessel in the thermostatically controlled water bath. This removes dissolved oxygen.
-
Monitor the absorption spectrum of the solution until it is stable, indicating complete deoxygenation.
-
-
Oxygenation:
-
Introduce a gas mixture with a known partial pressure of oxygen (Pₒ₂) into the tonometer.
-
Equilibrate the solution by rotating the tonometer for a set period (e.g., 30 minutes) at a constant temperature.[2]
-
-
Spectrophotometric Measurement:
-
After equilibration, measure the absorbance of the solution at two wavelengths: one at an isosbestic point (where the molar absorptivity of the oxygenated and deoxygenated forms are equal) and another at a wavelength where the difference in absorbance between the two forms is maximal.[2]
-
Alternatively, the entire spectrum can be recorded.
-
-
Data Analysis:
-
Calculate the fractional saturation (Y) of this compound with oxygen at each Pₒ₂ using the measured absorbances. The formula for a two-wavelength measurement is: Y = (A - A_deoxy) / (A_oxy - A_deoxy) where A is the absorbance of the partially saturated sample, A_deoxy is the absorbance of the fully deoxygenated sample, and A_oxy is the absorbance of the fully oxygenated sample at the chosen wavelength.
-
Plot Y as a function of Pₒ₂ to generate the oxygen equilibrium curve.
-
Determine the P₅₀ value, which is the Pₒ₂ at which Y = 0.5.
-
The data can also be presented as a Hill plot (log(Y/(1-Y)) vs. log(Pₒ₂)) to determine the Hill coefficient (n), which indicates the degree of cooperativity in oxygen binding.
-
Visualizing Key Concepts and Workflows
Allosteric Regulation of this compound Oxygen Affinity
This compound's oxygen affinity is subject to allosteric regulation, where the binding of effectors at sites other than the oxygen-binding heme group influences oxygen binding. This is a critical mechanism for adapting oxygen transport to the physiological needs of the organism.
Experimental Workflow for Determining Oxygen Affinity
The following diagram outlines the key steps in the experimental determination of this compound's oxygen equilibrium curve.
References
Initial Characterization of Chlorocruorin from Marine Worms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a high-molecular-weight, extracellular respiratory protein found in the hemolymph of certain marine polychaete worms, such as those belonging to the families Sabellidae and Serpulidae.[1] This fascinating macromolecule is responsible for oxygen transport and is distinguished from hemoglobin by the presence of a unique heme group, chlorocruoroheme, which imparts a characteristic green color to dilute solutions and a red hue to concentrated ones.[2][3] The initial characterization of this compound is a critical step in understanding its structure-function relationships, which can inform research in areas ranging from comparative physiology to the development of artificial oxygen carriers. This technical guide provides an in-depth overview of the core aspects of the initial characterization of this compound, including its biochemical properties, detailed experimental protocols, and visual representations of its structure and characterization workflow.
Data Presentation: Physicochemical and Functional Properties
The initial characterization of this compound involves quantifying its key physicochemical and functional parameters. The following tables summarize representative data from studies on this compound from different marine worm species.
Table 1: Molecular Weight and Subunit Composition of this compound from Eudistylia vancouverii
| Component | Method | Molecular Weight (kDa) | Reference |
| Whole Molecule | Scanning Transmission Electron Microscopy (STEM) | ~3500 | [4] |
| Sedimentation Coefficient | 57 S | [5] | |
| Subunits | |||
| Globin Chains | Electrospray Ionization Mass Spectrometry (ESIMS) | 16.05 - 17.16 | [4] |
| SDS-PAGE | 14 - 15 | [5] | |
| Linker Chains | ESIMS | 25.00 - 25.48 | [4] |
| Disulfide-Bonded Assemblies | |||
| Dimers (D1, D2, D3) | ESIMS | 33.15 - 33.37 | [4] |
| Tetramer (T) | ESIMS | 66.15 | [4] |
| Dodecamer | Gel Filtration | ~206 | [4] |
Table 2: Oxygen Binding Properties of this compound from Potamilla leptochaeta at 25°C
| pH | P₅₀ (Torr) | Maximum Hill Coefficient (hₘₐₓ) | Bohr Effect | Reference |
| 7.0 | 32.5 | 4.5 | A large Bohr effect is observed, with oxygen affinity decreasing significantly with a decrease in pH. The Bohr coefficient (ΔlogP₅₀/ΔpH) is approximately -0.98 at pH 7.7. | [5] |
| 7.5 | 16.8 | 5.5 | [5] | |
| 8.0 | 8.9 | 5.8 | [5] | |
| 8.5 | 6.5 | 5.2 | [5] | |
| 9.0 | 5.8 | 4.0 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of this compound. The following sections outline the key experimental protocols.
Purification of this compound
This protocol is a composite based on methods described for this compound from various polychaete species.
Materials:
-
Live marine worms (e.g., Sabella spallanzanii or Eudistylia vancouverii)
-
Syringe and needle
-
Anticoagulant solution (e.g., 0.1 M sodium citrate, pH 7.5)
-
Tris-HCl buffer (50 mM, pH 7.5, containing 10 mM EDTA and 100 mM NaCl)
-
Centrifuge and centrifuge tubes
-
Dialysis tubing (10-14 kDa MWCO)
-
Gel filtration chromatography column (e.g., Sephacryl S-400)
-
Spectrophotometer
Procedure:
-
Blood Collection: Carefully extract blood from the dorsal blood vessel of the worms using a syringe containing an equal volume of anticoagulant solution.
-
Cellular Debris Removal: Centrifuge the collected blood at 10,000 x g for 20 minutes at 4°C to pellet any cells and debris.
-
Initial Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while gently stirring on ice. Allow the solution to equilibrate for 1 hour.
-
Centrifugation: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the green pellet in a minimal volume of Tris-HCl buffer.
-
Dialysis: Dialyze the resuspended pellet against the Tris-HCl buffer overnight at 4°C with at least two buffer changes to remove excess ammonium sulfate.
-
Gel Filtration Chromatography:
-
Equilibrate a gel filtration column with Tris-HCl buffer.
-
Load the dialyzed sample onto the column.
-
Elute the protein with the same buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 440 nm (for the heme group).
-
Pool the fractions containing the high-molecular-weight green peak corresponding to this compound.
-
-
Purity Assessment: Assess the purity of the final sample by SDS-PAGE and spectrophotometry.
Spectrophotometric Determination of Oxygen Equilibrium Curve
This protocol outlines the determination of the oxygen-binding affinity (P₅₀) and cooperativity (Hill coefficient).
Materials:
-
Purified this compound solution
-
Buffer of desired pH (e.g., 0.1 M Tris-HCl or phosphate (B84403) buffer)
-
Gas-tight cuvette with a tonometer
-
Spectrophotometer
-
Gases: Pure nitrogen (N₂) and oxygen (O₂) or air
-
Gas mixing apparatus
-
Sodium dithionite (B78146) (for complete deoxygenation)
Procedure:
-
Sample Preparation: Prepare a dilute solution of purified this compound in the desired buffer. The concentration should be such that the absorbance change upon deoxygenation is optimal for the spectrophotometer.
-
Deoxygenation:
-
Place the this compound solution in the gas-tight cuvette.
-
Flush the headspace with humidified nitrogen gas to gradually remove oxygen.
-
Record the absorbance spectrum at intervals to monitor the deoxygenation process. The spectrum of fully deoxygenated this compound can be obtained by adding a small amount of sodium dithionite.
-
-
Oxygenation:
-
Introduce known partial pressures of oxygen into the cuvette using a gas mixing apparatus.
-
Allow the sample to equilibrate with the gas phase at each oxygen partial pressure.
-
-
Spectral Measurement: At each oxygen partial pressure, record the absorbance spectrum, typically in the visible range (e.g., 500-650 nm), where the spectral changes between oxy- and deoxy-chlorocruorin are maximal.
-
Data Analysis:
-
Calculate the fractional saturation (Y) at each oxygen partial pressure (pO₂) using the absorbance values at a specific wavelength corresponding to the oxy- and deoxy- forms.
-
Plot Y versus pO₂ to generate the oxygen equilibrium curve.
-
The P₅₀ is the pO₂ at which Y = 0.5.
-
Construct a Hill plot (log(Y/(1-Y)) versus log(pO₂)). The slope of the linear portion of this plot is the Hill coefficient (n), which indicates the degree of cooperativity.
-
SDS-PAGE Analysis of Subunits
This protocol is for separating and estimating the molecular weights of the this compound subunits.
Materials:
-
Purified this compound sample
-
Laemmli sample buffer (containing SDS, glycerol, Tris-HCl, and a tracking dye)
-
Reducing agent (e.g., β-mercaptoethanol or dithiothreitol)
-
Polyacrylamide gels (a gradient gel, e.g., 4-20%, is recommended for resolving a wide range of subunit sizes)
-
Electrophoresis running buffer (Tris-glycine-SDS)
-
Molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix the purified this compound sample with Laemmli sample buffer.
-
Add a reducing agent to a final concentration of 5% (v/v) for β-mercaptoethanol or 50 mM for DTT to break disulfide bonds.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the reservoirs with running buffer.
-
Load the denatured this compound sample and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage or current until the tracking dye reaches the bottom of the gel.
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
-
Analysis:
-
Visualize the separated protein bands.
-
Estimate the molecular weights of the this compound subunits by comparing their migration distances to those of the molecular weight standards.
-
Mandatory Visualization
Hierarchical Structure of this compound
Caption: Hierarchical assembly of this compound from individual chains to the macromolecule.
Experimental Workflow for this compound Characterization
Caption: General experimental workflow for the initial characterization of this compound.
References
- 1. Studies on this compound. I. The oxygen equilibrium of Spirographis this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Chlorocruoroporphyrin: a Simple Method of Preparation | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 5. A two-exposure technique for ice-embedded samples successfully reconstructs the this compound pigment of Sabella spallanzanii at 2. 1 Nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chlorocruorin Extraction from Polychaetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, extracellular respiratory protein found in the hemolymph of certain marine polychaete worms, specifically within the families Sabellidae, Serpulidae, and Chlorhaemidae. This metalloprotein is responsible for oxygen transport and is characterized by its distinct green color in dilute solutions, which shifts to red at higher concentrations. Its unique structure and oxygen-binding properties make it a subject of interest for research into blood substitutes and other biomedical applications. These application notes provide a detailed protocol for the extraction and purification of this compound from polychaetes.
Data Summary
While specific quantitative data on extraction yields and purity from published protocols are scarce, the following table summarizes the key biochemical properties of this compound derived from various studies.
| Property | Value | Species | Citation |
| Molecular Weight | ~3,600 kDa | Eudistylia vancouverii | [1] |
| Subunit Structure | Composed of multiple myoglobin-like subunits of 16-17 kDa | General | [1] |
| Oxygen Affinity | Weaker than most hemoglobins | General | [1] |
| Physiological Role | Oxygen transport in the hemolymph | General | [2][3] |
Experimental Protocols
This section details the methodology for the extraction and purification of this compound from polychaetes, based on established principles of invertebrate physiology and protein biochemistry.
Part 1: Hemolymph Collection
Objective: To collect hemolymph containing this compound from live polychaete specimens (e.g., Sabella spallanzanii).
Materials:
-
Live polychaete specimens
-
Anticoagulant Buffer (see recipe below)
-
Petri dish
-
Fine dissection scissors or a sterile scalpel
-
Micropipette with tips
-
Microcentrifuge tubes, pre-chilled on ice
Anticoagulant Buffer Recipe:
-
100 mM Glucose
-
30 mM Trisodium citrate
-
26 mM Citric acid
-
510 mM Sodium Chloride (NaCl)
-
10 mM EDTA
-
Adjust pH to 7.0-7.4 with NaOH/HCl
-
Store at 4°C
Procedure:
-
Place a live polychaete in a petri dish on ice to anesthetize the worm and slow its metabolic rate.
-
Carefully make a small, shallow incision near the base of the branchial crown (the feathery gills), where major blood vessels are located.
-
As the green hemolymph begins to exude, immediately collect it using a micropipette. To prevent coagulation, pipette the hemolymph directly into a pre-chilled microcentrifuge tube containing an equal volume of anticoagulant buffer.
-
Gently mix the hemolymph and anticoagulant buffer by flicking the tube.
-
Keep the collected hemolymph on ice throughout the procedure to minimize proteolytic degradation.
Part 2: Isolation of this compound-Rich Plasma
Objective: To separate the this compound-containing plasma from hemocytes and other cellular debris.
Materials:
-
Collected hemolymph in anticoagulant buffer
-
Refrigerated centrifuge
Procedure:
-
Centrifuge the hemolymph-anticoagulant mixture at 2,000 x g for 15 minutes at 4°C.
-
After centrifugation, three layers should be visible: a pellet of hemocytes and cellular debris at the bottom, a clear, green supernatant (plasma) in the middle, and a lipid layer at the top.
-
Carefully aspirate the green plasma supernatant using a micropipette, avoiding the pellet and the lipid layer.
-
Transfer the plasma to a new pre-chilled microcentrifuge tube. This plasma fraction is enriched with this compound.
Part 3: Purification of this compound by Gel Filtration Chromatography
Objective: To purify this compound from other plasma proteins based on its large molecular size.
Materials:
-
This compound-rich plasma
-
Gel filtration chromatography column (e.g., Sephacryl S-400 HR or similar resin with a large pore size suitable for multi-megadalton proteins)
-
Chromatography system (e.g., FPLC)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
UV detector set to 280 nm and 440 nm (for heme proteins)
-
Fraction collector
Procedure:
-
Equilibrate the gel filtration column with at least two column volumes of Elution Buffer at a low flow rate (e.g., 0.5 mL/min).
-
Concentrate the this compound-rich plasma if necessary using a centrifugal filter device with a high molecular weight cutoff (e.g., 100 kDa).
-
Load the plasma sample onto the equilibrated column. The sample volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.
-
Begin the elution with the Elution Buffer at a constant, slow flow rate.
-
Monitor the column effluent using the UV detector. This compound, being a very large protein complex, is expected to elute in or near the void volume of the column, well ahead of smaller plasma proteins.
-
Collect fractions corresponding to the major protein peak that also absorbs at 440 nm.
-
Pool the this compound-containing fractions.
Part 4: Purity and Concentration Assessment
Objective: To assess the purity and determine the concentration of the purified this compound.
Materials:
-
Purified this compound sample
-
SDS-PAGE equipment and reagents
-
Spectrophotometer
Procedure:
-
Purity Assessment (SDS-PAGE):
-
Run a sample of the purified this compound on an SDS-PAGE gel to visualize its subunit composition and assess the presence of contaminating proteins. Due to its large size, the intact complex will not enter the resolving gel, but its constituent subunits will be visible.
-
-
Concentration Determination (Spectrophotometry):
-
Measure the absorbance of the purified this compound solution at 280 nm and 440 nm. The ratio of A440/A280 can be used as an indicator of purity. The concentration can be estimated using the Beer-Lambert law, although the specific extinction coefficient for this compound may need to be determined empirically if not available in the literature.
-
Visualizations
References
Application Notes and Protocols for the Purification of Chlorocruorin Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, iron-containing respiratory pigment found in the blood of certain marine polychaete worms, such as those from the family Sabellidae (e.g., Sabella spallanzanii).[1][2] This macromolecular protein complex has a molecular weight of approximately 3.5 megadaltons (MDa) and is responsible for oxygen transport. Its unique structure and oxygen-binding properties make it a subject of interest in various biomedical and pharmaceutical research areas, including the development of artificial oxygen carriers.
The purification of this compound from its natural source is a critical first step for any downstream application. This document provides detailed protocols for a multi-step purification strategy employing column chromatography, a powerful technique for separating biomolecules. The described workflow involves an initial clarification followed by size-exclusion chromatography and ion-exchange chromatography to achieve high purity.
Physicochemical Properties of this compound
A summary of the key properties of this compound relevant to its purification is presented in the table below.
| Property | Value | Significance for Purification |
| Molecular Weight | ~3,500 kDa | The very large size allows for effective separation from smaller proteins using size-exclusion chromatography. |
| Source | Marine polychaete worms (e.g., Sabella spallanzanii) | The starting material is a complex biological mixture requiring initial clarification steps. |
| Prosthetic Group | Iron-porphyrin (heme-like) | The presence of this chromophore allows for spectrophotometric monitoring of the protein during purification. |
| Isoelectric Point (pI) | Estimated to be slightly acidic to neutral (e.g., 5.0 - 6.5) | This property is crucial for developing the ion-exchange chromatography step. The exact pI may need to be determined empirically. |
| Color | Green in dilute solutions, red in concentrated solutions | Provides a visual cue during the purification process. |
Purification Workflow Overview
The purification of this compound is a multi-step process designed to isolate the protein from other cellular components and plasma proteins of the source organism. The overall workflow is depicted in the diagram below.
Caption: A multi-step workflow for the purification of this compound.
Experimental Protocols
Sample Preparation: Extraction and Clarification
This initial step is crucial to remove large cellular debris and other insoluble materials from the starting biological material.
Materials:
-
Live marine polychaetes (e.g., Sabella spallanzanii)
-
Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
-
0.45 µm syringe filters
Protocol:
-
Thoroughly wash the collected worms with cold seawater to remove any external contaminants.
-
Homogenize the worms in ice-cold Extraction Buffer at a ratio of 1:3 (w/v).
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
Size-Exclusion Chromatography (SEC)
This step separates molecules based on their size. Due to its very large molecular weight, this compound will elute in the early fractions, separating it from the majority of smaller proteins in the extract.
Materials:
-
SEC Column: Sepharose CL-4B or similar large-pore size-exclusion resin
-
SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Chromatography system (e.g., FPLC)
-
UV detector (monitoring at 280 nm and 430 nm)
-
Fraction collector
Protocol:
-
Equilibrate the SEC column with at least two column volumes of SEC Buffer.
-
Load the clarified crude extract onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the proteins with SEC Buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm (for total protein) and 430 nm (for heme-containing proteins like this compound).
-
Collect fractions corresponding to the first major peak that absorbs at both 280 nm and 430 nm. This peak contains the high molecular weight this compound.
Expected Elution Profile for SEC:
| Fraction | Elution Volume (relative to Vo) | Expected Protein Content | A280 | A430 |
| 1 | ~1.0 | This compound and other very large proteins | High | High |
| 2 | >1.5 | Smaller proteins and other contaminants | High | Low/None |
| 3 | >2.0 | Very small molecules and salts | Low | None |
Vo = Void Volume of the column
Ion-Exchange Chromatography (IEX)
This technique separates proteins based on their net charge at a specific pH. Assuming an isoelectric point (pI) in the acidic to neutral range, anion-exchange chromatography can be employed to further purify the this compound fraction obtained from SEC.
Materials:
-
Anion-Exchange Column: DEAE Sepharose Fast Flow or similar weak anion-exchange resin
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Chromatography system
-
UV detector
-
Fraction collector
Protocol:
-
Exchange the buffer of the pooled this compound fractions from SEC into Binding Buffer using dialysis or a desalting column.
-
Equilibrate the anion-exchange column with Binding Buffer.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with Binding Buffer until the A280 returns to baseline to remove any unbound contaminants.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over several column volumes.
-
Monitor the absorbance at 280 nm and 430 nm.
-
Collect the fractions corresponding to the major peak that elutes during the salt gradient. This peak represents the purified this compound.
Hypothetical Elution Gradient for IEX:
| Step | % Buffer B (1 M NaCl) | Column Volumes | Purpose |
| Equilibration | 0% | 2-3 | Prepare the column |
| Sample Loading | 0% | As needed | Bind this compound |
| Wash | 0% | 3-5 | Remove unbound proteins |
| Elution | 0% -> 50% | 10 | Elute weakly bound proteins |
| Elution | 50% -> 100% | 5 | Elute this compound |
| Regeneration | 100% | 2 | Clean the column |
Purity Assessment and Quantification
Purity Assessment: The purity of the final this compound sample should be assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Under denaturing conditions, the large this compound complex will dissociate into its smaller subunits.
Quantification: The concentration of the purified this compound can be determined spectrophotometrically. While a specific extinction coefficient for this compound is not readily available in the literature, the extinction coefficient of human hemoglobin can be used as an approximation due to the similar heme prosthetic group.[3]
-
A280: For general protein concentration, though less accurate for heme proteins.
-
A430 (Soret peak): A more specific wavelength for quantifying heme-containing proteins.
A common purity index for heme proteins is the ratio of the absorbance at the Soret peak to the absorbance at 280 nm (A430/A280). A higher ratio indicates a higher purity with respect to contaminating non-heme proteins.
Visualization of the Purification Logic
The decision-making process and logical flow of the purification strategy can be visualized as follows:
Caption: Logical flow of the this compound purification process.
Conclusion
The described multi-step chromatography protocol provides a robust framework for the purification of this compound from marine polychaetes. By leveraging the distinct physicochemical properties of this large metalloprotein, specifically its size and charge, a high degree of purity can be achieved. The provided protocols and data tables serve as a guide for researchers to develop and optimize their own purification strategies for this compound and other similar macromolecular complexes. Careful monitoring of the purification process at each step is essential to maximize both yield and purity of the final product.
References
- 1. A two-exposure technique for ice-embedded samples successfully reconstructs the this compound pigment of Sabella spallanzanii at 2. 1 Nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of extinction coefficients of human hemoglobin in various redox states - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Chlorocruorin Oxygen Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, extracellular respiratory protein found in the blood of certain marine polychaete worms.[1][2] Structurally related to hemoglobin, it exhibits unique oxygen-binding characteristics, including a generally lower oxygen affinity.[3][4] This distinct feature, along with its unusual green color in dilute solutions, makes this compound a subject of significant interest in comparative biochemistry and for the development of potential blood substitutes. Spectroscopic techniques are pivotal in elucidating the mechanisms of oxygen binding to this compound, providing insights into its structure-function relationships. These application notes provide an overview of the spectroscopic methods used to analyze this compound's interaction with oxygen and detailed protocols for their implementation.
Data Presentation
The oxygen-binding properties of this compound are influenced by various allosteric effectors, such as pH and the presence of divalent cations.[3][5] The following tables summarize key quantitative data obtained from spectroscopic analyses of this compound.
Table 1: Oxygen Affinity (P50) of Potamilla leptochaeta this compound at 25°C
| Condition | pH | P50 (mmHg) | Cooperativity (n_max) |
| 0.1 M Cl- | 7.0 | 150 | 3.14 |
| 7.4 | 125 | 3.14 | |
| 8.0 | 45 | 5.82 | |
| 9.0 | 20 | 3.50 | |
| 0.1 M Cl-, 10 mM MgCl2 | 7.0 | 45 | 5.25 |
| 7.4 | 35 | 5.25 | |
| 8.0 | 15 | 4.50 | |
| 9.0 | 10 | 3.00 |
Data sourced from Imai & Yoshikawa (1985).[3]
Table 2: Spectroscopic Parameters of Oxy- and Deoxy-Chlorocruorin
| Spectroscopic Technique | Parameter | Deoxy-Chlorocruorin | Oxy-Chlorocruorin | Reference |
| UV-Vis Spectroscopy | α-band (λmax) | ~586 nm | ~604 nm | Deduced from spectral difference descriptions[1] |
| Soret band (λmax) | Not specified | Not specified | ||
| Resonance Raman Spectroscopy | Fe-O2 Stretch (ν(Fe-O2)) | N/A | Not available in literature | |
| Comparative Value (Oxyhemoglobin) | N/A | ~570 cm⁻¹ | [6] | |
| Comparative Value (Oxymyoglobin) | N/A | ~571 cm⁻¹ |
Experimental Protocols
UV-Vis Spectrophotometry for Oxygen Binding Analysis
Principle: The binding of oxygen to the heme group of this compound induces a conformational change that alters its absorption spectrum.[1] The transition from the deoxygenated to the oxygenated state is characterized by a shift in the α-band in the visible region. By monitoring the absorbance changes at specific wavelengths, the degree of oxygen saturation can be quantified, and oxygen equilibrium curves can be constructed to determine the P50.
Materials:
-
Purified this compound solution
-
Oxygen-free buffer (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Gases: Pure oxygen, pure nitrogen (or argon)
-
Gas-tight cuvettes with a septum
-
UV-Vis spectrophotometer
-
Gas mixing apparatus (e.g., tonometer)
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer to an appropriate concentration (e.g., resulting in an absorbance of ~0.5-1.0 at the α-band maximum).
-
Place the this compound solution in a gas-tight cuvette.
-
-
Deoxygenation:
-
To obtain the spectrum of fully deoxygenated this compound, gently bubble pure nitrogen or argon through the solution for a defined period (e.g., 30-60 minutes) while monitoring the spectral changes until no further decrease in the oxy-form peak is observed. Alternatively, a chemical reductant like sodium dithionite (B78146) can be used, though this may interfere with subsequent oxygenation steps.
-
-
Oxygenation:
-
To generate the spectrum of fully oxygenated this compound, gently bubble pure oxygen through the deoxygenated solution until the spectral changes plateau.
-
-
Generation of Oxygen Equilibrium Curves:
-
Use a gas mixing apparatus to create gas mixtures with precise partial pressures of oxygen.
-
Equilibrate the deoxygenated this compound solution with each gas mixture in a tonometer.
-
After equilibration, carefully transfer the solution to a sealed cuvette, minimizing contact with air.
-
Record the full UV-Vis spectrum (e.g., from 450 nm to 700 nm).
-
-
Data Analysis:
-
Determine the absorbance of the solution at two key wavelengths: one where the difference between the oxy and deoxy forms is maximal (e.g., around 604 nm) and an isosbestic point where the absorbance of both forms is identical.
-
Calculate the percentage of oxygen saturation at each oxygen partial pressure using the following formula: % Saturation = [(A_exp - A_deoxy) / (A_oxy - A_deoxy)] * 100 where A_exp is the absorbance of the sample at a given pO2, A_deoxy is the absorbance of the fully deoxygenated sample, and A_oxy is the absorbance of the fully oxygenated sample.
-
Plot the % saturation against the partial pressure of oxygen (pO2).
-
Fit the data to the Hill equation to determine the P50 (the pO2 at which the protein is 50% saturated) and the Hill coefficient (a measure of cooperativity).
-
Resonance Raman Spectroscopy of the Fe-O2 Bond
Principle: Resonance Raman (rR) spectroscopy is a powerful technique to probe the vibrational modes of the heme active site.[7] By exciting the sample with a laser wavelength that overlaps with an electronic transition of the heme group (e.g., the Soret or Q-bands), the Raman scattering from the vibrational modes of the heme and its bound ligands is greatly enhanced.[7] This allows for the specific detection of the Fe-O2 stretching vibration, providing direct information about the strength and geometry of the iron-oxygen bond.
Materials:
-
Concentrated, purified this compound solution
-
¹⁶O₂ and ¹⁸O₂ isotopes
-
Raman spectrometer equipped with a suitable laser (e.g., 413.1 nm or a tunable laser)
-
Cryostat for low-temperature measurements (optional, to increase signal and prevent sample degradation)
-
NMR tube or other suitable sample holder for Raman spectroscopy
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of purified this compound.
-
For the oxy-form, equilibrate the solution with ¹⁶O₂ gas. For isotopic substitution, equilibrate a separate sample with ¹⁸O₂ gas. This is crucial for unambiguously identifying the Fe-O2 stretching mode, as its frequency will shift to a lower value with the heavier isotope.
-
-
Deoxygenation (for reference spectrum):
-
Prepare a deoxygenated sample by gentle purging with an inert gas (e.g., argon).
-
-
Data Acquisition:
-
Transfer the sample to a suitable holder (e.g., a spinning NMR tube to minimize local heating by the laser).
-
If using a cryostat, freeze the sample to the desired temperature (e.g., 77 K).
-
Set the excitation wavelength of the laser to be in resonance with a heme absorption band (e.g., near the Soret band).
-
Acquire the Raman spectrum over a range that includes the expected Fe-O2 stretching frequency (typically 400-600 cm⁻¹ for heme proteins).[6]
-
Collect spectra for the ¹⁶O₂-bound, ¹⁸O₂-bound, and deoxygenated samples.
-
-
Data Analysis:
-
Subtract the spectrum of the deoxygenated sample from the spectra of the oxygenated samples to remove background signals from the protein and buffer.
-
Compare the spectra of the ¹⁶O₂ and ¹⁸O₂ samples. The peak corresponding to the Fe-O2 stretching vibration should shift to a lower wavenumber in the ¹⁸O₂ spectrum. The magnitude of this shift can be predicted using the harmonic oscillator approximation.
-
The position of the Fe-¹⁶O₂ stretching frequency provides insight into the strength of the Fe-O₂ bond.
-
Mandatory Visualizations
Caption: Experimental workflow for UV-Vis analysis of this compound oxygen binding.
Caption: Interplay of spectroscopic techniques in understanding oxygen binding.
References
- 1. scite.ai [scite.ai]
- 2. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 3. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A Nuclear Resonance Vibrational Spectroscopic Study of Oxy Myoglobins Reconstituted with Chemically Modified Heme Cofactors: Insights into the Fe-O2 Bonding and Internal Dynamics of the Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resonance Raman Characterization of O2-Binding Heme Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Chlorocruorin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorocruorin is a large, extracellular respiratory protein found in the blood of certain marine polychaete worms.[1][2] Similar in function to hemoglobin, it is responsible for oxygen transport. Structurally, it is a giant macromolecular assembly with a molecular weight that can exceed 3,600 kDa, composed of numerous myoglobin-like subunits.[3][4] The unique properties and complex structure of this compound make it a subject of interest in biochemistry and for potential applications in drug development, particularly as an oxygen carrier. Obtaining high-quality crystals of this compound is a critical step for high-resolution structural studies using X-ray crystallography, which can elucidate its detailed mechanism of action and inform the design of novel therapeutics.
These application notes provide detailed protocols for the crystallization of this compound, drawing from established methods for both this compound itself and structurally related giant hemoglobins.
Data Presentation: Crystallization Conditions
The following table summarizes the key quantitative parameters for two successful crystallization methods for this compound and a related giant hemoglobin.
| Parameter | Method 1: Ammonium (B1175870) Sulfate (B86663) Precipitation | Method 2: PEG/Citrate (B86180) Precipitation |
| Protein Source | Spirographis spallanzanii | Glossoscolex paulistus (Erythrocruorin) |
| Precipitant | Saturated Ammonium Sulfate | 10% PEG 8000 or 1.2 M Sodium Citrate |
| Buffer | Not specified (likely physiological pH) | 50 mM Tris-HCl |
| pH | Not specified | 7.5 |
| Additives | None | 2.5 mM CaCl₂ |
| Temperature | 0°C | Not specified (room temperature implied) |
| Reference | H. M. Fox (1937)[1] | Andrade et al. (2010)[5] |
Experimental Protocols
Protocol 1: Crystallization of Oxythis compound using Ammonium Sulfate
This protocol is adapted from the classical method described for the crystallization of oxythis compound from Spirographis spallanzanii.[1][6]
Materials:
-
Live Spirographis spallanzanii worms
-
Filter paper
-
Capillary pipettes
-
Distilled water
-
Saturated ammonium sulfate solution
-
Centrifuge and centrifuge tubes
-
Microscope
Procedure:
-
Blood Extraction:
-
Carefully dry the worm, particularly the crown, with filter paper.
-
Amputate the crown close to the body.
-
Using a capillary pipette, collect the blood that exudes from the cut vessels at the base of the crown.
-
-
Preparation of the Protein Solution:
-
Centrifuge the collected blood to remove any tissue fragments.
-
Dilute the supernatant (pure blood) with an equal volume of distilled water.
-
-
Precipitation:
-
Slowly add a saturated solution of ammonium sulfate drop by drop to the diluted blood while continuously stirring.
-
Continue adding the ammonium sulfate solution until a persistent cloudiness appears.
-
-
Crystallization:
-
Transfer the solution to a suitable container and maintain it at 0°C.
-
Allow the solution to stand for a period ranging from 30 minutes to several hours.
-
Crystals of oxythis compound will form during this time.
-
-
Recrystallization (Optional):
-
Separate the initial crystals by centrifugation.
-
Dissolve the crystals in a minimal amount of distilled water.
-
Repeat steps 3 and 4 to obtain purer crystals.
-
Protocol 2: Crystallization of Giant Hemoglobin using PEG or Citrate
This protocol is based on the successful crystallization of a giant hemoglobin (erythrocruorin) and can be adapted for this compound due to their structural similarities.[5] This method utilizes the hanging drop vapor diffusion technique.
Materials:
-
Purified and concentrated this compound solution
-
Crystallization screening plates (e.g., 24-well or 96-well)
-
Coverslips
-
Microscope
-
Pipettes
-
Reservoir solutions:
-
Condition A: 10% (w/v) PEG 8000, 50 mM Tris-HCl pH 7.5, 2.5 mM CaCl₂
-
Condition B: 1.2 M Sodium citrate, 50 mM Tris-HCl pH 7.5, 2.5 mM CaCl₂
-
Procedure:
-
Plate Setup:
-
Pipette 500 µL of the reservoir solution (either Condition A or Condition B) into the reservoir of a crystallization plate well.
-
-
Hanging Drop Preparation:
-
On a clean coverslip, pipette 1 µL of the purified this compound protein solution.
-
Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Gently mix by pipetting up and down without introducing air bubbles.
-
-
Sealing and Incubation:
-
Invert the coverslip and place it over the reservoir well, ensuring an airtight seal with grease or adhesive.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
-
Crystal Monitoring:
-
Regularly monitor the drops under a microscope for the appearance of crystals. Crystals can appear within a few days to several weeks. Crystals obtained with PEG 8000 may grow to approximately 0.1 mm, while those from sodium citrate can reach up to 1 mm.[5]
-
Visualizations
Experimental Workflow for this compound Crystallization
Caption: Workflow for the purification and crystallization of this compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. This compound | biochemistry | Britannica [britannica.com]
- 3. This compound [chemeurope.com]
- 4. This compound [medbox.iiab.me]
- 5. Crystallization and preliminary structural analysis of the giant haemoglobin from Glossoscolex paulistus at 3.2 Å - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Determining Chlorocruorin Concentration in Hemolymph: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, iron-containing respiratory pigment found dissolved in the hemolymph of certain marine polychaete worms, such as those belonging to the families Sabellidae and Serpulidae.[1] Similar in function to hemoglobin, this compound is responsible for oxygen transport. A unique characteristic of this compound is its color change depending on its concentration; it appears green in dilute solutions and red in concentrated ones.[1] The determination of this compound concentration in hemolymph is crucial for physiological and comparative studies of these organisms, as well as for understanding the structure-function relationships of extracellular respiratory pigments.
This document provides detailed protocols for the collection of hemolymph from polychaetes and the subsequent determination of this compound concentration using spectrophotometry.
Data Presentation
Quantitative data on this compound concentration can vary between species and individual organisms based on factors such as age, size, and environmental conditions. The following table provides a template for recording and comparing such data.
| Polychaete Species | Specimen Details (e.g., age, size) | Hemolymph Dilution Factor | Absorbance at λ1 (e.g., 604.5 nm) | Absorbance at λ2 (e.g., 580.5 nm) | Calculated this compound Concentration (mg/mL or M) | Notes |
| Sabella spallanzanii | Adult, 15 cm length | 1:100 in saline buffer | Hemolymph collected from the base of the branchial crown. | |||
| Serpula vermicularis | Juvenile, 5 cm length | 1:100 in saline buffer |
Experimental Protocols
Hemolymph Collection from Polychaetes
This protocol is a general guideline and may need to be adapted based on the specific polychaete species.
Materials:
-
Live polychaete worms (e.g., Sabella spallanzanii)
-
Chilled marine saline solution or an appropriate anticoagulant buffer (e.g., 0.6 M Sorensen's phosphate (B84403) buffer)[1]
-
Capillary tubes or a fine-gauge needle and syringe
-
Microcentrifuge tubes
-
Dissecting microscope (optional)
-
Petri dish
-
Ice
Procedure:
-
Anesthetize the worm by placing it in a chilled marine saline solution on ice for 10-15 minutes. This helps to relax the muscles and facilitate hemolymph collection.
-
Carefully blot the worm dry to avoid contamination with seawater.
-
Place the worm in a petri dish, optionally under a dissecting microscope for better visualization.
-
For species like Spirographis, hemolymph can be collected from the vessels at the base of the branchial crown or from the peri-intestinal sinus.[1]
-
Make a small incision with a fine needle or gently puncture the vessel with a capillary tube to collect the hemolymph. For larger worms, a syringe with a fine-gauge needle can be used.
-
Collect the hemolymph into a pre-chilled microcentrifuge tube containing an appropriate volume of anticoagulant buffer to prevent clotting. A common dilution is 1 part hemolymph to 9 parts buffer, but this may need to be optimized.
-
Keep the collected hemolymph sample on ice to minimize degradation.
-
If necessary, centrifuge the diluted hemolymph at a low speed (e.g., 1000 x g for 5 minutes) to pellet any cellular debris. The supernatant is the cell-free hemolymph containing this compound.
Spectrophotometric Determination of this compound Concentration
This method is based on the differential absorption of light by the oxygenated (oxythis compound) and deoxygenated (deoxythis compound) forms of the pigment. The principle follows the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Materials:
-
Cell-free hemolymph sample (diluted)
-
Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Marine saline solution or appropriate buffer (for blank)
-
Source of pure oxygen and nitrogen gas (or a chemical reducing agent like sodium dithionite)
Procedure:
Part A: Measurement of Oxythis compound
-
Prepare a blank solution using the same saline or buffer solution used for hemolymph dilution.
-
Transfer the diluted hemolymph sample to a cuvette.
-
Saturate the sample with oxygen by gently bubbling O₂ gas through it for 2-3 minutes. This will convert all the this compound to its oxygenated form (oxythis compound).
-
Immediately measure the absorbance spectrum of the sample over a range of wavelengths (e.g., 400-700 nm) to identify the absorption maxima. Based on historical studies, key wavelengths for this compound are around 604.5 nm and 580.5 nm.[1]
-
Record the absorbance at the chosen wavelengths.
Part B: Measurement of Deoxythis compound
-
To measure the absorbance of the deoxygenated form, the oxygen must be removed. This can be achieved by:
-
Gas purging: Gently bubbling pure nitrogen gas through the sample in the cuvette for 5-10 minutes.
-
Chemical reduction: Adding a small crystal of a reducing agent like sodium dithionite (B78146) to the cuvette and mixing gently.
-
-
Immediately after deoxygenation, measure the absorbance at the same wavelengths as for the oxythis compound.
Part C: Calculation of this compound Concentration
The concentration of total this compound can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration (in M)
-
l is the path length of the cuvette (typically 1 cm)
Since the hemolymph sample contains a mixture of oxy- and deoxythis compound, measurements at two wavelengths are required to determine the concentration of each species and the total concentration. The following equations can be used:
Coxy = (εdeoxyλ2 * Aλ1 - εdeoxyλ1 * Aλ2) / (εoxyλ1 * εdeoxyλ2 - εoxyλ1 * εdeoxyλ2) Cdeoxy = (εoxyλ1 * Aλ2 - εoxyλ2 * Aλ1) / (εoxyλ1 * εdeoxyλ2 - εoxyλ1 * εdeoxyλ2) Ctotal = Coxy + Cdeoxy
Determining the Molar Extinction Coefficient: To determine the molar extinction coefficient, a purified this compound solution of a known concentration is required. The concentration of the purified solution can be determined by methods such as the bicinchoninic acid (BCA) assay or by measuring the iron content, as this compound is an iron-containing protein. Once the concentration is known, the absorbance of the solution can be measured at the desired wavelength, and the extinction coefficient can be calculated using the Beer-Lambert law (ε = A / cl).
Visualizations
Caption: Workflow for determining this compound concentration.
Caption: Principle of spectrophotometric measurement.
References
Application Notes and Protocols for the Isolation of Chlorocruorin from Spirographis spallanzanii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of the respiratory pigment chlorocruorin from the marine polychaete Spirographis spallanzanii. The methodology is based on established protein purification techniques and available literature on this compound and similar invertebrate respiratory pigments.
Introduction
This compound is a large, iron-containing respiratory protein found in the hemolymph of certain polychaete worms, including Spirographis spallanzanii. It is notable for its dichromatism, appearing green in dilute solutions and red in concentrated solutions. Functionally analogous to hemoglobin, this compound is responsible for oxygen transport. Its unique structure, a massive complex of globin and linker subunits with a total molecular weight exceeding 3,500 kDa, makes it a subject of interest in biochemistry, physiology, and potentially in the development of artificial oxygen carriers. This protocol outlines the steps for its extraction and purification.
Physicochemical and Biochemical Properties
A summary of the key quantitative data for Spirographis spallanzanii this compound is presented in the table below.
| Property | Value | References |
| Molecular Weight (Native) | > 3,500 kDa | [1] |
| Subunit Molecular Weights | Globin chains (~14-17 kDa), Linker chains | [2] |
| Oxygen Affinity (P50) | Higher than hemoglobin (weaker affinity) | [1][3] |
| Color (Dilute Solution) | Green | [4] |
| Color (Concentrated Solution) | Red | [4] |
| Metal Cofactor | Iron (in a modified heme group) |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound.
Materials and Reagents
-
Live specimens of Spirographis spallanzanii
-
Artificial seawater (ASW)
-
Capillary pipettes
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Chromatography system (FPLC or similar)
-
Gel filtration column (e.g., Sepharose CL-4B or similar)
-
Anion exchange column (e.g., DEAE Sepharose or similar)
-
Dialysis tubing (10-12 kDa MWCO)
-
Spectrophotometer
-
SDS-PAGE equipment and reagents
-
Bradford protein assay reagents
-
Tris-HCl buffers
-
Sodium chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium azide (B81097) (NaN3) (Caution: highly toxic)
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Detailed Methodologies
Step 1: Collection of Hemolymph
-
Anesthetize live Spirographis spallanzanii specimens by immersing them in an isotonic magnesium chloride (MgCl2) solution mixed 1:1 with ASW.
-
Once the worm is relaxed and unresponsive to touch, carefully expose the base of the branchial crown (the feathery gills).
-
Identify the two large blood vessels at the base of the branchiae.
-
Gently puncture a vessel with a fine-gauge needle or the sharp end of a capillary pipette.
-
Collect the red-colored hemolymph into the capillary pipette via capillary action.
-
Pool the collected hemolymph from multiple individuals in a pre-chilled microcentrifuge tube on ice.
Step 2: Initial Clarification of Hemolymph
-
Centrifuge the pooled hemolymph at 10,000 x g for 20 minutes at 4°C to pellet coelomocytes and other cellular debris.
-
Carefully collect the supernatant, which contains the crude this compound solution.
Step 3: Purification by Gel Filtration Chromatography
This step separates proteins based on their size. Due to its very large size, this compound will elute in the early fractions.
-
Column: Sepharose CL-4B or a similar gel filtration resin with a large pore size suitable for multi-megadalton protein complexes.
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5.
-
Procedure:
-
Equilibrate the column with at least two column volumes of the buffer.
-
Load the clarified supernatant onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.
-
Elute with the equilibration buffer at a flow rate appropriate for the column size.
-
Collect fractions and monitor the absorbance at 280 nm (for total protein) and 440 nm (the Soret peak for heme proteins).
-
Pool the fractions corresponding to the first major peak, which will have a characteristic green-red color.
-
Step 4: Purification by Ion-Exchange Chromatography
-
Column: A weak anion exchanger like DEAE-Sepharose.
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Procedure:
-
Dialyze the pooled fractions from the gel filtration step against the binding buffer overnight at 4°C.
-
Equilibrate the anion exchange column with the binding buffer.
-
Load the dialyzed sample onto the column.
-
Wash the column with the binding buffer until the A280 returns to baseline.
-
Elute the bound this compound using a linear gradient of 0-100% elution buffer over several column volumes.
-
Collect fractions and monitor the absorbance at 280 nm and 440 nm.
-
Pool the fractions containing the purified this compound.
-
Purity Assessment and Quantification
-
Spectrophotometry: Assess the purity of the final sample by measuring the absorbance spectrum. A purity index can be estimated by the ratio of the absorbance at the Soret peak (~440 nm) to the protein absorbance at 280 nm. A ratio of A440/A280 greater than 1.5 is indicative of high purity for heme proteins.
-
SDS-PAGE: Perform SDS-polyacrylamide gel electrophoresis under reducing conditions to visualize the subunit composition of the purified this compound. This should reveal the characteristic low molecular weight globin chains and potentially the linker proteins.
-
Quantification: Determine the final protein concentration using a Bradford assay or by measuring the absorbance at 280 nm, using an estimated extinction coefficient if the precise value is unknown.
Signaling Pathways and Logical Relationships
This compound's primary role is in oxygen transport, a physiological process rather than a classical signaling pathway. The logical relationship in its function is the reversible binding of oxygen.
Caption: The functional cycle of this compound in oxygen transport.
Troubleshooting and Considerations
-
Low Yield: The amount of hemolymph obtainable from a single worm is small. A large number of individuals may be required for significant yields.
-
Protein Aggregation: this compound is a large complex and may be prone to aggregation. Work at 4°C and avoid harsh conditions like vigorous vortexing. The inclusion of EDTA in buffers helps to chelate divalent cations that might promote aggregation.
-
Contamination: Coelomic fluid can contaminate the hemolymph sample. Careful collection is crucial. The purification steps are designed to remove smaller contaminating proteins.
-
Buffer Selection: The pH and ionic strength of buffers are critical, especially for ion-exchange chromatography. The suggested pH 8.0 for anion exchange is a starting point and may require optimization.
By following this detailed protocol, researchers can successfully isolate and purify this compound from Spirographis spallanzanii for further biochemical and biophysical characterization.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Isolation, purification and characteristics of R-phycoerythrin from a marine macroalga Heterosiphonia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of phycocyanin from Spirulina platensis using ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chlorocruorin in Artificial Blood Substitutes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for a safe and effective artificial blood substitute is driven by the limitations of allogeneic blood transfusions, including short shelf-life, risk of pathogen transmission, and immunological incompatibility. Hemoglobin-based oxygen carriers (HBOCs) have been a primary focus of research, but challenges such as vasoconstriction and oxidative toxicity have hindered their clinical translation. Chlorocruorin, a high-molecular-weight, extracellular respiratory protein found in the hemolymph of certain marine polychaete worms, presents a compelling alternative. Its unique structural and functional properties, including a large size that prevents extravasation and a distinct oxygen-binding profile, warrant investigation into its potential as a raw material for the next generation of artificial blood substitutes.
These application notes provide a comprehensive overview of the current knowledge on this compound and detailed protocols for its study, aimed at researchers and professionals in the field of drug development.
Physicochemical and Oxygen-Binding Properties of this compound
This compound is a giant macromolecule with a molecular weight exceeding 3,600 kDa.[1][2] It is structurally similar to erythrocruorin, composed of numerous myoglobin-like subunits of 16-17 kDa arranged in a large complex.[1][2] A key distinction lies in its prosthetic group, a modified heme with a formyl group in place of a vinyl group, which imparts a characteristic green color in dilute solutions.[3][4]
The oxygen-carrying properties of this compound are of significant interest for its application as an artificial blood substitute. It generally exhibits lower oxygen affinity compared to human hemoglobin, a property that could be advantageous for efficient oxygen release to tissues.[3][5] Furthermore, it displays high cooperativity in oxygen binding, ensuring efficient oxygen uptake in the lungs and release in the periphery.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various species, with human hemoglobin A provided as a reference. Data for erythrocruorin from Lumbricus terrestris is also included for comparison, given its more extensive study as a potential blood substitute.
| Property | This compound (Potamilla leptochaeta) | This compound (Eudistylia vancouverii) | Erythrocruorin (Lumbricus terrestris) | Human Hemoglobin A |
| Molecular Weight (kDa) | ~2,900[1] | >3,600[2] | ~3,600 | 64.5 |
| Subunit Molecular Weight (kDa) | 16-17[2] | 16-17[2] | 16-17 | 16 |
| P50 (mmHg) at 20°C, pH 7.4 | 155[6] | 145[6] | - | 11-26[6] |
| P50 (mmHg) at 37°C | - | - | 26.25[6] | 26[6] |
| Hill Coefficient (n) | up to 5.82 (pH 8.0)[1] | - | 3.7 | 2.8-3.0 |
| Bohr Effect | Large[5] | - | Present | Present |
Table 1: Comparison of Physicochemical and Oxygen-Binding Properties. P50 is the partial pressure of oxygen at which the protein is 50% saturated. The Hill coefficient (n) is a measure of cooperativity in oxygen binding.
| Condition (for Potamilla leptochaeta this compound) | P50 (mmHg) | Hill Coefficient (n_max) |
| pH 7.0 | ~40 | ~4.5 |
| pH 7.5 | ~25 | ~5.5 |
| pH 8.0 | ~18 | ~5.8 |
| pH 8.5 | ~15 | ~5.5 |
| pH 9.0 | ~12 | ~4.8 |
| 0.2 mM MgCl₂ | 115 | - |
| 1.5 mM MgCl₂ | 79 | - |
| 10 mM MgCl₂ | 47 | - |
Table 2: Influence of pH and Magnesium Concentration on Oxygen Binding of Potamilla leptochaeta this compound. [1]
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, purification, and functional characterization of this compound.
Protocol 1: Extraction and Purification of this compound from Marine Polychaetes
This protocol is a generalized procedure and may require optimization based on the specific species of polychaete used.
Materials:
-
Live marine polychaetes (e.g., Sabella spallanzanii)
-
Cold, sterile seawater
-
Extraction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Dialysis tubing (100 kDa MWCO)
-
Chromatography columns (Size-Exclusion and Anion-Exchange)
-
Spectrophotometer
Procedure:
-
Collection of Hemolymph: Carefully collect the vascular fluid (hemolymph) containing this compound from the polychaetes. This can be achieved by making a small incision and allowing the fluid to drain into a chilled tube containing a small amount of extraction buffer.
-
Clarification: Centrifuge the collected hemolymph at 10,000 x g for 20 minutes at 4°C to pellet any cells and debris.
-
Ammonium Sulfate Precipitation: Slowly add saturated ammonium sulfate solution to the supernatant with gentle stirring at 4°C to a final concentration of 40-60% saturation. This will precipitate the high-molecular-weight this compound.
-
Pellet Collection: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.
-
Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C with at least two changes of buffer to remove the ammonium sulfate.
-
Size-Exclusion Chromatography (SEC): Load the dialyzed sample onto a size-exclusion chromatography column (e.g., Sephacryl S-500) pre-equilibrated with extraction buffer. Elute the protein and collect fractions corresponding to the high-molecular-weight peak, which will be reddish-green in color. Monitor the elution profile at 280 nm and 430 nm (Soret band of the heme).
-
Anion-Exchange Chromatography (AEC): For further purification, pool the this compound-containing fractions from SEC and load them onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Elute the bound protein with a linear salt gradient (e.g., 0-1 M NaCl). This compound should elute as a distinct peak.
-
Purity Assessment: Assess the purity of the final sample by SDS-PAGE and native PAGE. The purified this compound should appear as a high-molecular-weight complex on native gels.
Protocol 2: In Vitro Oxygen-Binding Assay
This protocol describes the determination of the oxygen equilibrium curve for purified this compound.
Materials:
-
Purified this compound solution
-
Hemox Buffer (or other suitable physiological buffer)
-
Oxygen Analyzer (e.g., Hemox Analyzer) or a spectrophotometer with a tonometer
-
Gases: Pure N₂, Pure O₂, and certified gas mixtures with varying O₂ concentrations
-
Sodium dithionite (B78146) (for deoxygenation)
Procedure:
-
Sample Preparation: Prepare a solution of purified this compound in the desired buffer at a known concentration.
-
Deoxygenation: Fully deoxygenate the sample by gently bubbling with pure N₂ or by the addition of a minimal amount of sodium dithionite. The color of the solution will change from light red to green.
-
Oxygenation: Gradually introduce oxygen by equilibrating the sample with gas mixtures of increasing oxygen partial pressure (pO₂).
-
Measurement of Oxygen Saturation: At each pO₂ level, measure the oxygen saturation of the this compound solution. This is typically done spectrophotometrically by measuring the absorbance changes at specific wavelengths corresponding to the oxygenated and deoxygenated forms of this compound. A Hemox Analyzer automates this process by continuously recording the absorbance spectrum as the pO₂ is increased.
-
Data Analysis:
-
Plot the percentage of oxygen saturation as a function of pO₂ to generate the oxygen equilibrium curve.
-
Determine the P50 value, which is the pO₂ at which the this compound is 50% saturated.
-
Perform a Hill plot (log(Y/(1-Y)) vs. log(pO₂), where Y is the fractional saturation) to determine the Hill coefficient (n_max), which represents the degree of cooperativity. The slope of the linear portion of the Hill plot gives the Hill coefficient.
-
Visualizations
Development Workflow for a this compound-Based Blood Substitute
Caption: Workflow for developing a this compound-based artificial blood substitute.
Oxygen-Binding Mechanism of this compound
Caption: Cooperative oxygen binding by this compound subunits.
Stability and Preclinical Considerations
While extensive stability data for this compound is not yet available, studies on the closely related erythrocruorin from Lumbricus terrestris have shown it to be remarkably stable, even at 37°C for extended periods.[6] This suggests that this compound, as a large, extracellular protein, may also possess inherent stability advantages over intracellular hemoglobins (B146990) which tend to dissociate into toxic dimers when removed from the protective environment of the red blood cell.
To date, there is a lack of published preclinical in vivo studies specifically investigating this compound as an artificial blood substitute. Research has predominantly focused on erythrocruorin, with preliminary animal studies showing no adverse side effects.[1] Given the structural similarities, these findings provide a promising outlook for this compound, but dedicated preclinical trials are essential to evaluate its safety and efficacy. Key considerations will include its immunogenicity, potential for NO scavenging, and its overall pharmacokinetic and pharmacodynamic profile.
Future Directions
The unique properties of this compound make it a promising candidate for the development of a novel HBOC. Future research should focus on:
-
Standardized Protocols: Development of optimized and standardized protocols for the extraction and purification of this compound from various polychaete species.
-
Comprehensive Characterization: Detailed characterization of the oxygen-binding properties and stability of this compound from different sources under a wide range of conditions.
-
Preclinical Evaluation: Rigorous preclinical in vivo studies to assess the safety, efficacy, and immunogenicity of this compound-based oxygen carriers.
-
Recombinant Production: Exploration of recombinant expression systems to produce this compound, which would provide a more controlled and scalable manufacturing process compared to extraction from native sources.
By addressing these research areas, the scientific community can unlock the full potential of this compound as a safe and effective artificial blood substitute.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. This compound [medbox.iiab.me]
- 3. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 5. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct comparison of oligochaete erythrocruorins as potential blood substitutes - PMC [pmc.ncbi.nlm.nih.gov]
Recombinant Expression of Chlorocruorin Subunits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, multi-subunit respiratory protein found in the blood of certain marine polychaete worms. Its unique structure and oxygen-binding properties make it a subject of interest for the development of artificial oxygen carriers and other therapeutic applications. The recombinant expression of individual this compound subunits is a critical step towards understanding its assembly, structure-function relationships, and for producing this complex protein for biotechnological purposes.
This document provides detailed application notes and protocols for the recombinant expression of this compound subunits. While specific literature on the recombinant expression of this compound is limited, the protocols outlined below are based on established methods for the successful expression of similar complex heme-containing proteins, such as hemoglobin and erythrocruorin, in microbial systems.
Key Challenges in Recombinant Heme Protein Expression
The successful expression of functional, heme-containing proteins like this compound subunits in heterologous systems, particularly Escherichia coli, presents several challenges:
-
Heme Incorporation: E. coli has a limited capacity to synthesize and incorporate heme into overexpressed recombinant globins. This often results in the production of large quantities of insoluble and non-functional apoprotein (globin without heme).
-
Protein Folding and Solubility: The individual globin chains must fold correctly to create the heme-binding pocket and maintain solubility.
-
Multi-Subunit Assembly: For the eventual reconstruction of the entire this compound complex, the individual subunits must be expressed and purified in a manner that allows for subsequent assembly.
To address these challenges, the following protocols incorporate strategies to enhance heme availability and promote the expression of soluble, properly folded, heme-incorporated this compound subunits.
Data Presentation: Expression and Purification of Recombinant Globins (Model Data)
As no quantitative data for recombinant this compound expression is currently available in the public domain, the following table summarizes typical yields for other recombinant globins expressed in E. coli, which can serve as a benchmark for optimizing this compound subunit expression.
| Globin Subunit | Expression System | Vector | E. coli Strain | Induction Conditions | Purification Method | Yield (mg/L of culture) | Reference |
| Human Hemoglobin α-chain | E. coli | pET-based | BL21(DE3) | 0.5 mM IPTG, 28°C, 16h | IMAC, IEX | 10 - 20 | [1] |
| Human Hemoglobin β-chain | E. coli | pET-based | BL21(DE3) | 0.5 mM IPTG, 28°C, 16h | IMAC, IEX | 15 - 25 | [1] |
| Arenicola marina Globin | E. coli | pET-22b | BL21(DE3) | 1 mM IPTG, 37°C, 4h | IMAC | ~10 | [2][3] |
| Human Neuroglobin | E. coli | pET-3a | BL21(DE3) | 0.4 mM IPTG, 30°C, 4h | IEX, SEC | 5 - 15 | [4] |
Experimental Protocols
Gene Synthesis and Codon Optimization
The amino acid sequences of the target this compound subunits from the species of interest (e.g., Sabella spallanzanii or Eudistylia vancouveri) must first be obtained from protein sequence databases.
Protocol:
-
Obtain Target Sequences: Retrieve the amino acid sequences of the desired this compound subunits from a public database such as UniProt or NCBI.
-
Codon Optimization: The amino acid sequences should be reverse-translated into DNA sequences that are optimized for expression in the chosen host, typically E. coli. Codon optimization is crucial for high-level expression and can be performed using commercially available gene synthesis services.
-
Addition of Affinity Tags: To facilitate purification, a polyhistidine tag (His6-tag) should be added to the N- or C-terminus of the coding sequence. A TEV (Tobacco Etch Virus) protease cleavage site can be incorporated between the protein and the tag to allow for its removal after purification.
-
Incorporate Restriction Sites: Flank the final gene sequence with appropriate restriction sites for cloning into the chosen expression vector.
Vector Construction
The synthetic, codon-optimized gene for the this compound subunit will be cloned into a suitable expression vector. A pET-based vector system is recommended for high-level expression in E. coli. For enhanced heme incorporation, a co-expression strategy is advised.
Protocol:
-
Vector Selection:
-
Primary Expression Vector: Choose a high-copy number, IPTG-inducible expression vector such as pET-28a(+) or pET-22b(+). These vectors provide a strong T7 promoter and a His6-tag.
-
Co-expression Vector for Heme Uptake: To enhance heme availability, co-transform E. coli with a second plasmid containing the gene for a heme transport system, such as pHPEX1 which carries the chuA gene from E. coli O157:H7.[5] Alternatively, a plasmid for co-expressing ferrochelatase can be used to improve the final step of heme biosynthesis.[6]
-
-
Ligation: Digest both the synthetic gene and the expression vector with the selected restriction enzymes. Ligate the gene into the vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the sequence of the insert by Sanger sequencing.
Recombinant Protein Expression in E. coli
Protocol:
-
Transformation of Expression Strain: Co-transform the expression vector containing the this compound subunit gene and the heme enhancement vector (e.g., pHPEX1) into a suitable E. coli expression strain, such as BL21(DE3). Plate on LB agar (B569324) containing the appropriate antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the required antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) or LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth and Induction: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Hemin (B1673052) Supplementation (if using a heme uptake system): If co-expressing a heme transporter, supplement the medium with hemin to a final concentration of 10-50 µM.[5][7]
-
Induction: Reduce the temperature to 18-28°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Expression: Continue to incubate the culture for 12-16 hours at the reduced temperature with shaking. The lower temperature promotes proper protein folding and solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protein Purification
A multi-step purification protocol is recommended to obtain highly pure recombinant this compound subunits.
Protocol:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA or other suitable IMAC column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound subunit with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Ion-Exchange Chromatography (IEX):
-
Dialyze the eluted fractions against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).
-
Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose) or a cation-exchange column (e.g., SP-Sepharose), depending on the isoelectric point of the target subunit.
-
Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the fractions containing the this compound subunit.
-
Load the concentrated sample onto a size-exclusion column (e.g., Superdex 75 or Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to separate monomers from aggregates and other impurities.
-
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE. The presence of heme can be confirmed spectrophotometrically by observing the Soret peak around 415-428 nm.
Visualizations
Experimental Workflow for Recombinant this compound Subunit Expression
References
- 1. Expression and Purification of Recombinant Hemoglobin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypervolemic Infusion of Lumbricus terrestris Erythrocruorin Purified by Tangential Flow Filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Expression, purification, and crystallization of neuro- and cytoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. System for the expression of recombinant hemoproteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-expression of ferrochelatase allows for complete heme incorporation into recombinant proteins produced in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Chlorocruorin Subunits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorins are giant respiratory proteins, analogous to hemoglobin, found in the blood of certain marine polychaete worms. These complex macromolecules are composed of numerous protein subunits, and understanding their composition, stoichiometry, and post-translational modifications is crucial for structure-function studies and potential biotechnological applications. Mass spectrometry has emerged as a powerful tool for the detailed characterization of such large protein complexes and their constituent subunits.[1][2] This document provides an overview of the application of mass spectrometry for the analysis of Chlorocruorin subunits, including detailed experimental protocols adapted from studies on related macro-molecular protein complexes.
Principles of Mass Spectrometry for Protein Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For protein analysis, two primary ionization techniques are widely used:
-
Electrospray Ionization (ESI): A soft ionization technique that allows for the transfer of large biomolecules, like proteins and their complexes, from solution into the gas phase with minimal fragmentation.[1] ESI is particularly well-suited for analyzing intact protein complexes and determining the precise molecular weights of their subunits.[3][4][5]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In this method, the protein sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI-TOF (Time-of-Flight) MS is a rapid and sensitive technique often used for protein identification and molecular weight determination.[2][6]
Mass spectrometry can be applied in two main approaches for protein analysis:
-
Top-down analysis: The intact protein or protein complex is introduced into the mass spectrometer, and its mass is measured. Subsequent fragmentation of the intact protein in the gas phase can provide information about its sequence and modifications.[1][2]
-
Bottom-up analysis: The protein is first enzymatically digested into smaller peptides. This peptide mixture is then analyzed by MS, and the protein is identified by matching the peptide masses and fragmentation patterns to a sequence database.[7][8]
Quantitative Data Summary
The analysis of this compound and its subunits often involves determining their molecular weights. The following table summarizes known molecular weight data for this compound from Eudistylia vancouveri.
| Component | Method | Molecular Weight (Da) | Reference |
| Intact this compound | Sedimentation Coefficient | ~3,100,000 | [9] |
| Subunit 1 | SDS-PAGE | ~14,000 - 15,000 | [9] |
| Subunit 2 | SDS-PAGE | ~30,000 | [9] |
| Carboxymethylated Subunit | Gel Chromatography | ~14,000 - 15,000 | [9] |
| Carboxymethylated Subunit | Sedimentation Equilibrium | ~14,000 - 15,000 | [9] |
Experimental Protocols
The following are detailed protocols for the analysis of this compound subunits using mass spectrometry. These protocols are adapted from established methods for the analysis of other large hemoglobin complexes due to the limited specific literature for this compound.
Protocol 1: Sample Preparation of this compound for Mass Spectrometry
This protocol outlines the initial steps for preparing this compound from biological samples for subsequent mass spectrometric analysis.
Materials:
-
Polychaete worms containing this compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Centrifuge
-
Ultracentrifuge
-
Dialysis tubing (10 kDa MWCO)
-
Ammonium (B1175870) acetate (B1210297) buffer (20 mM, pH 6.8)
-
Protein concentration assay kit (e.g., Bradford or BCA)
Procedure:
-
Collection of Hemolymph: Carefully extract the hemolymph (blood) from the polychaete worms.
-
Cellular Debris Removal: Centrifuge the collected hemolymph at a low speed (e.g., 5,000 x g) for 15 minutes at 4°C to pellet any cells and large debris.
-
Isolation of this compound: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the high molecular weight this compound.
-
Resuspension and Dialysis: Carefully discard the supernatant and resuspend the this compound pellet in PBS. Dialyze the sample against 20 mM ammonium acetate buffer (pH 6.8) overnight at 4°C to remove salts and other small molecules that can interfere with mass spectrometry.
-
Concentration Determination: Measure the protein concentration of the purified this compound solution using a standard protein assay.
-
Aliquoting and Storage: Aliquot the purified this compound and store at -80°C until further analysis.
Protocol 2: Top-Down Analysis of Intact this compound Subunits by ESI-MS
This protocol is designed to analyze the intact subunits of this compound to determine their precise molecular weights.
Materials:
-
Purified this compound solution (from Protocol 1)
-
Ammonium acetate buffer (20 mM, pH 6.8)
-
Nano-electrospray ionization (nano-ESI) source
-
High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)[1]
Procedure:
-
Sample Dilution: Dilute the purified this compound sample to a final concentration of approximately 10 µM in 20 mM ammonium acetate buffer (pH 6.8).[1]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set up the nano-ESI source with a suitable emitter.
-
Sample Infusion: Load the diluted this compound sample into the nano-ESI emitter and infuse it into the mass spectrometer at a low flow rate (e.g., 20-50 nL/min).[1]
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in positive ion mode over a suitable m/z range to detect the multiply charged ions of the this compound subunits.
-
Optimize source conditions (e.g., capillary temperature, spray voltage, and skimmer potential) to achieve stable spray and efficient desolvation of the protein ions.[1]
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum containing the series of multiply charged ions to determine the zero-charge mass of the intact subunits.
-
Compare the experimentally determined masses with theoretical masses calculated from known sequences (if available).
-
Protocol 3: Bottom-Up Analysis of this compound Subunits by LC-MS/MS
This protocol describes the enzymatic digestion of this compound subunits followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and characterization.
Materials:
-
Purified this compound solution (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris buffer (100 mM, pH 8.5)
-
Formic acid
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
To a known amount of purified this compound, add urea to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 55 mM and incubate for 1 hour in the dark at room temperature to alkylate the free cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample with Tris buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide mixture onto a C18 reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Elute the peptides directly into the ESI source of the tandem mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the instrument automatically selects the most intense peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database (if available for the specific polychaete species) or a custom database of known this compound sequences.
-
The search results will provide the identification of the this compound subunits and can also reveal post-translational modifications.
-
Visualizations
Experimental Workflow for this compound Subunit Analysis
Caption: Workflow for mass spectrometry-based analysis of this compound subunits.
Logical Relationship of Mass Spectrometry Techniques
Caption: Relationship between mass spectrometry techniques and analytical outcomes.
References
- 1. Native Top-Down Mass Spectrometry for the Structural Characterization of Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-ISD Mass Spectrometry Analysis of Hemoglobin Variants: a Top-Down Approach to the Characterization of Hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observation of symmetric denaturation of hemoglobin subunits by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass distributions of a macromolecular assembly based on electrospray ionization mass spectrometric masses of the constituent subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometric determination of the complete polypeptide chain composition of Tylorrhynchus heterochaetus hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry MALDI-TOF Technology Species Level Identification | Pioneering Diagnostics [biomerieux.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chlorocruorin Structure using Cryo-Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chlorocruorin and the Application of Cryo-EM
This compound is a large, iron-containing respiratory protein found in the blood of certain marine polychaete worms.[1][2] Functionally analogous to hemoglobin, it is responsible for oxygen transport. What makes this compound a fascinating subject for structural biology is its immense size and complex, hierarchical architecture.[2][3] Typically exceeding 3.6 MDa, this macromolecule is a self-assembling complex of numerous myoglobin-like subunits and linker proteins.[2] This intricate arrangement allows for highly cooperative oxygen binding.[4] Understanding the high-resolution structure of this compound is crucial for elucidating the mechanisms of its oxygen-binding cooperativity and for potential applications in the development of artificial blood substitutes.
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large and complex biomolecules in their near-native state.[5] Its ability to handle large, flexible, and heterogeneous complexes makes it an ideal method for studying the structure of this compound, which has been challenging to analyze by other structural biology techniques. These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using single-particle cryo-EM.
Structural Overview of this compound
This compound is structurally very similar to another giant annelid hemoglobin, erythrocruorin.[2] The overall structure is a massive, two-tiered hexagonal assembly with D6 symmetry.[3] This assembly is composed of:
-
Hemoglobin-like subunits: These are approximately 16-17 kDa subunits that bind oxygen.[2]
-
Linker proteins: These non-hemoglobin subunits are crucial for the assembly and stability of the entire complex.[3]
The subunits are organized in a hierarchical manner, forming dodecameric substructures that are then assembled into the final, multi-megadalton complex.[3] The unique feature of this compound is its modified heme group, which contains a formyl group in place of a vinyl group, giving deoxygenated blood a greenish color.[1][2]
Experimental Protocols
Purification of this compound
A highly pure and homogeneous sample is paramount for successful cryo-EM analysis.
Materials:
-
Live marine polychaetes (e.g., Sabella spallanzanii)
-
Extraction buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1 mM PMSF
-
Homogenizer
-
Ultracentrifuge
-
Size-exclusion chromatography (SEC) column (e.g., Sephacryl S-500 HR)
-
SEC buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
SDS-PAGE and native PAGE gels for quality control
Protocol:
-
Collect hemolymph from the polychaetes and immediately dilute it in ice-cold extraction buffer.
-
Homogenize the sample gently to ensure cell lysis and release of this compound.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
Subject the supernatant to ultracentrifugation at 100,000 x g for 2 hours at 4°C to pellet the this compound complex.
-
Resuspend the pellet in a minimal volume of SEC buffer.
-
Load the resuspended pellet onto a pre-equilibrated SEC column.
-
Elute the protein with SEC buffer and collect fractions corresponding to the high molecular weight this compound complex.
-
Assess the purity and homogeneity of the collected fractions using SDS-PAGE and native PAGE. Pool the purest fractions.
-
Concentrate the purified this compound to a final concentration of 1-5 mg/mL.
Cryo-EM Grid Preparation and Vitrification
The goal of this step is to embed the purified this compound complexes in a thin layer of vitreous (non-crystalline) ice.
Materials:
-
Purified this compound sample (1-5 mg/mL)
-
Cryo-EM grids (e.g., Quantifoil R2/2 or C-flat)
-
Glow discharger
-
Vitrification robot (e.g., Vitrobot Mark IV)
-
Liquid ethane (B1197151)
-
Liquid nitrogen
Protocol:
-
Glow discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.
-
Set the environmental chamber of the vitrification robot to 4°C and 100% humidity.
-
Apply 3-4 µL of the purified this compound sample to the glow-discharged grid.
-
Blot the grid for 2-4 seconds with a blot force of 0 to -5 to remove excess liquid, leaving a thin film.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.
-
Store the vitrified grids in liquid nitrogen until imaging.
Cryo-EM Data Collection
Data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
Microscope and Detector:
-
Transmission Electron Microscope: Titan Krios or Glacios operating at 200-300 kV
-
Direct Electron Detector: Gatan K3 or Falcon 4
Data Collection Parameters:
| Parameter | Recommended Value |
| Microscope Voltage | 300 kV |
| Magnification | 50,000x - 100,000x |
| Pixel Size | 0.8 - 1.5 Å/pixel |
| Total Electron Dose | 40 - 60 e⁻/Ų |
| Dose Rate | 8 - 15 e⁻/pixel/sec |
| Number of Frames | 40 - 60 |
| Defocus Range | -0.8 to -2.5 µm |
Image Processing and 3D Reconstruction
Raw movie frames are processed to generate a high-resolution 3D map of the this compound complex.
Software Packages:
-
Motion Correction: MotionCor2 or RELION's implementation
-
CTF Estimation: CTFFIND4 or Gctf
-
Particle Picking: RELION, cryoSPARC, or Topaz
-
2D Classification: RELION or cryoSPARC
-
3D Classification and Refinement: RELION or cryoSPARC
Workflow:
-
Motion Correction: Align the movie frames to correct for beam-induced motion and generate a summed micrograph.
-
CTF Estimation: Determine the contrast transfer function for each micrograph.
-
Particle Picking: Automatically select individual this compound particles from the micrographs.
-
2D Classification: Classify the picked particles into different 2D class averages to remove junk particles and assess sample quality.
-
Initial Model Generation: Generate a low-resolution ab initio 3D model.
-
3D Classification: Classify the particles into different 3D classes to handle conformational heterogeneity.
-
3D Refinement: Refine the 3D map of the best class to high resolution.
-
Post-processing: Sharpen the final map and estimate the resolution using the Fourier Shell Correlation (FSC) at a cutoff of 0.143.
Data Presentation
Quantitative Data Summary
| Parameter | Description | Value |
| Molecular Weight | Total mass of the this compound complex | > 3.6 MDa |
| Subunit Composition | Number and type of subunits | ~144 hemoglobin-like subunits and ~36 linker proteins |
| Symmetry | Overall point group symmetry of the complex | D6 |
| Final Particle Count | Number of particles used in the final reconstruction | Dependent on data collection, typically > 100,000 |
| Final Resolution | Estimated resolution of the 3D map (FSC=0.143) | 2.5 - 4.0 Å (expected) |
Visualizations
Caption: Overall workflow for cryo-EM analysis of this compound.
Caption: Hierarchical structure of the this compound complex.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [chemeurope.com]
- 3. Structural hierarchy in erythrocruorin, the giant respiratory assemblage of annelids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Determining the Oxygen Binding Curve of Chlorocruorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin is a large, extracellular respiratory protein found in the blood of certain marine polychaete worms.[1][2] Similar in function to hemoglobin, it is responsible for transporting oxygen from the respiratory organs to the tissues. However, this compound exhibits distinct oxygen binding characteristics, including a generally lower oxygen affinity, a significant Bohr effect, and a high degree of cooperativity among its numerous oxygen-binding sites.[3][4] Understanding these properties is crucial for comparative physiology, toxicology studies, and for researchers investigating novel oxygen therapeutics.
These application notes provide a detailed protocol for determining the oxygen binding curve of this compound using spectrophotometric methods. The protocol covers sample preparation, experimental setup, data acquisition, and analysis to determine key parameters such as the P50 (the partial pressure of oxygen at which the protein is 50% saturated) and the Hill coefficient (a measure of cooperativity).
Data Presentation
The following tables summarize the oxygen binding properties of this compound from Potamilla leptochaeta under various conditions. This data is essential for comparative analysis and for designing experiments.
Table 1: Effect of pH on Oxygen Binding Affinity (P50) and Cooperativity (n_max) of Potamilla leptochaeta this compound at 25°C
| pH | P50 (Torr) | Maximum Hill Coefficient (n_max) |
| 7.0 | 31.6 | 3.5 |
| 7.5 | 15.8 | 4.0 |
| 8.0 | 7.9 | 4.2 |
| 8.5 | 5.0 | 3.8 |
Table 2: Effect of Temperature on Oxygen Binding Affinity (P50) and Cooperativity (n_max) of Potamilla leptochaeta this compound at pH 7.5
| Temperature (°C) | P50 (Torr) | Maximum Hill Coefficient (n_max) |
| 15 | 8.9 | 4.5 |
| 20 | 12.6 | 4.2 |
| 25 | 15.8 | 4.0 |
| 30 | 20.0 | 3.7 |
Experimental Protocols
Preparation of this compound Solution from Polychaete Worms
This protocol outlines the extraction and purification of this compound from marine polychaetes such as Sabella sp. or Myxicola sp.
Materials:
-
Live polychaete worms (e.g., Myxicola infundibulum, Sabella pavonina)[5]
-
Anesthetic solution (e.g., 7.5% MgCl2 in seawater, or a dental anesthetic like Dentol®)[6]
-
Syringe and fine-gauge needle
-
Centrifuge and centrifuge tubes
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM CaCl2, and 10 mM MgCl2)
-
Filtration device (e.g., 0.22 µm syringe filter)
Procedure:
-
Anesthetize the worms by immersion in the anesthetic solution until movement ceases. This is crucial for efficient blood collection and to minimize stress to the animal.[6]
-
Carefully draw blood from the dorsal blood vessel using a syringe and a fine-gauge needle. The blood containing this compound is typically green in dilute solutions and red in concentrated solutions.
-
Pool the collected blood in a centrifuge tube on ice.
-
Centrifuge the blood at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet any cells and debris.
-
Carefully collect the supernatant, which contains the dissolved this compound.
-
For further purification, the supernatant can be subjected to size-exclusion chromatography to isolate the high molecular weight this compound.
-
Dilute the purified this compound solution in the desired experimental buffer to an appropriate concentration for spectrophotometric analysis. The optimal concentration should result in a maximal absorbance change upon deoxygenation that is within the linear range of the spectrophotometer.
-
Filter the final solution through a 0.22 µm filter to remove any remaining particulates.
Spectrophotometric Determination of the Oxygen Binding Curve
This protocol utilizes the difference in the absorption spectra between oxy- and deoxythis compound to determine the fractional saturation at various oxygen partial pressures.
Materials:
-
Purified this compound solution
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Gas-tight cuvette with ports for gas exchange
-
Gas mixing system (e.g., mass flow controllers) to create precise mixtures of oxygen and nitrogen gas
-
Oxygen electrode or sensor to measure the partial pressure of oxygen (pO2) in the cuvette
-
Sodium dithionite (B78146) (for complete deoxygenation)
Procedure:
-
Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired experimental temperature.
-
Place the purified this compound solution in the gas-tight cuvette.
-
Record the absorbance spectrum of the fully oxygenated sample (oxythis compound) by bubbling with 100% oxygen or ambient air. The key is to identify the wavelengths of maximal difference between the oxygenated and deoxygenated forms, typically in the Soret (400-450 nm) and Q-band (500-600 nm) regions.[7]
-
To obtain the spectrum of the fully deoxygenated sample (deoxythis compound), carefully add a small amount of a reducing agent like sodium dithionite. Alternatively, flush the sample with pure, oxygen-free nitrogen gas for an extended period.
-
Once the spectra for the fully oxygenated and deoxygenated forms are established, begin the titration by introducing gas mixtures with known, decreasing partial pressures of oxygen into the cuvette.
-
At each oxygen partial pressure, allow the system to reach equilibrium. This is indicated by a stable absorbance reading.
-
Simultaneously, measure the precise partial pressure of oxygen in the cuvette using a calibrated oxygen electrode.
-
Record the full absorbance spectrum at each oxygen partial pressure.
-
Repeat steps 6-8 for a range of oxygen partial pressures, from atmospheric levels down to near zero, to generate a full binding curve.
Data Analysis
The collected spectral data is used to calculate the fractional saturation of this compound at each oxygen partial pressure, from which the P50 and Hill coefficient are determined.
a. Calculation of Fractional Saturation (Y)
The fractional saturation (Y) at each pO2 can be calculated using the absorbance values at a wavelength where the difference between oxy- and deoxythis compound is maximal.
Y = (A - A_deoxy) / (A_oxy - A_deoxy)
Where:
-
A is the absorbance of the sample at a given pO2.
-
A_deoxy is the absorbance of the fully deoxygenated sample.
-
A_oxy is the absorbance of the fully oxygenated sample.
b. Determination of P50
Plot the fractional saturation (Y) as a function of the partial pressure of oxygen (pO2). The P50 is the pO2 value at which Y = 0.5.
c. Hill Plot Analysis for Cooperativity
The Hill equation describes the sigmoidal oxygen binding curve and provides a measure of cooperativity.[8]
Y = (pO2)^n / (P50^n + (pO2)^n)
To determine the Hill coefficient (n), the data can be transformed into a linear form, known as the Hill plot:[9][10]
log(Y / (1 - Y)) = n * log(pO2) - n * log(P50)
-
For each data point (pO2, Y), calculate log(Y / (1 - Y)) and log(pO2).
-
Plot log(Y / (1 - Y)) on the y-axis against log(pO2) on the x-axis.
-
The slope of the linear portion of this plot is the Hill coefficient (n). A Hill coefficient greater than 1 indicates positive cooperativity, meaning that the binding of one oxygen molecule increases the affinity for subsequent oxygen molecules.[10][11]
-
The x-intercept of the Hill plot (where log(Y / (1-Y)) = 0) corresponds to log(P50).
Visualizations
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | biochemistry | Britannica [britannica.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorocruoroporphyrin: a Simple Method of Preparation | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 6. A new substance to relax polychaete worms (Annelida) prior to morphological study [zookeys.pensoft.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. An enzymatic method for precise oxygen affinity measurements over nanomolar-to-millimolar concentration regime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.beloit.edu [chem.beloit.edu]
- 11. researchgate.net [researchgate.net]
In Vitro Studies of Chlorocruorin as an Oxygen Carrier: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin, a large, iron-containing respiratory protein found in the blood of certain marine polychaete worms, presents a fascinating case study in the evolution of oxygen transport molecules.[1] Structurally distinct from hemoglobin, yet functionally analogous, this compound's unique oxygen-binding characteristics have garnered interest for its potential applications as an artificial oxygen carrier. This document provides detailed application notes and protocols for the in vitro study of this compound, focusing on its oxygen-carrying capacity, stability, and the factors that modulate its function.
Quantitative Analysis of Oxygen Binding and Cooperativity
The oxygen-binding affinity of this compound is a critical parameter in assessing its suitability as an oxygen carrier. This is typically quantified by the P50 value, the partial pressure of oxygen at which the protein is 50% saturated, and the Hill coefficient (n), which indicates the degree of cooperativity in oxygen binding.
Data Presentation
The following tables summarize the key oxygen-binding parameters for this compound from various species under different experimental conditions.
Table 1: Oxygen Affinity (P50) and Hill Coefficient (n) of this compound at Various pH Values.
| Species | Temperature (°C) | Buffer | pH | P50 (mmHg) | Hill Coefficient (n) | Reference |
| Potamilla leptochaeta | 20 | 0.1 M HEPES | 7.0 | 35.5 | 3.24 | [2] |
| Potamilla leptochaeta | 20 | 0.1 M HEPES | 7.5 | 18.2 | 4.81 | [2] |
| Potamilla leptochaeta | 20 | 0.1 M HEPES | 8.0 | 10.5 | 5.82 | [2] |
| Potamilla leptochaeta | 20 | 0.1 M HEPES | 8.5 | 7.9 | 4.68 | [2] |
| Potamilla leptochaeta | 20 | 0.1 M HEPES | 9.0 | 7.6 | 3.28 | [2] |
Table 2: Effect of Divalent Cations on Oxygen Affinity (P50) of Potamilla leptochaeta this compound.
| Temperature (°C) | Buffer | Cation | Concentration (mM) | P50 (mmHg) | Reference |
| 20 | 0.1 M HEPES, pH 7.5 | MgCl₂ | 0.2 | 11.5 | [2] |
| 20 | 0.1 M HEPES, pH 7.5 | MgCl₂ | 1.5 | 7.9 | [2] |
| 20 | 0.1 M HEPES, pH 7.5 | MgCl₂ | 10 | 4.7 | [2] |
Note: this compound generally exhibits a lower oxygen affinity (higher P50) compared to human hemoglobin.[2][3] A significant Bohr effect is observed, with oxygen affinity increasing as pH rises.[2] Divalent cations, such as Mg²⁺ and Ca²⁺, have been shown to markedly increase the oxygen affinity and cooperativity of this compound.[2][3]
Experimental Protocols
Purification of this compound from Spirographis spallanzanii
This protocol describes a general method for the isolation and purification of this compound.
Materials:
-
Live Spirographis spallanzanii specimens
-
Cold seawater
-
Syringe and needle
-
Centrifuge and centrifuge tubes
-
Dialysis tubing
-
Chromatography system (e.g., size-exclusion or ion-exchange)
-
Buffer solutions (e.g., Tris-HCl, phosphate (B84403) buffer)
Procedure:
-
Collection of Blood: Carefully extract blood from the branchial crown of the worms using a syringe. Pool the collected blood in a chilled tube.
-
Clarification: Centrifuge the collected blood at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove any cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 50-60%. Stir gently on ice for 30 minutes to precipitate the this compound.
-
Pelleting: Centrifuge the suspension at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of the desired buffer. Transfer the solution to dialysis tubing and dialyze against the same buffer overnight at 4°C with several buffer changes to remove the ammonium sulfate.
-
Chromatographic Purification: Further purify the dialyzed sample using a chromatography system. Size-exclusion chromatography is effective in separating the high molecular weight this compound from other smaller proteins.
Determination of Oxygen Equilibrium Curves
This protocol outlines the spectrophotometric method for determining the oxygen-binding properties of this compound.[4]
Materials:
-
Purified this compound solution
-
Spectrophotometer
-
Tonometer or gas-tight cuvette
-
Gas mixing system (for precise oxygen and nitrogen mixtures)
-
Buffer solutions at various pH values
Procedure:
-
Sample Preparation: Dilute the purified this compound in the desired buffer to an appropriate concentration for spectrophotometric analysis.
-
Deoxygenation: Place the this compound solution in the tonometer and deoxygenate by gently passing a stream of pure nitrogen over the solution until the spectrum of deoxythis compound is stable.
-
Oxygenation: Introduce known partial pressures of oxygen into the tonometer using the gas mixing system. Allow the solution to equilibrate at each oxygen concentration.
-
Spectrophotometric Measurement: After each equilibration, record the absorbance spectrum of the solution. The characteristic spectral changes upon oxygenation allow for the determination of the fractional saturation.
-
Data Analysis: Calculate the fractional saturation (Y) at each oxygen partial pressure (P). Plot Y versus P to generate the oxygen equilibrium curve. The P50 value can be determined directly from the curve. A Hill plot (log(Y/(1-Y)) vs. log(P)) can be constructed to determine the Hill coefficient.
Stopped-Flow Kinetics of Oxygen Binding and Dissociation
This protocol describes the use of a stopped-flow apparatus to measure the rapid kinetics of oxygen association and dissociation.[5]
Materials:
-
Purified this compound solution
-
Stopped-flow spectrophotometer
-
Oxygen-saturated buffer
-
Oxygen-free buffer (containing a reducing agent like sodium dithionite (B78146) for dissociation)
Procedure:
-
Oxygen Association:
-
Load one syringe of the stopped-flow instrument with the deoxygenated this compound solution.
-
Load the other syringe with oxygen-saturated buffer.
-
Rapidly mix the two solutions and monitor the change in absorbance at a wavelength sensitive to the oxygenation state of this compound over time.
-
The resulting kinetic trace can be fitted to an appropriate model to determine the association rate constant (k_on).
-
-
Oxygen Dissociation:
-
Load one syringe with oxygenated this compound solution.
-
Load the other syringe with an oxygen-free buffer containing sodium dithionite.
-
Rapidly mix the solutions and monitor the decrease in absorbance corresponding to the release of oxygen.
-
The kinetic trace can be analyzed to determine the dissociation rate constant (k_off).
-
In Vitro Stability Assay
This protocol provides a general method for assessing the stability of this compound under various conditions.
Materials:
-
Purified this compound solution
-
Incubator or water bath
-
Spectrophotometer
-
Various buffer conditions (e.g., different pH, temperature, presence of oxidizing or reducing agents)
Procedure:
-
Sample Preparation: Prepare aliquots of the purified this compound solution in the different buffer conditions to be tested.
-
Incubation: Incubate the samples at the desired temperature for a set period.
-
Monitoring Stability: At various time points, take a sample from each condition and measure its absorbance spectrum. The formation of met-chlorocruorin (the oxidized, inactive form) can be monitored by changes in the spectrum.
-
Data Analysis: Plot the percentage of functional this compound over time for each condition to assess its stability.
Visualizations
Experimental Workflow
Caption: Workflow for the purification and in vitro analysis of this compound.
Allosteric Regulation of Oxygen Binding
Caption: Allosteric regulation of this compound's oxygen affinity.
References
- 1. scite.ai [scite.ai]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Biomedical Applications of Invertebrate Respiratory Pigments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invertebrate respiratory pigments, primarily hemocyanins, hemerythrins, and chlorocruorins, are large, metalloprotein complexes responsible for oxygen transport in various invertebrate species. Beyond their physiological role, these molecules have garnered significant interest in the biomedical field due to their potent immunomodulatory, anti-cancer, and antiviral properties, as well as their potential as drug delivery vehicles and oxygen carriers. This document provides detailed application notes and experimental protocols for the utilization of these fascinating biomolecules in biomedical research and development.
Application Notes
Invertebrate respiratory pigments offer a unique platform for various biomedical applications, largely attributable to their complex structure, high molecular weight, and xenogeneic nature, which elicits strong immune responses in mammals.
-
Immunological Adjuvants: Hemocyanins, particularly Keyhole Limpet Hemocyanin (KLH), are widely used as powerful immunological adjuvants in vaccines to enhance the immune response against weak antigens. Their large, glycosylated structure is recognized by the mammalian immune system, leading to a robust Th1-polarized immune response. They are also employed as carrier proteins for haptens and peptides to make them immunogenic.
-
Anti-Cancer Therapy: Several studies have demonstrated the direct and indirect anti-cancer effects of hemocyanins. They can induce apoptosis in tumor cells and stimulate an anti-tumor immune response. Hemocyanins from various species have shown efficacy against bladder, melanoma, breast, and colon cancer cell lines in preclinical models.
-
Antiviral Agents: The ability of hemocyanins to stimulate the immune system also confers antiviral properties. They can enhance the host's ability to fight viral infections by promoting a cellular immune response.
-
Oxygen Carriers: The primary function of these pigments is oxygen transport, which has led to research into their potential use as components of artificial blood substitutes. The large size of extracellular pigments like hemocyanin and chlorocruorin prevents them from leaking out of the vasculature.
-
Drug Delivery Systems: The hollow, cage-like structure of some hemocyanins makes them attractive candidates for drug delivery systems. Therapeutic agents can be encapsulated within or conjugated to the surface of the hemocyanin molecule for targeted delivery.
-
Hemerythrin and this compound: While less studied than hemocyanins, hemerythrin and this compound also hold biomedical potential. Hemerythrin has been investigated as a potential component of blood substitutes.[1] this compound, with its extremely high molecular weight, is another candidate for development as an oxygen carrier.
Quantitative Data Summary
The following tables summarize key quantitative data for the three major classes of invertebrate respiratory pigments.
Table 1: Molecular Properties of Invertebrate Respiratory Pigments
| Pigment | Source Phylum | Metal Ion | Molecular Weight (kDa) | Subunit Structure | Oxygen Binding Ratio (O₂:Metal) |
| Hemocyanin | Mollusca, Arthropoda | Copper (Cu) | 450 - 13,000[2][3] | Multi-subunit complexes (hexamers, decamers, multi-decamers)[4][5] | 1:2 |
| Hemerythrin | Sipuncula, Brachiopoda, Priapulida, Annelida | Iron (Fe) | 14 - 108[6][7] | Monomeric, dimeric, trimeric, tetrameric, or octameric[6][8] | 1:2 |
| This compound | Annelida | Iron (Fe) | 3,100 - 3,500[9][10] | Multi-subunit complexes | 1:1 (per heme) |
Table 2: Oxygen Binding Characteristics
| Pigment | Oxygen Affinity (P₅₀) | Cooperativity | Color (Oxygenated/Deoxygenated) |
| Hemocyanin | Generally low | Often cooperative[11] | Blue / Colorless[11] |
| Hemerythrin | 1-15 mm Hg[6][12] | Mostly non-cooperative[8] | Violet-pink / Colorless[8] |
| This compound | Low[13] | Cooperative[13] | Green (dilute), Red (concentrated) / Dichromatic[14] |
Table 3: Preclinical Anti-Cancer Activity of Hemocyanins
| Hemocyanin Source | Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Helix aspersa (α-subunit) | Graffi myeloid tumor | MTT | ~125 | [15] |
| Helix lucorum (total) | Graffi myeloid tumor | MTT | ~250 | [15] |
| Rapana venosa (subunit II) | Graffi myeloid tumor | MTT | ~500 | [15] |
| Keyhole Limpet (KLH) | HTB68 (Melanoma) | MTT | >6.3 | [16] |
| Keyhole Limpet (KLH) | HTB72 (Melanoma) | MTT | 50-100 | [16] |
| Rapana venosa (Peptide fraction RV2) | MCF-7 (Breast Cancer) | MTT | 4.886 | [1] |
| Rapana venosa (Peptide fraction RV2) | MDA-MB-231 (Breast Cancer) | MTT | 6.268 | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of Hemocyanin from Marine Gastropods
This protocol describes a method for the isolation of hemocyanin from the hemolymph of marine snails, such as Rapana thomasiana, using ammonium (B1175870) sulfate (B86663) precipitation.[17][18]
Materials:
-
Live marine snails (e.g., Rapana thomasiana)
-
Seawater
-
Gauze
-
Phenylmethanesulfonyl fluoride (B91410) (PMSF)
-
Ammonium sulfate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Stabilizing buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, pH 7.4)
-
Dialysis tubing
-
Centrifuge and tubes
-
Sucrose (B13894) (for cryopreservation)
Procedure:
-
Hemolymph Collection: Collect hemolymph by making several diagonal slits on the foot of the mollusk. Filter the collected hemolymph through gauze to remove large particulates.
-
Protease Inhibition: Immediately add PMSF to a final concentration of 1 mM to the crude hemolymph to prevent proteolysis.
-
Cell Removal: Centrifuge the hemolymph at 5,000 x g for 30 minutes at 4°C to pellet hemocytes and other cells. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add crystalline ammonium sulfate to the supernatant to achieve 38% saturation while gently stirring at 4°C. Allow precipitation to occur for 12 hours at 4°C.
-
Pellet Collection: Centrifuge the suspension at 10,000 x g for 1 hour at 4°C. The resulting pellet contains the hemocyanin.
-
Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in 50 mM Tris-HCl buffer, pH 7.4. Dialyze the suspension against the same buffer at 4°C to remove ammonium sulfate. Change the buffer several times.
-
Final Dialysis and Storage: Dialyze the hemocyanin solution against the stabilizing buffer. Clarify the solution by centrifugation at 3,000 x g for 20 minutes.
-
Concentration and Storage: Determine the protein concentration. For long-term storage, add sucrose to a final concentration of 20% (w/v) and store at -20°C. Alternatively, the solution can be filter-sterilized and stored at 4°C.
Protocol 2: In Vitro Anti-Cancer Activity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of hemocyanin on cancer cell lines.[15][19]
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma, C-26 colon carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Purified hemocyanin solution
-
96-well flat-bottomed microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cancer cells. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Hemocyanin Treatment: Prepare serial dilutions of the hemocyanin in complete culture medium. Remove the old medium from the wells and add 100 µL of the hemocyanin dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm with a reference wavelength of 655 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the hemocyanin concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: In Vivo Immunization with Hemocyanin as an Adjuvant
This protocol describes a general procedure for immunizing mice with an antigen using hemocyanin as an adjuvant to evaluate the enhancement of the immune response.[9]
Materials:
-
Mice (e.g., BALB/c)
-
Antigen of interest (e.g., tetanus toxoid, viral peptide)
-
Purified hemocyanin (e.g., from Helix pomatia, HPH)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Antigen-Adjuvant Formulation: Prepare the immunization solution by mixing the antigen with the hemocyanin in sterile PBS. A typical dose might be 50 µg of antigen and 50 µg of hemocyanin per mouse in a total volume of 100 µL. A control group should receive the antigen alone.
-
Primary Immunization: Inject each mouse subcutaneously with 100 µL of the prepared formulation.
-
Booster Immunization: Administer a booster immunization 14-21 days after the primary immunization using the same formulation and route.
-
Immune Response Assessment:
-
Humoral Response: Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., before immunization and 7-14 days after the booster). Prepare serum and measure antigen-specific antibody titers (e.g., IgG) using ELISA.
-
Cellular Response: Euthanize the mice and harvest spleens. Prepare single-cell suspensions of splenocytes. Assess T-cell and B-cell proliferation in response to in vitro restimulation with the antigen using assays like CFSE dilution or [³H]-thymidine incorporation. Cytokine production (e.g., IFN-γ, IL-4) can be measured by ELISA or ELISpot to determine the Th1/Th2 polarization of the immune response.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Hemocyanins [drugfuture.com]
- 3. Molluscan hemocyanin: structure, evolution, and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Structural Biochemistry/Hemocyanin - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Hemerythrin [faculty.washington.edu]
- 8. Hemerythrin - Wikipedia [en.wikipedia.org]
- 9. Molecular weight of Eudistylia vancouveri this compound and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordreference.com [oxfordreference.com]
- 11. Hemocyanin - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Assessment of the In Vitro and In Vivo Antitumor Activity of Hemocyanins from Helix aspersa, Helix lucorum, and Rapana venosa in a Graffi Myeloid Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of melanoma growth by hemocyanin occurs via early apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Measuring the Stability of Chlorocruorin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of chlorocruorin, a giant respiratory protein found in the blood of certain marine polychaete worms. Given its potential as a blood substitute, understanding its stability is of paramount importance. These guidelines offer a comprehensive overview of key techniques to assess the thermal, structural, and oxidative stability of this compound.
Introduction
This compound is a large, extracellular hemoglobin-like protein, appearing green in dilute solutions, that is responsible for oxygen transport in several annelid species, such as Spirographs spallanzanii. Its unique structure and high molecular weight make it a subject of interest for the development of novel oxygen therapeutics. However, like all proteins, its stability under various conditions is a critical factor for its potential application. This document outlines protocols for several biophysical and biochemical techniques to quantify the stability of this compound. While specific data for this compound is limited in published literature, data from its close relative, erythrocruorin from the earthworm Lumbricus terrestris (LtEc), provides a valuable reference point.
Data Presentation: Comparative Stability of Annelid Respiratory Proteins
The following tables summarize key stability parameters for annelid respiratory proteins, primarily focusing on erythrocruorin, which can be used as a benchmark for this compound studies.
| Protein | Method | Melting Temperature (Tm) (°C) | Conditions | Reference |
| Lumbricus terrestris Erythrocruorin (LtEc) | Thermal Shift Assay | 56 - 60 | 20 mM Tris buffer, pH 7.4 | [1] |
| Eisenia fetida Erythrocruorin (EfEc) | Thermal Shift Assay | 57 | 20 mM Tris buffer, pH 7.4 | [1] |
| Eisenia veneta Erythrocruorin (EvEc) | Thermal Shift Assay | 60 | 20 mM Tris buffer, pH 7.4 | [1] |
| Native LtEc | Circular Dichroism | 62 ± 0.6 | Not specified | [2] |
| Cross-linked LtEc with PAA and EDA | Circular Dichroism | 72 ± 0.84 | Not specified | [2] |
| Protein | Method | pH Stability Range | Conditions | Reference |
| Lumbricus terrestris Erythrocruorin (LtEc) | Size-Exclusion Chromatography | Stable up to pH 8.9 | 20 mM Phosphate Buffer | [1] |
| Cross-linked LtEc with PAA and EDA | Size-Exclusion Chromatography | Resistant to dissociation up to pH 10 | 20 mM Phosphate Buffer | [2] |
| Glossoscolex paulistus Erythrocruorin (GpEc) | Not Specified | Highest stability at pH ~5.0 | Not specified | [1] |
| Protein | Method | Autooxidation Rate (k_auto) (h⁻¹) | Conditions | Reference |
| Lumbricus terrestris Erythrocruorin (LtEc) | Spectrophotometry | < 0.010 | Not specified | [3] |
| Human Hemoglobin A (HbA) | Spectrophotometry | 0.014 | Not specified | [3] |
Experimental Protocols
Thermal Stability Assessment using UV-Vis Spectroscopy
This protocol describes how to determine the thermal stability of this compound by monitoring changes in its absorbance spectrum as a function of temperature. Protein unfolding often leads to an increase in light scattering, which can be measured as an increase in absorbance.
Principle: As the temperature increases, the protein structure begins to unfold, exposing hydrophobic residues and leading to aggregation. This aggregation causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at a wavelength where the protein itself does not have a strong absorbance, typically around 340-360 nm. The temperature at which 50% of the protein has aggregated is defined as the melting temperature (Tm).
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to a final concentration of 0.1-0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 350 nm.
-
Place the this compound sample in a quartz cuvette and place it in the temperature-controlled cell holder.
-
Equilibrate the sample at a starting temperature of 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C at a constant rate (e.g., 1°C/minute).
-
Record the absorbance at 350 nm at regular intervals (e.g., every 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 350 nm as a function of temperature.
-
The resulting curve will typically be sigmoidal.
-
The melting temperature (Tm) is the temperature at the midpoint of the transition.
-
Structural Stability Assessment using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to monitor changes in the secondary structure of this compound as a function of temperature.
Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. This technique is highly sensitive to the secondary structure of proteins (alpha-helices, beta-sheets, random coils). Thermal denaturation causes a loss of secondary structure, which can be monitored as a change in the CD signal at a specific wavelength (e.g., 222 nm for alpha-helices).
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable, CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
-
Measurement:
-
Record a baseline spectrum of the buffer alone.
-
Record a far-UV CD spectrum of the this compound sample from 190 to 260 nm at 25°C to confirm the initial secondary structure.
-
Set the instrument to monitor the CD signal at 222 nm.
-
Equilibrate the sample at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C at a constant rate (e.g., 1°C/minute).
-
Record the CD signal at 222 nm at regular intervals.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Plot the CD signal (in millidegrees) at 222 nm as a function of temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal unfolding curve.
-
References
- 1. Direct comparison of oligochaete erythrocruorins as potential blood substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increasing the Stability of Lumbricus terrestris Erythrocruorin via Poly(acrylic acid) Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biophysical Properties of Lumbricus terrestris Erythrocruorin and Its Potential Use as a Red Blood Cell Substitute | MDPI [mdpi.com]
Development of Chlorocruorin-Based Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorocruorin, a respiratory pigment found in the plasma of certain marine polychaete worms, presents a unique opportunity for the development of novel biosensors. Its distinct biochemical and spectral properties, stemming from an unusual heme group, offer potential advantages in the detection of various analytes. Structurally similar to hemoglobin, this large, multi-subunit protein exhibits a lower affinity for oxygen and a characteristic dichromatic shift—appearing green in dilute solutions and reddish in concentrated forms.[1][2][3][4] These features, coupled with its inherent peroxidase-like activity, make this compound a compelling candidate for a biological recognition element in both electrochemical and optical biosensor platforms.[5]
This document provides detailed application notes and experimental protocols for the conceptual development and characterization of this compound-based biosensors. The methodologies are derived from established principles for analogous heme-protein biosensors, such as those based on hemoglobin and myoglobin, and are adapted to the known properties of this compound.
Application Notes
This compound-based biosensors can be theoretically applied to the detection of a range of analytes that interact with its heme group. The primary applications are centered around its ligand-binding capabilities and its catalytic activity.
Potential Analytes:
-
Dissolved Gases: Due to its primary physiological role, this compound can be utilized for the detection of dissolved oxygen. Furthermore, its affinity for other gaseous ligands makes it a candidate for sensing nitric oxide (NO) and carbon monoxide (CO).[6][7]
-
Hydrogen Peroxide (H₂O₂): Leveraging its peroxidase-like activity, this compound can be employed in the development of biosensors for the detection of hydrogen peroxide, a key molecule in various physiological and pathological processes.[8][9][10]
Sensing Principles:
-
Electrochemical Detection: The core of electrochemical sensing with this compound lies in the redox activity of its iron-containing heme group. The direct electron transfer between the immobilized this compound and the electrode surface can be modulated by the binding of an analyte or through a catalytic reaction. Amperometry and cyclic voltammetry are suitable techniques to measure the resulting changes in current.[8][9]
-
Optical Detection (Surface Plasmon Resonance): The large molecular weight of this compound makes it a suitable candidate for label-free detection methods like Surface Plasmon Resonance (SPR). The binding of an analyte to immobilized this compound will alter the refractive index at the sensor surface, which can be quantitatively measured.[6][11][12] Additionally, its unique dichromatic properties could be exploited in colorimetric or spectrophotometric sensors.[1][2]
Quantitative Performance of Analogous Heme-Protein Biosensors
While specific quantitative data for this compound-based biosensors is not yet available in published literature, the performance of biosensors based on the structurally and functionally similar proteins, hemoglobin and myoglobin, provides a reasonable benchmark. The following tables summarize typical performance characteristics for these analogous systems.
Table 1: Performance of Hemoglobin-Based Electrochemical Biosensors
| Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Reference |
| Hydrogen Peroxide (H₂O₂) | 0.14 µM | 1.5 - 30.2 µM | < 5 s | [13] |
| Nitric Oxide (NO) | 5 µM | 10 - 1100 µM | < 10 s | [14] |
Table 2: Performance of Myoglobin-Based Optical (SPR) Biosensors
| Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Myoglobin (self-detection) | 70 ng/mL | 70 - 1000 ng/mL | [15] |
| Carbon Monoxide (CO) | Not Specified | Not Specified | [6] |
| Nitric Oxide (NO) | Not Specified | Not Specified | [6] |
Experimental Protocols
The following protocols provide a foundational methodology for the development and characterization of this compound-based biosensors.
Protocol 1: Immobilization of this compound on a Gold Electrode Surface
This protocol describes the covalent immobilization of this compound onto a gold electrode surface using a self-assembled monolayer (SAM) and cross-linking, a common method for heme-protein biosensors.
Materials:
-
Gold electrodes
-
This compound solution (1 mg/mL in Phosphate Buffered Saline, pH 7.4)
-
11-Mercaptoundecanoic acid (MUA) solution (10 mM in ethanol)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.4 M in deionized water)
-
N-Hydroxysuccinimide (NHS) solution (0.1 M in deionized water)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Glutaraldehyde (B144438) solution (2.5% v/v in PBS)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Electrode Cleaning: Clean the gold electrodes by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water.
-
SAM Formation: Immerse the cleaned electrodes in the MUA solution for 12-18 hours at room temperature to form a self-assembled monolayer.
-
Carboxyl Group Activation: Rinse the electrodes with ethanol and deionized water. Then, immerse them in a freshly prepared mixture of EDC and NHS solutions (1:1 volume ratio) for 1 hour at room temperature.
-
This compound Immobilization: Rinse the activated electrodes with deionized water and immediately incubate them with the this compound solution for 2-4 hours at 4°C.
-
Cross-linking: Gently rinse the electrodes with PBS. Immerse the electrodes in the glutaraldehyde solution for 15 minutes at room temperature.
-
Blocking: Rinse the electrodes with PBS. To block any remaining active sites and prevent non-specific binding, immerse the electrodes in the BSA solution for 1 hour at room temperature.
-
Final Rinse and Storage: Rinse the electrodes thoroughly with PBS and store them at 4°C in PBS until use.
Protocol 2: Electrochemical Detection of Hydrogen Peroxide
This protocol outlines the use of a this compound-modified electrode for the amperometric detection of hydrogen peroxide.
Materials:
-
This compound-modified gold electrode (from Protocol 1)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) stock solution (1 M)
-
Series of H₂O₂ standard solutions in PBS
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS.
-
Baseline Stabilization: Apply a constant potential of -0.2 V (vs. Ag/AgCl) to the working electrode and record the current until a stable baseline is achieved.
-
Amperometric Measurement: Sequentially add known concentrations of H₂O₂ standard solutions to the electrochemical cell with constant stirring.
-
Data Recording: Record the steady-state current response after each addition.
-
Calibration Curve: Plot the change in current versus the concentration of H₂O₂ to generate a calibration curve.
-
Sample Analysis: Replace the standard solutions with the unknown sample and measure the current response to determine the H₂O₂ concentration from the calibration curve.
Protocol 3: Optical Detection of Nitric Oxide using SPR
This protocol describes the use of a this compound-modified SPR sensor chip for the label-free detection of nitric oxide.
Materials:
-
SPR instrument
-
Gold-coated SPR sensor chip
-
This compound-modified SPR sensor chip (prepared using a similar immobilization chemistry as in Protocol 1, adapted for the SPR chip surface)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Nitric oxide (NO) donor solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO-saturated buffer
Procedure:
-
System Equilibration: Equilibrate the SPR system with running PBS buffer until a stable baseline is obtained.
-
This compound Immobilization (if not pre-modified): Follow the SPR instrument's standard protocols for amine coupling to immobilize this compound on the sensor chip surface.
-
Baseline Establishment: Flow PBS over the immobilized this compound surface to establish a stable baseline.
-
Analyte Injection: Inject different concentrations of the NO solution over the sensor surface for a defined association time.
-
Signal Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time.
-
Dissociation: Flow PBS over the sensor surface to allow for the dissociation of the bound NO.
-
Data Analysis: Determine the binding response by subtracting the baseline signal from the signal at the end of the association phase. Plot the binding response against the NO concentration to generate a binding curve.
Visualizations
The following diagrams illustrate the conceptual workflows and signaling pathways for this compound-based biosensors.
References
- 1. This compound [medbox.iiab.me]
- 2. scite.ai [scite.ai]
- 3. This compound [chemeurope.com]
- 4. edscl.in [edscl.in]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. stumejournals.com [stumejournals.com]
- 7. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. H2O2 determination by a biosensor based on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amperometric hydrogen peroxide biosensor based on the immobilization of heme proteins on gold nanoparticles-bacteria cellulose nanofibers nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Immobilization of hemoglobin on zirconium dioxide nanoparticles for preparation of a novel hydrogen peroxide biosensor [pubmed.ncbi.nlm.nih.gov]
- 14. A MoS₂-based system for efficient immobilization of hemoglobin and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Myoglobin with an Open-Cavity-Based Label-Free Photonic Crystal Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low yield in Chlorocruorin extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield during chlorocruorin extraction.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
Q1: My final this compound yield is significantly lower than expected. What are the most common causes?
Low yield in this compound extraction can stem from several stages of the process, from initial sample handling to final purification. The most common culprits are inefficient cell lysis, protein degradation, and losses during purification steps. It is crucial to work quickly and maintain cold temperatures throughout the extraction process to minimize enzymatic degradation.
Q2: I suspect the initial homogenization of the worm tissue was incomplete. How can this affect my yield?
Incomplete homogenization is a primary cause of low yield. If the tissue is not thoroughly disrupted, the this compound, which is located in the vascular system of the annelid, will not be efficiently released into the extraction buffer.
-
Troubleshooting:
-
Ensure the tissue is cut into small pieces before homogenization.
-
Use a suitable homogenization method (e.g., Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead beater) and optimize the duration and intensity.
-
Visually inspect the homogenate for any remaining large tissue fragments.
-
Q3: My extract has a brownish tint instead of the expected green/red color. What does this indicate?
A brownish tint often suggests oxidation of the heme group in this compound, which can lead to protein denaturation and precipitation, thereby reducing your soluble, functional protein yield. For other annelid hemoglobins (B146990), it has been observed that the tendency for oxidation increases with a rise in pH.[1]
-
Troubleshooting:
-
Work at a slightly acidic to neutral pH; for similar annelid hemoglobins, stability is greater at a more acidic pH.[1]
-
Consider adding antioxidants like EDTA to the extraction buffer to chelate metal ions that can catalyze oxidation.
-
Minimize the exposure of the extract to air by working quickly and keeping tubes sealed.
-
Q4: I seem to be losing a lot of protein during the centrifugation steps. How can I prevent this?
Loss of protein during centrifugation can occur if the protein precipitates and is discarded with the cell debris pellet. This can be caused by improper buffer conditions or protein instability.
-
Troubleshooting:
-
Ensure your extraction buffer has the appropriate pH and ionic strength.
-
Avoid overly aggressive centrifugation speeds or durations that might pellet soluble protein aggregates.
-
If you suspect the protein is precipitating, try resuspending a small portion of the pellet in fresh, cold extraction buffer to see if the this compound can be recovered.
-
Q5: How can I monitor the stability of my this compound extract during the procedure?
The stability of this compound, like other biological pigments, is sensitive to environmental factors. Key parameters to monitor are:
-
pH: Use a calibrated pH meter to ensure your buffers are at the correct pH. Stability for related annelid hemoglobins is known to be pH-dependent.[1]
-
Temperature: Keep the extract on ice or at 4°C at all times.
-
Light: Protect the extract from direct light, as this can cause degradation of light-sensitive pigments.
Experimental Protocols
Protocol 1: Extraction of this compound from Sabella spallanzanii
This protocol is adapted from methods used for the extraction of the related annelid hemoglobin, erythrocruorin.[2][3]
Materials:
-
Sabella spallanzanii specimens
-
Extraction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.0
-
Wash Buffer: 20 mM Tris, pH 7.4
-
Elution Buffer: 20 mM Tris, 300 mM NaCl, pH 7.4
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
High-speed refrigerated centrifuge
-
Anion exchange chromatography column (e.g., DEAE resin)[2]
Methodology:
-
Sample Preparation: Thoroughly wash the Sabella spallanzanii worms in cold tap water to remove dirt and mucus.[3]
-
Homogenization: Homogenize the worms in cold extraction buffer until a smooth puree is obtained.[3]
-
Clarification: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20-40 minutes at 4°C to pellet cell debris.[2][3]
-
Filtration (Optional): For a clearer supernatant, pass the collected liquid through a 0.65 µm filter.[3]
-
Purification by Anion Exchange Chromatography:
-
Concentration and Storage: Concentrate the eluted fractions containing this compound using ultrafiltration. For long-term storage, consider lyophilization or storage at -80°C.[4][5]
Protocol 2: Spectrophotometric Quantification of this compound
Methodology:
-
Record the absorbance spectrum of the purified this compound solution from 400 nm to 700 nm using a spectrophotometer.
-
This compound exhibits characteristic absorption peaks. The Soret peak is typically around 430-440 nm, with other significant peaks (α and β bands) in the 550-610 nm range. The exact peak for reduced this compound is noted to be around 574 nm and 610 nm.[6]
-
The concentration can be estimated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette. The extinction coefficient for this compound would need to be determined or referenced from literature if available.
-
Alternatively, a protein concentration assay like the Bradford or BCA assay can be used, with a known protein standard (like BSA) to create a standard curve.
Data Presentation
Table 1: Troubleshooting Guide for Low this compound Yield
| Problem | Potential Cause | Recommended Solution |
| Low final yield | Incomplete initial homogenization | Increase homogenization time/intensity; ensure tissue is finely minced beforehand. |
| Protein degradation | Maintain cold temperatures (0-4°C) throughout; work quickly; consider protease inhibitors. | |
| Loss during centrifugation | Optimize centrifugation speed and time; check pellet for precipitated protein. | |
| Inefficient elution from chromatography column | Optimize elution buffer composition (e.g., salt concentration). | |
| Brownish extract color | Oxidation of the heme group | Work at a slightly acidic to neutral pH[1]; add EDTA to buffer; minimize air exposure. |
| Precipitate formation | Incorrect buffer pH or ionic strength | Verify buffer pH and composition; perform a buffer screen to find optimal conditions. |
| Protein instability | Add stabilizing agents like glycerol (B35011) (5-10%) to the buffers. |
Table 2: Stability Factors for Respiratory Pigments
| Factor | Effect on Stability | Recommendation |
| pH | High pH can increase oxidation of related annelid hemoglobins.[1] | Maintain a pH range of 6.5-7.5 during extraction. |
| Temperature | Higher temperatures lead to denaturation and degradation. | Keep samples on ice or at 4°C at all times. |
| Light | Can cause degradation of the pigment. | Protect samples from direct light exposure by using amber tubes or covering with foil. |
| Freeze-Thaw Cycles | Repeated cycles can lead to protein aggregation and loss of activity. | Aliquot purified protein before freezing to avoid multiple freeze-thaw cycles. |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Tendency for oxidation of annelid hemoglobin at alkaline pH and dissociated states probed by redox titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of Lumbricus terrestris Erythrocruorin (LtEc) with Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Lyophilized annelid mega-hemoglobin retains its’ quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Support Center: Optimizing Buffer Conditions for Chlorocruorin Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing buffer conditions to ensure the stability of Chlorocruorin during experimental procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered when working with this unique respiratory protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a large, iron-containing respiratory protein found in the blood of certain marine polychaete worms, such as those from the Sabellidae and Serpulidae families. It is responsible for oxygen transport and is characterized by its distinct red-green dichromatism. Maintaining the structural and functional integrity of this compound is critical for accurate experimental results, particularly in studies related to its oxygen-binding capacity, potential as a blood substitute, and in drug development research.
Q2: What are the key factors influencing this compound stability?
The stability of this compound is primarily influenced by the following buffer conditions:
-
pH: The hydrogen ion concentration of the buffer can significantly impact the protein's surface charge and conformational stability.
-
Ionic Strength: The concentration of salts in the buffer affects electrostatic interactions within and between protein molecules.
-
Temperature: Like most proteins, this compound has an optimal temperature range for stability and will denature at elevated temperatures.
-
Additives and Cations: The presence of specific ions, particularly divalent cations like Mg²⁺ and Ca²⁺, can play a role in stabilizing the protein's structure and function.[1]
Q3: What are the common signs of this compound instability?
Signs of this compound instability include:
-
Precipitation or Aggregation: Visible cloudiness or formation of solid particles in the solution.
-
Color Change: A shift in the characteristic red-green color may indicate denaturation or changes in the heme environment.
-
Loss of Function: A decrease in oxygen-binding capacity or other biological activity.
Troubleshooting Guides
Issue 1: Protein Aggregation and Precipitation
Visible aggregation or precipitation is a common indication of suboptimal buffer conditions.
Caption: Troubleshooting workflow for this compound aggregation.
Issue 2: Loss of Oxygen-Binding Function
A decrease in the ability of this compound to bind oxygen can be due to denaturation or oxidation.
Caption: Troubleshooting workflow for loss of this compound function.
Data Presentation: Optimal Buffer Conditions
Note: Specific quantitative stability data for this compound is limited. The following tables include data for the closely related protein, Lumbricus terrestris erythrocruorin (LtEc), which can serve as a valuable starting point for optimizing this compound stability.
Table 1: pH Stability of Erythrocruorin (LtEc)
| pH | Buffer System | Observation | Reference |
| 7.0 | 10 mM HEPES in Ringer's Lactate | Highest thermal stability observed. | [2] |
| 7.4 | 20 mM Tris | Used for resuspension after lyophilization. |
Table 2: Temperature Stability of Erythrocruorin (LtEc)
| Temperature | Condition | Observation | Reference |
| 37°C | Deoxygenated, 7 days | Significantly reduced oxidation of ferrous heme iron. | [2] |
| 62°C | - | Melting temperature (Tm) of native LtEc. |
Table 3: Ionic Strength and Additives for Erythrocruorin (LtEc) Stability
| Component | Concentration | Purpose | Reference |
| Divalent Cations (Mg²⁺, Ca²⁺) | Not specified | Increase oxygen affinity and cooperativity. | [1] |
| Ascorbic Acid | 1.8 mM | Can reduce oxidized (met-) erythrocruorin. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilizing Buffer for this compound
This protocol describes the preparation of a buffer based on conditions found to be stabilizing for the related protein, erythrocruorin.
Materials:
-
HEPES
-
Ringer's Lactate solution
-
Magnesium Chloride (MgCl₂)
-
Calcium Chloride (CaCl₂)
-
Deionized water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 1 M stock solution of HEPES.
-
To 800 mL of deionized water, add the appropriate volume of Ringer's Lactate solution to achieve the desired final concentration.
-
Add HEPES stock solution to a final concentration of 10 mM.
-
(Optional) Add MgCl₂ and CaCl₂ to a final concentration of 1-5 mM each.
-
Adjust the pH of the solution to 7.0 using NaOH or HCl.
-
Bring the final volume to 1 L with deionized water.
-
Sterile-filter the buffer using a 0.22 µm filter.
-
For enhanced stability, particularly for long-term storage, deoxygenate the buffer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
Protocol 2: Spectrophotometric Assay for Monitoring this compound Stability
This protocol allows for the monitoring of this compound aggregation and denaturation by measuring changes in light scattering and the Soret peak, respectively.
Materials:
-
Purified this compound solution
-
Stabilizing buffer (from Protocol 1)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Dilute the this compound sample to a suitable concentration in the stabilizing buffer (e.g., an initial A₄₁₅ of ~1.0).
-
To monitor for aggregation, measure the absorbance at a wavelength where the protein does not absorb, such as 320 nm. An increase in absorbance at this wavelength over time indicates light scattering due to the formation of aggregates.
-
To monitor for denaturation, measure the absorbance at the Soret peak maximum (around 415 nm). A decrease in the Soret peak absorbance can indicate denaturation and loss of the heme group.
-
For thermal stability studies, measurements can be taken at increasing temperatures to determine the melting temperature (Tm).
Caption: Workflow for spectrophotometric stability analysis of this compound.
References
"preventing aggregation of purified Chlorocruorin"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Chlorocruorin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a large, multi-subunit respiratory protein found in the blood of certain annelids, such as Sabella spallanzanii.[1] Its massive size and complex quaternary structure, a hexagonal bilayer arrangement of subunits, make it susceptible to aggregation.[2][3] Aggregation can be triggered by various environmental stressors that disrupt the delicate balance of forces maintaining its native conformation.
Q2: What are the primary factors that induce this compound aggregation?
Several factors can lead to the aggregation of purified this compound:
-
Suboptimal pH and Ionic Strength: Deviations from the optimal pH and salt concentration can alter the surface charge of the protein, leading to increased intermolecular interactions and aggregation.
-
Elevated Temperatures: Higher temperatures can cause partial unfolding of the protein, exposing hydrophobic regions that can interact and lead to aggregation.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein and promote aggregation.[5]
-
Mechanical Stress: Vigorous shaking or stirring can introduce shear stress, leading to protein unfolding and aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations can facilitate aggregation.
Q3: What are the initial signs of this compound aggregation?
The first indications of aggregation are often an increase in turbidity or the appearance of visible precipitates in the solution. This can be quantified by measuring the absorbance at wavelengths around 340-400 nm. Dynamic light scattering (DLS) can also be used to detect the formation of larger protein species.
Troubleshooting Guides
Issue 1: Visible precipitation or increased turbidity after purification.
Possible Cause: Suboptimal buffer conditions during the final purification steps or initial storage.
Troubleshooting Steps:
-
Verify Buffer pH and Ionic Strength: Ensure the buffer pH is within the optimal range of 7.0-8.0. The ionic strength should be maintained, and the inclusion of divalent cations may be beneficial. For a similar giant respiratory protein, Potamilla this compound, the presence of Mg2+ and Ca2+ ions has been shown to significantly increase its stability and cooperativity.[6]
-
Assess Protein Concentration: If the protein concentration is too high, dilute the sample with an appropriate stabilization buffer.
-
Incorporate Stabilizing Excipients: Consider adding cryoprotectants like glycerol (B35011) (at 10-20% v/v) or sugars like trehalose (B1683222) or sucrose (B13894) to the storage buffer. These have been shown to stabilize other large hemoglobins (B146990).[3][7]
Issue 2: Loss of activity or aggregation after freeze-thawing.
Possible Cause: Protein denaturation and aggregation due to ice crystal formation and cryo-concentration effects.
Troubleshooting Steps:
-
Flash Freezing: Rapidly freeze aliquots in liquid nitrogen to minimize the formation of large ice crystals.[5]
-
Use of Cryoprotectants: Supplement the storage buffer with cryoprotectants. For a similar mega-hemoglobin from Lumbricus terrestris, lyophilization with trehalose was successful in preserving its structure and function.[3] A common starting concentration for glycerol is 20% (v/v).
-
Optimize Thawing: Thaw frozen aliquots rapidly in a room temperature water bath to minimize the time the protein spends at intermediate, potentially destabilizing temperatures.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots to prevent the damaging effects of multiple freeze-thaw cycles.[5]
Issue 3: Aggregation during long-term storage.
Possible Cause: Slow, time-dependent denaturation and aggregation, potentially due to oxidation or suboptimal storage conditions.
Troubleshooting Steps:
-
Optimize Storage Temperature: For liquid storage, maintain a temperature of 4°C. For long-term storage, -80°C is recommended.[3] A study on bovine hemoglobin showed significantly higher stability at 4°C compared to 23°C.[4]
-
Deoxygenate Storage Buffer: If oxidation is a concern, consider deoxygenating the storage buffer by bubbling with nitrogen gas. Storing lyophilized mega-hemoglobin under a nitrogen atmosphere has been shown to reduce oxidation.[3]
-
Lyophilization for Long-Term Storage: For maximal stability over extended periods, consider lyophilizing the purified this compound in the presence of a lyoprotectant like trehalose. Lyophilized samples of a similar annelid mega-hemoglobin have been shown to be stable for over 6 months at room temperature.[3]
Data Presentation
Table 1: Recommended Buffer Components and Storage Conditions for this compound Stability
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 8.0 | Maintains protein stability and prevents aggregation. |
| Buffer System | Tris-HCl, Phosphate | Commonly used and effective in the recommended pH range. |
| Ionic Strength | 100 - 150 mM NaCl | Mimics physiological conditions and helps maintain solubility. |
| Additives | 10-20% (v/v) Glycerol or 0.1-0.5 M Trehalose/Sucrose | Act as cryo- and lyoprotectants, stabilizing the protein structure.[3][7] |
| Divalent Cations | 1-5 mM MgCl₂ or CaCl₂ | Divalent cations have been shown to stabilize other giant hemoglobins.[6] |
| Storage Temperature | 4°C (short-term), -80°C or Lyophilized (long-term) | Minimizes degradation and aggregation over time.[3][4] |
Experimental Protocols
Protocol 1: Purification of this compound from Sabella spallanzanii
This protocol is adapted from methods used for the purification of other giant annelid hemoglobins and aims to minimize aggregation.[8][9]
Materials:
-
Live Sabella spallanzanii
-
Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.5
-
Purification Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.4
-
Tangential Flow Filtration (TFF) system with a 100 kDa molecular weight cut-off (MWCO) membrane
-
Centrifuge and appropriate tubes
Procedure:
-
Extraction:
-
Gently remove the worms from their tubes and collect the coelomic fluid containing this compound.
-
Alternatively, homogenize the entire worm in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the crude this compound.
-
-
Tangential Flow Filtration (TFF):
-
Assemble the TFF system with a 100 kDa MWCO membrane.
-
Concentrate the crude supernatant using the TFF system.
-
Perform diafiltration against 5-10 volumes of cold Purification Buffer to remove smaller contaminating proteins and exchange the buffer.
-
-
Final Concentration and Storage:
-
Concentrate the purified this compound to the desired concentration.
-
For immediate use, store at 4°C.
-
For long-term storage, add a cryoprotectant (e.g., glycerol to 20% v/v) and flash-freeze in liquid nitrogen before storing at -80°C, or proceed to lyophilization.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Factors leading to the aggregation of purified this compound.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyophilized annelid mega-hemoglobin retains its’ quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lyophilized annelid mega-hemoglobin retains its’ quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months | PLOS One [journals.plos.org]
- 4. The thermal and storage stability of bovine haemoglobin by ultraviolet–visible and circular dichroism spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 8. Purification of Lumbricus terrestris Mega-Hemoglobin for Diverse Oxygen Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of diverse hemoglobins by metal salt precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of High-Molecular-Weight Chlorocruorin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges in crystallizing high-molecular-weight Chlorocruorin. Due to its immense size (>3600 kDa) and complex quaternary structure, this compound presents significant hurdles for structural biologists.[1][2] The following sections are based on established principles for the crystallization of large macromolecular complexes and aim to provide a rational framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What makes high-molecular-weight this compound so challenging to crystallize?
A1: The primary challenges stem from its intrinsic properties:
-
Immense Size and Complexity: this compound is a massive protein complex composed of over a hundred subunits.[1] This size and complexity make it difficult to form a well-ordered, repeating crystal lattice. Large proteins are generally more difficult to crystallize.[2]
-
Flexibility and Heterogeneity: Large complexes often possess inherent flexibility and can exist in multiple conformational states. The sample may also contain a mixture of assembly states or suffer from partial proteolysis, all of which impede the formation of a uniform crystal lattice.[3][4]
-
Purity and Stability: Achieving the required purity (>95%) and maintaining the stability of such a large complex throughout the lengthy crystallization process is a significant challenge.[3][4][5] The protein can be prone to aggregation or dissociation.
Q2: How pure does my this compound sample need to be for crystallization trials?
A2: A purity level of greater than 95% is typically required for crystallizing any protein, and this is especially critical for a complex like this compound.[3][4] Impurities can interfere with lattice formation, leading to disordered crystals or preventing crystallization altogether.[3] It is also crucial that the sample is monodisperse (homogeneous in size and shape), which can be assessed using techniques like Dynamic Light Scattering (DLS) or analytical size-exclusion chromatography.[3]
Q3: What are the most critical parameters to screen for this compound crystallization?
A3: For any new protein, especially a challenging one, a broad screening approach is necessary. The most critical parameters to vary are:
-
Precipitant Type and Concentration: High-molecular-weight polyethylene (B3416737) glycols (PEGs) are often effective for large proteins as they work by macromolecular crowding.[4] Salts are also common precipitants.
-
pH: The pH of the solution affects the surface charges of the protein, which is critical for forming crystal contacts. Screening a wide pH range is essential.[6][7]
-
Protein Concentration: This is a key variable that must be determined empirically. Too low a concentration will result in clear drops, while too high a concentration can lead to amorphous precipitation.[8]
-
Temperature: Temperature affects protein solubility and the kinetics of crystal growth. Lowering the temperature can sometimes slow down growth, leading to better-ordered crystals.[4]
Troubleshooting Guide
Problem: My crystallization drops are always clear, with no crystals or precipitate.
Answer: This outcome typically indicates that the solution has not reached a sufficient level of supersaturation, which is required for both nucleation and crystal growth.
-
Increase Protein Concentration: This is the most direct way to increase the likelihood of crystallization. A pre-crystallization test or systematically increasing the concentration in small increments (e.g., from 5 mg/mL to 10 mg/mL) is recommended.[8][9]
-
Increase Precipitant Concentration: Gradually increase the concentration of the precipitant (e.g., PEG, salts) in your optimization screen to further reduce the protein's solubility.
-
Change Precipitant Type: Your protein may not be responsive to the current class of precipitants. If you are using salts, try high-molecular-weight PEGs, and vice-versa.
Problem: I am only getting amorphous precipitate in my drops.
Answer: Amorphous precipitation occurs when the protein comes out of solution too quickly and in a disordered manner. This suggests the level of supersaturation is too high or the protein is unstable under the tested condition.
-
Decrease Protein Concentration: Your starting concentration may be too high, forcing the protein to aggregate rapidly.[8]
-
Decrease Precipitant Concentration: Lowering the precipitant concentration will slow the process, giving the molecules time to orient into an ordered lattice.[10]
-
Modify Buffer Conditions: The protein may be unstable at the screened pH or ionic strength. Assess the stability of your protein in different buffers using methods like differential scanning fluorimetry (DSF).[4] Adding stabilizing agents like glycerol (B35011) or specific divalent cations (Mg²⁺, Ca²⁺), which are known to affect this compound's properties, could be beneficial.[11]
Problem: My crystals are very small, needle-like, or form clusters.
Answer: This indicates that nucleation is too rapid, leading to the formation of many small crystals rather than fewer, larger ones. The goal is to slow down the nucleation and growth phases.
-
Lower the Temperature: Incubating the crystallization plates at a lower temperature (e.g., 4°C instead of 20°C) can slow kinetics and often results in larger, higher-quality crystals.[4]
-
Fine-tune Precipitant and Protein Concentrations: Make very small, incremental changes to the protein and precipitant concentrations to find a "sweet spot" where growth is slower and more controlled.
-
Use Additives: Small amounts of certain chemicals or detergents can sometimes act as "crystal enhancers," altering crystal packing and morphology.
-
Consider Seeding: Microseeding or macroseeding, where a tiny existing crystal is introduced into a new, equilibrated drop, can be a powerful technique to obtain larger, single crystals.[12]
Problem: My crystals diffract poorly or not at all.
Answer: Poor diffraction is a sign of internal disorder within the crystal lattice.
-
Optimize Growth Conditions: Revisit all parameters (pH, temperature, additives) to slow down crystal growth, as faster growth can lead to defects.[10]
-
Post-Crystallization Treatments: Techniques like crystal dehydration can sometimes improve lattice order and diffraction resolution.[3] Soaking crystals in a cryoprotectant solution before freezing is essential to prevent ice crystal formation, which destroys diffraction.[13]
-
Improve Sample Homogeneity: The issue may trace back to the protein sample itself. Further purification steps or modifications to the protein construct (if applicable) to remove flexible regions might be necessary.[3]
Data Presentation: General Starting Points
The optimal conditions for crystallizing this compound must be determined empirically. The tables below provide common starting ranges for high-molecular-weight protein complexes.
Table 1: Common Precipitants and Starting Concentrations
| Precipitant Class | Example | Typical Starting Range (w/v or M) | Notes |
| High MW PEGs | PEG 3350, PEG 4000 | 8 - 25% | Often effective for large complexes via macromolecular crowding.[4] |
| Low MW PEGs | PEG 400, PEG 600 | 15 - 35% | Can be used alone or as an additive. |
| Salts | Ammonium Sulfate | 1.0 - 2.5 M | High ionic strength precipitant. |
| Sodium Chloride | 0.5 - 3.0 M | Often used in combination with PEGs.[14] |
Table 2: Key Experimental Parameters to Screen
| Parameter | Typical Range | Rationale |
| Protein Concentration | 5 - 25 mg/mL | Highly protein-specific; must be optimized carefully.[8][9] |
| pH | 4.0 - 9.0 | Influences surface charge and crystal contacts.[7] |
| Temperature | 4°C, 18-20°C | Affects solubility and kinetics of crystal growth.[4] |
| Additives | Salts, detergents, ligands | Can improve stability and crystal quality. |
Experimental Protocols
Protocol 1: Generalized Purification of High-MW this compound
This protocol outlines a general strategy. Specific buffers, salt concentrations, and chromatography media must be optimized for this compound from the specific species.
-
Isolation of Red Blood Cells (RBCs): Collect whole blood in a buffer containing an anticoagulant (e.g., EDTA). Centrifuge at low speed (e.g., 1500 x g) for 20 minutes at 4°C to pellet the RBCs.
-
Cell Lysis: Resuspend the RBC pellet in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl pH 8.0 with protease inhibitors) and stir gently at 4°C. This will release the this compound into the solution.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 45-60 minutes at 4°C to pellet cell debris. The supernatant contains the soluble this compound.
-
Initial Chromatography (Ion Exchange): Load the clarified supernatant onto an anion-exchange chromatography column. Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and analyze via SDS-PAGE to identify those containing this compound.
-
Intermediate Chromatography (Affinity - Optional): If an affinity tag is used in a recombinant system, this would be the primary capture step. For native protein, this step may be omitted or replaced with other methods like hydrophobic interaction chromatography.
-
Final Polishing (Size-Exclusion Chromatography - SEC): Pool and concentrate the fractions containing this compound. Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superose 6 or equivalent) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). SEC is critical for separating aggregates and ensuring a monodisperse sample.[15]
-
Purity and Concentration: Analyze the final pooled sample for purity (>95%) by SDS-PAGE and for homogeneity by DLS. Determine the final concentration using a spectrophotometer or Bradford assay. Concentrate the sample to the desired level for crystallization trials.
Protocol 2: Setting Up a Vapor Diffusion Crystallization Trial
-
Prepare Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the screening solution (containing buffer, precipitant, and additives).
-
Prepare Coverslips: Place clean siliconized glass coverslips over a dust-free surface.
-
Set the Drop: Pipette 1 µL of your concentrated this compound solution onto the center of a coverslip.
-
Add Reservoir Solution: Pipette 1 µL of the reservoir solution from the corresponding well and mix it gently with the protein drop on the coverslip. Avoid introducing bubbles.
-
Seal the Well: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal. The drop should be hanging suspended over the reservoir.
-
Incubate: Transfer the plate to a stable, vibration-free incubator set at the desired temperature.
-
Monitor: Observe the drops under a microscope regularly over several days to weeks, looking for signs of precipitation or crystal formation.[8]
Visualizations: Workflows and Logic Diagrams
Caption: Generalized workflow for the purification of high-molecular-weight this compound.
Caption: Decision tree for troubleshooting common protein crystallization experimental outcomes.
Caption: Experimental workflow for the hanging-drop vapor diffusion crystallization method.
References
- 1. This compound [chemeurope.com]
- 2. portlandpress.com [portlandpress.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. biolscigroup.us [biolscigroup.us]
- 7. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unifr.ch [unifr.ch]
- 13. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 14. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"improving signal-to-noise ratio in Chlorocruorin spectroscopy"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorocruorin spectroscopy. Our aim is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its spectroscopy challenging?
This compound is a large, iron-containing respiratory protein found in the blood of certain marine polychaete worms.[1] Spectroscopic analysis can be challenging due to the difficulty in obtaining large sample quantities, necessitating work with dilute solutions, which can lead to a low signal-to-noise ratio.[1] Additionally, like many proteins, this compound can be susceptible to degradation and aggregation, which can affect spectral quality.
Q2: What are the key spectral features of this compound?
Similar to hemoglobin, the absorption spectrum of this compound changes significantly upon oxygenation. The oxidized (oxy-chlorocruorin) and reduced (deoxy-chlorocruorin) forms have distinct absorption profiles in the visible region.[1] While specific absorption maxima can vary slightly depending on the species and experimental conditions, the most significant differences are typically observed in the green-yellow region of the spectrum. Accurate measurements often involve monitoring absorbance at two wavelengths where the difference between the oxy- and deoxy- forms is maximal.[1]
Q3: How can I improve the signal-to-noise ratio in my this compound spectra?
Improving the signal-to-noise ratio (SNR) is critical for accurate analysis, especially with dilute samples. Key strategies include:
-
Optimizing Sample Preparation: Ensure your sample is as pure and homogeneous as possible.
-
Instrument Settings: Adjusting parameters like the resolution bandwidth (RBW) can impact the noise level.
-
Data Processing: Employing post-acquisition data processing techniques can help to reduce noise and enhance your signal.
Troubleshooting Guide
This guide addresses common problems encountered during this compound spectroscopy in a question-and-answer format.
Issue 1: Low Signal or Noisy Spectrum
-
Question: My spectrum has a very low signal-to-noise ratio. What are the likely causes and how can I fix this?
-
Answer: A low SNR is a common issue, particularly with dilute this compound samples. Here are the primary areas to troubleshoot:
-
Sample Concentration: The protein concentration may be too low. While obtaining large amounts of this compound can be difficult, if possible, try to concentrate your sample.[1] However, be cautious of inducing aggregation.
-
Sample Purity: Contaminants in your sample can scatter light and increase noise. Ensure your purification protocol is robust. Avoid excess salts and non-volatile buffers.
-
Instrument Parameters:
-
Resolution Bandwidth (RBW): A wider RBW can increase the signal but may also increase the noise. Conversely, a very narrow RBW might reduce the signal. Experiment with different RBW settings to find the optimal balance for your instrument and sample.
-
Integration Time/Averaging: Increasing the integration time or the number of averaged scans can significantly improve the SNR by reducing random noise.
-
-
Cuvette Issues: Ensure your cuvette is clean, unscratched, and properly aligned in the spectrophotometer. For UV measurements, a quartz cuvette is necessary.[2]
-
Issue 2: Inconsistent or Irreproducible Results
-
Question: I am getting different results every time I run the same sample. What could be causing this variability?
-
Answer: A lack of reproducibility can stem from several factors:
-
Sample Instability: this compound, like other proteins, can degrade over time. This can be influenced by temperature, pH, and exposure to light. It is crucial to handle samples consistently and, if necessary, prepare fresh samples for each experiment. Consider the stability of your sample under your experimental conditions.[2]
-
Instrument Drift: The spectrophotometer's lamp and detector can drift over time.[3] It is important to allow the instrument to warm up sufficiently and to perform a baseline correction (blanking) regularly.
-
Pipetting Errors: Inaccurate pipetting when preparing dilutions or adding reagents can lead to significant variations in concentration and, consequently, absorbance.
-
Buffer Incompatibility: Ensure your buffer components do not interfere with the assay. Some common buffer components to be aware of include reducing agents and chelators, depending on the specific assay method.[4]
-
Issue 3: Baseline Irregularities
-
Question: My baseline is not flat and appears to be drifting or has unusual peaks. What should I do?
-
Answer: Baseline problems can obscure your signal and lead to inaccurate measurements. Here’s how to address them:
-
Instrument Warm-up: Ensure the spectrophotometer has had adequate time to warm up and stabilize. A drifting baseline is often a sign of an instrument that has not reached thermal equilibrium.[3]
-
Blanking: Always run a proper blank using the same buffer and cuvette as your sample. Re-blank the instrument if you notice significant drift.
-
Contaminated Optics: Dust or other contaminants on the instrument's optics can cause baseline irregularities. Consult your instrument's manual for cleaning instructions.
-
Sample Issues: Bubbles in the cuvette can scatter light and cause sharp peaks or an unstable baseline. Ensure your sample is bubble-free. High concentrations of certain buffer components can also contribute to a sloping baseline.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Concentrate the sample if possible, being mindful of potential aggregation. |
| Sample Impurity | Improve purification protocol; avoid excess salts and non-volatile buffers. |
| Inappropriate RBW | Experiment with different RBW settings to find an optimal balance. |
| Insufficient Signal Averaging | Increase integration time or the number of averaged scans. |
| Dirty or Scratched Cuvette | Clean or replace the cuvette; ensure proper alignment. |
Experimental Protocols
Detailed Methodology for Absorption Spectroscopy of this compound
This protocol is a general guideline. Optimal parameters may need to be determined empirically.
-
Sample Preparation:
-
Extract this compound-containing blood from the source organism (e.g., Spirographis spallanzanii).[1]
-
Due to the small quantities obtainable, it is often necessary to work with dilute solutions.[1]
-
Dilute the blood in a suitable buffer, for example, 0.6 M phosphate (B84403) buffer, to maintain a stable pH.[2]
-
Centrifuge the diluted sample to remove any particulate matter that could interfere with the measurement.
-
Keep the sample on ice to minimize degradation.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for scanning (e.g., 400-700 nm) or select specific wavelengths for absorbance measurements. Based on literature for similar proteins, key areas of change are often between 500 nm and 650 nm.
-
Fill a clean, unscratched cuvette with the same buffer used to dilute the sample. This will serve as your blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction.
-
-
Measurement of Oxy-Chlorocruorin:
-
Carefully transfer the this compound sample to a clean cuvette, ensuring there are no bubbles.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum or absorbance at the desired wavelengths. This measurement should be performed on the sample that has been equilibrated with air to represent the oxygenated form.
-
-
Measurement of Deoxy-Chlorocruorin (Optional):
-
To measure the spectrum of the reduced form, the sample needs to be deoxygenated. This can be achieved by gently bubbling nitrogen gas through the sample or by adding a minimal amount of a reducing agent like sodium dithionite.
-
Immediately after deoxygenation, record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths with the largest difference in absorbance between the oxy- and deoxy- forms. These wavelengths are ideal for quantitative analysis of oxygen binding.[1]
-
Visualizations
Caption: Workflow for this compound Spectroscopy.
References
"addressing sample degradation during Chlorocruorin analysis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of chlorocruorin, with a primary focus on preventing and diagnosing sample degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it green?
This compound is a large, iron-containing respiratory protein found in the blood of certain marine polychaete worms, such as those from the Sabellidae and Serpulidae families.[1][2] Its characteristic green color in dilute solutions is due to the unique structure of its heme group, which differs from the protoporphyrin IX found in hemoglobin.[1] In concentrated solutions, it can appear red.[1]
Q2: What are the main causes of this compound degradation?
Similar to hemoglobin, this compound is susceptible to degradation through several pathways:
-
Oxidation: The ferrous iron (Fe²⁺) in the heme group can be oxidized to the ferric state (Fe³⁺), forming met-chlorocruorin. This oxidized form is incapable of binding oxygen.
-
Denaturation: Changes in temperature, pH, or exposure to certain chemicals can cause the protein to unfold and lose its native structure and function.
-
Sulfhemoglobin Formation: In the presence of sulfur compounds, a sulfur atom can be incorporated into the heme group, forming sulfthis compound, which is greenish and cannot carry oxygen.
Q3: My this compound sample has changed color. What does this indicate?
A color change in your this compound sample is a primary indicator of degradation.
-
Green to Red/Brown: This can indicate the formation of met-chlorocruorin due to oxidation.
-
Appearance of a dark green or blackish tint: This may suggest the formation of sulfthis compound.
Q4: How should I store my purified this compound samples?
For short-term storage, it is recommended to keep purified this compound on ice (0-4°C). For long-term storage, flash-freezing in liquid nitrogen and storage at -80°C is advisable. Avoid repeated freeze-thaw cycles, as this can lead to denaturation and aggregation.
Q5: What is the optimal pH range for working with this compound?
This compound is known to be unstable at pH values above 8.5 and below 7.0. Therefore, it is crucial to maintain the pH of your buffers within a neutral range, ideally between 7.0 and 8.0, to ensure protein stability.
Troubleshooting Guides
Problem 1: My this compound sample appears brownish and shows reduced oxygen-binding capacity.
-
Possible Cause: Oxidation of the heme iron from Fe²⁺ to Fe³⁺, forming met-chlorocruorin.
-
Troubleshooting Steps:
-
Spectrophotometric Analysis: Measure the absorbance spectrum of your sample. Met-chlorocruorin will have a characteristic shift in its Soret peak compared to oxy-chlorocruorin.
-
Minimize Oxygen Exposure: During purification and handling, work quickly and keep samples on ice to reduce the rate of auto-oxidation.
-
Use of Antioxidants: Consider adding antioxidants to your buffers. Common antioxidants used for heme proteins include:
-
Inert Atmosphere: For highly sensitive experiments, perform purification and handling in an anaerobic chamber or glove box under a nitrogen or argon atmosphere.[5]
-
Problem 2: I observe a significant amount of precipitated protein in my this compound sample after purification or storage.
-
Possible Cause: Protein denaturation and aggregation due to suboptimal buffer conditions, temperature fluctuations, or excessive agitation.
-
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure your buffer pH is within the stable range of 7.0-8.0. Use buffers with appropriate buffering capacity, such as phosphate (B84403) or Tris buffers.
-
Control Temperature: Avoid exposing the sample to high temperatures. Perform all purification steps at 4°C if possible.
-
Optimize Ionic Strength: Both very low and very high salt concentrations can affect protein stability. The ionic strength of the buffer can influence protein solubility and stability.[6][7][8][9]
-
Gentle Handling: Avoid vigorous vortexing or shaking of the protein solution, as this can cause mechanical denaturation. Mix gently by inversion or slow pipetting.
-
Addition of Stabilizers: In some cases, the addition of cryoprotectants like glycerol (B35011) (5-20%) or other stabilizing agents can help prevent aggregation, especially during freeze-thaw cycles.
-
Problem 3: My this compound sample has a distinct dark green, almost black, appearance and no longer binds oxygen.
-
Possible Cause: Formation of sulfthis compound due to contamination with sulfur-containing compounds.
-
Troubleshooting Steps:
-
Identify the Source of Sulfur: Review all reagents and solutions used in the purification process for potential sources of sulfur. Common sources can include hydrogen sulfide-producing bacteria or certain chemical contaminants.
-
Use High-Purity Reagents: Ensure all chemicals and water used are of high purity and free from contaminants.
-
Spectrophotometric Confirmation: Sulfthis compound has a characteristic absorption peak around 620 nm. Measure the spectrum of your sample to confirm its presence.
-
Prevention is Key: Once formed, sulfthis compound is generally irreversible. The best approach is to prevent its formation by eliminating sulfur contaminants from your experimental workflow.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH Stability | 7.0 - 8.0 | Unstable below pH 7.0 and above pH 8.5. |
| Short-term Storage Temperature | 0 - 4°C | On ice is recommended for working solutions. |
| Long-term Storage Temperature | -80°C | Flash-freeze in liquid nitrogen prior to storage. |
| Ionic Strength | Physiologically relevant | Start with buffers mimicking seawater salinity (e.g., 0.6 M NaCl). |
Experimental Protocols
Protocol 1: Purification of this compound from Spirographis spallanzanii
This protocol is based on the methods described by H. Munro Fox and adapted for modern laboratory settings.[1]
Materials:
-
Live Spirographis spallanzanii specimens
-
0.6 M Sørensen's phosphate buffer, pH 7.4
-
Centrifuge and centrifuge tubes
-
Syringe and needle
-
Spectrophotometer
Procedure:
-
Blood Collection: Carefully collect blood from the vessels at the base of the worm's crown and from the peri-intestinal sinus using a syringe and needle.[1]
-
Dilution: Immediately dilute the collected blood in ice-cold 0.6 M Sørensen's phosphate buffer (pH 7.4). A dilution of 1:10 to 1:50 is a good starting point for spectrophotometric analysis.[1]
-
Clarification: Centrifuge the diluted blood at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to pellet any cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble this compound.
-
Spectrophotometric Analysis: Measure the absorbance spectrum of the purified this compound solution to determine its concentration and purity. The characteristic alpha and beta bands of oxythis compound are located in the red-green part of the visible spectrum.
Protocol 2: Spectrophotometric Assessment of this compound Degradation
Objective: To quantify the extent of this compound oxidation to met-chlorocruorin.
Procedure:
-
Acquire Full Spectrum: Measure the absorbance spectrum of your this compound sample from 350 nm to 700 nm.
-
Identify Key Peaks:
-
Oxy-chlorocruorin: Note the absorbance at the Soret peak (around 430 nm) and the alpha and beta bands (in the 550-610 nm region).
-
Met-chlorocruorin: The Soret peak will be slightly blue-shifted (to around 415-420 nm), and there will be a characteristic peak around 630 nm.
-
-
Calculate Met-chlorocruorin Percentage: The percentage of met-chlorocruorin can be estimated using multi-component analysis or by applying specific equations derived for hemoglobin, which may require adaptation for this compound. A simple qualitative assessment can be made by observing the relative peak heights.
Visualizations
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. This compound | biochemistry | Britannica [britannica.com]
- 3. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and ionic strength modifications on thermal denaturation of the 11S globulin of sunflower (Helianthus annuus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural origins of pH and ionic strength effects on protein stability. Acid denaturation of sperm whale apomyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural changes in hemoglobin during adsorption to solid surfaces: Effects of pH, ionic strength, and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chlorocruorin Purification from Crude Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of chlorocruorin from crude extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound purification, offering potential causes and solutions in a clear question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Incomplete cell lysis. | Optimize lysis buffer with detergents (e.g., Triton X-100) or physical disruption methods (e.g., sonication, French press). Ensure complete homogenization of the tissue. |
| Degradation of this compound by proteases. | Add a protease inhibitor cocktail to the extraction buffer. Perform all extraction and purification steps at 4°C to minimize enzymatic activity. | |
| Inefficient extraction from tissue. | Increase the extraction buffer volume to tissue ratio. Optimize the pH and ionic strength of the extraction buffer to enhance solubility. | |
| This compound Precipitates During Purification | Incorrect buffer pH or ionic strength. | Determine the isoelectric point (pI) of this compound and maintain the buffer pH at least one unit away from the pI. Adjust the salt concentration of the buffers; some proteins are more stable at higher or lower ionic strengths. |
| High protein concentration. | Reduce the protein concentration by diluting the sample or by performing purification steps with a larger volume of buffer. | |
| Presence of denaturing agents. | Ensure all reagents and solutions are free from contaminants that could cause protein denaturation. | |
| Poor Resolution in Chromatography Steps | Incorrect column packing or equilibration. | Ensure the chromatography column is packed evenly and properly equilibrated with the appropriate buffer before loading the sample. |
| Suboptimal gradient elution. | Optimize the elution gradient (e.g., salt concentration, pH) to achieve better separation of this compound from contaminants. A shallower gradient often improves resolution. | |
| Column overloading. | Do not exceed the binding capacity of the chromatography resin. Perform a loading study to determine the optimal sample load for your column. | |
| Presence of Contaminants in Final Product | Ineffective removal of other proteins. | Employ a multi-step purification strategy combining different chromatography techniques (e.g., ion exchange, size exclusion, hydrophobic interaction) to remove a wider range of contaminants. |
| Co-purification of hemoglobin or other heme-containing proteins. | Utilize affinity chromatography with a ligand specific for this compound, if available. Alternatively, optimize ion-exchange chromatography conditions to exploit differences in charge between this compound and other heme proteins. | |
| Presence of nucleic acids. | Treat the crude extract with DNase and RNase to degrade nucleic acids, which can interfere with some purification steps. | |
| Loss of this compound Activity/Color | Denaturation due to pH or temperature extremes. | Maintain the pH of all buffers within the stability range of this compound. Avoid exposing the protein to high temperatures; perform all steps on ice or in a cold room. |
| Oxidation of the heme group. | Include reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the buffers to prevent oxidation. | |
| Exposure to light. | Protect the this compound solution from light, as it can be light-sensitive. Use amber tubes or cover containers with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining this compound stability during purification?
A1: While the optimal pH can vary slightly depending on the species, a pH range of 7.0-8.0 is generally recommended to maintain the stability and activity of this compound. It is crucial to avoid pH extremes, which can lead to denaturation and precipitation.
Q2: How can I accurately quantify the concentration and purity of this compound in my samples?
A2: The concentration of this compound can be determined spectrophotometrically by measuring its absorbance at the Soret peak, which is typically around 430-440 nm. Purity can be assessed using SDS-PAGE to visualize protein contaminants. A purity index, calculated as the ratio of the absorbance at the Soret peak to the absorbance at 280 nm (A_Soret / A_280), can also be used as a quick measure of purity. A higher ratio indicates a purer sample.
Q3: What are the most common protein contaminants found in crude this compound extracts?
A3: Common contaminants include other high-molecular-weight proteins from the hemolymph, such as hemocyanin (if present in the source organism), as well as intracellular proteins released during homogenization. Hemoglobin can also be a significant contaminant if the source organism possesses both respiratory pigments.
Q4: Is it necessary to remove oxygen from buffers during purification?
A4: While not always strictly necessary, deoxygenating buffers by sparging with nitrogen or argon gas can help prevent the oxidation of the this compound's heme group, which can lead to a loss of function. This is particularly important if the purified protein is intended for functional studies.
Q5: Can I freeze my purified this compound for long-term storage?
A5: Yes, purified this compound can be stored at -80°C for long-term preservation. It is advisable to flash-freeze the protein in small aliquots in a buffer containing a cryoprotectant like glycerol (B35011) (10-20% v/v) to prevent damage from ice crystal formation. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments in this compound purification and presents quantitative data in a structured format.
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Crude Extract Preparation
-
Source Material: Obtain fresh or frozen tissue from a this compound-containing organism (e.g., marine polychaete worms).
-
Homogenization: Homogenize the tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitor cocktail) at a 1:4 (w/v) ratio.
-
Clarification: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude this compound extract.
Protocol 2: Ammonium Sulfate Precipitation
-
Initial Saturation: Slowly add solid ammonium sulfate to the crude extract on ice with gentle stirring to achieve 30% saturation.
-
Equilibration: Allow the mixture to equilibrate for 30 minutes on ice.
-
Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Final Saturation: Increase the ammonium sulfate concentration in the supernatant to 70% saturation and equilibrate for 30 minutes.
-
Pellet Collection: Centrifuge at 15,000 x g for 20 minutes at 4°C. The pellet contains the partially purified this compound.
-
Resuspension: Resuspend the pellet in a minimal volume of the desired buffer for the next purification step.
Protocol 3: Ion Exchange Chromatography (Anion Exchange)
-
Column: Use a DEAE-Sepharose or Q-Sepharose column.
-
Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Load the dialyzed sample from the previous step onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using UV-Vis spectroscopy.
Data Presentation: Purification Table
The following table summarizes the results of a typical this compound purification protocol.
| Purification Step | Total Protein (mg) | Total this compound (mg) | Specific Activity (this compound/Total Protein) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 75 | 0.05 | 100 | 1 |
| Ammonium Sulfate (30-70%) | 450 | 60 | 0.13 | 80 | 2.6 |
| Ion Exchange Chromatography | 90 | 45 | 0.50 | 60 | 10 |
| Size Exclusion Chromatography | 30 | 36 | 1.20 | 48 | 24 |
Note: The values presented are representative and may vary depending on the source organism and specific experimental conditions.
Visualization of Key Relationships
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low this compound yield.
"troubleshooting variability in Chlorocruorin functional assays"
Welcome to the technical support center for troubleshooting variability in chlorocruorin functional assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are my functional assay results variable?
This compound is a large, extracellular respiratory protein found in the blood of certain marine polychaete worms.[1] It is a type of heme-containing globin, similar to hemoglobin, but with a unique chlorocruoroheme prosthetic group that gives it a characteristic green color in dilute solutions and red in concentrated solutions.[1] Variability in functional assays can arise from several factors, including the inherent properties of this compound, sample purity, and experimental conditions.
Key characteristics that can contribute to variability include:
-
Low Oxygen Affinity: this compound generally exhibits a lower affinity for oxygen compared to human hemoglobin.[2][3]
-
High Cooperativity: It displays a high degree of cooperativity in oxygen binding.[2][3]
-
Large Bohr Effect: Its oxygen affinity is highly sensitive to changes in pH.[2][3]
-
Sensitivity to Cations: Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), can significantly increase oxygen affinity and cooperativity.[2][3]
-
Complex Quaternary Structure: this compound is a very large molecule, which can be prone to dissociation or aggregation under non-ideal conditions.
Q2: I am observing inconsistent oxygen binding in my this compound samples. What are the likely causes?
Inconsistent oxygen binding is a frequent issue and can often be traced back to variations in your experimental setup. The most common culprits are:
-
Fluctuations in pH: Due to the large Bohr effect, even minor shifts in buffer pH can dramatically alter oxygen affinity.[2][3]
-
Temperature Instability: Changes in temperature can affect the oxygen equilibrium curve.[2][3]
-
Variable Cation Concentration: The presence and concentration of divalent cations like Mg²⁺ and Ca²⁺ are critical for consistent results as they are allosteric effectors of oxygen binding.[2][3]
-
Sample Purity and Integrity: Contamination with other proteins or degradation of the this compound molecule can lead to inconsistent results.
Q3: My purified this compound solution appears brownish, and the assay results are non-reproducible. What could be the problem?
A brownish color in a this compound solution is often indicative of the formation of metthis compound, the oxidized (Fe³⁺) form of the protein, which is incapable of binding oxygen. This can lead to a significant underestimation of the functional protein concentration and non-reproducible assay results.
Prevention and Mitigation:
-
Work Quickly and at Low Temperatures: Minimize the time the protein is exposed to air and maintain low temperatures (0-4°C) during purification and storage.
-
Use Fresh Preparations: Whenever possible, use freshly purified this compound for functional assays.
-
Deoxygenate Buffers: Use buffers that have been deoxygenated by bubbling with nitrogen or argon gas.
-
Inclusion of a Reducing System (with caution): While some studies on hemoglobin use enzymatic reducing systems, it has been noted that some chlorocruorins are highly resistant to auto-oxidation.[3] If oxidation is a persistent issue, the gentle addition of reducing agents like dithiothreitol (B142953) (DTT) could be considered, but their compatibility and potential interference with the assay must be validated.
Troubleshooting Guides
Guide 1: Inconsistent P50 Values
The P50 value, the partial pressure of oxygen at which the protein is 50% saturated, is a key parameter in functional assays. High variability in P50 values is a common problem.
| Potential Cause | Recommended Solution |
| Inaccurate pH Control | Verify the pH of all buffers at the experimental temperature. Ensure the buffering capacity is sufficient to handle any pH shifts during the experiment. |
| Temperature Fluctuations | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay. |
| Inconsistent Cation Concentration | Prepare all buffers from the same stock solutions. If comparing different preparations, ensure the final cation concentrations (especially Mg²⁺ and Ca²⁺) are identical. |
| Metthis compound Formation | Visually inspect the sample for a color change to brownish-green or brown. Quantify metthis compound spectrophotometrically by measuring the absorbance at specific wavelengths (e.g., around 630 nm where methemoglobins have a characteristic peak). |
| Protein Aggregation | Measure light scattering of the sample before and after the assay. Aggregation can be detected by an increase in absorbance at higher wavelengths (e.g., 320-600 nm).[4][5] |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Prepare fresh dilutions for each experiment. |
Guide 2: Spectrophotometer-Related Issues
Spectrophotometric measurements are central to this compound functional assays. Errors in these measurements can lead to significant variability.
| Problem | Possible Cause | Recommended Solution |
| Drifting Baseline | Lamp instability, temperature changes in the instrument or sample. | Allow the spectrophotometer to warm up for at least 30-60 minutes. Ensure the sample is thermally equilibrated before starting measurements. |
| High Background Absorbance | Particulate matter in the sample (e.g., aggregated protein), dirty or scratched cuvettes. | Centrifuge the sample to pellet any aggregates. Clean cuvettes thoroughly or use new, scratch-free cuvettes for each experiment. |
| Inconsistent Readings Between Replicates | Incomplete mixing of reagents, air bubbles in the cuvette, incorrect cuvette placement. | Mix samples thoroughly but gently to avoid introducing bubbles. Ensure the cuvette is placed in the holder in the same orientation for every reading. |
Experimental Protocols
Protocol 1: Determination of Oxygen Equilibrium Curve by Spectrophotometry
This protocol outlines the general steps for determining the oxygen equilibrium curve of a purified this compound solution.
Materials:
-
Purified this compound solution in a suitable buffer (e.g., Tris-HCl or HEPES) with known pH and cation concentrations.
-
Gas-tight cuvette with a tonometer.
-
Spectrophotometer with temperature control.
-
Gases: Pure nitrogen (N₂) and a certified oxygen (O₂) mixture (e.g., 21% O₂ in N₂).
-
Gas mixing system or a series of certified gas mixtures with varying oxygen concentrations.
Methodology:
-
Sample Preparation: Place the this compound solution in the gas-tight cuvette.
-
Deoxygenation: Gently bubble pure N₂ through the solution until the spectrum corresponds to fully deoxygenated this compound (monitor the disappearance of the oxy-chlorocruorin peaks).
-
Spectra Acquisition: Record the absorbance spectrum of the fully deoxygenated this compound.
-
Oxygenation Steps: Introduce a known partial pressure of oxygen into the tonometer by flowing a certified gas mixture.
-
Equilibration: Allow the sample to equilibrate with the gas phase. This may take several minutes. Gently agitate the cuvette to ensure proper mixing.
-
Record Spectrum: Once equilibrated, record the absorbance spectrum.
-
Repeat: Repeat steps 4-6 with gas mixtures of increasing oxygen partial pressures until the spectrum shows no further changes, indicating full saturation.
-
Data Analysis:
-
For each spectrum, calculate the fractional saturation (Y) using the absorbance values at two wavelengths where the difference between the oxygenated and deoxygenated forms is maximal. The formula is: Y = (A - A_deoxy) / (A_oxy - A_deoxy) where A is the absorbance at a given oxygen partial pressure, A_deoxy is the absorbance of the fully deoxygenated sample, and A_oxy is the absorbance of the fully oxygenated sample.
-
Plot Y as a function of the partial pressure of oxygen (pO₂) to generate the oxygen equilibrium curve.
-
Protocol 2: P50 and Hill Coefficient Calculation
The P50 and Hill coefficient (n) can be determined from the oxygen equilibrium curve data.
Methodology:
-
Hill Plot: Transform the oxygen equilibrium data using the Hill equation: log(Y / (1 - Y)) = n * log(pO₂) - n * log(P50)
-
Linear Regression: Plot log(Y / (1 - Y)) versus log(pO₂). This should yield a straight line for the central portion of the binding curve (typically for Y values between 0.3 and 0.7).
-
Determine Hill Coefficient: The slope of the linear regression is the Hill coefficient (n), which is a measure of cooperativity.
-
Determine P50: The P50 is the pO₂ at which Y = 0.5. From the Hill plot, this corresponds to the point where log(Y / (1 - Y)) = 0. The x-intercept of the regression line is log(P50). Therefore, P50 = 10^(x-intercept). Alternatively, the P50 can be read directly from the oxygen equilibrium curve as the pO₂ value at which the fractional saturation is 0.5.[6]
Quantitative Data
The oxygen affinity of this compound is highly dependent on the experimental conditions. The following table provides an example of how these factors can influence the P50 value.
| Species | Temperature (°C) | pH | Cations | P50 (Torr) | Reference |
| Potamilla leptochaeta | 20 | 7.0 | None specified | ~40 | [3] |
| Potamilla leptochaeta | 20 | 8.0 | None specified | ~10 | [3] |
| Potamilla leptochaeta | 20 | 7.5 | + 10 mM Ca²⁺ | Lower than without Ca²⁺ | [2][3] |
| Potamilla leptochaeta | 20 | 7.5 | + 10 mM Mg²⁺ | Lower than without Mg²⁺ | [2][3] |
Note: The exact P50 values can vary between different preparations and measurement techniques. This table is for illustrative purposes.
Visualizations
Caption: A flowchart for troubleshooting variability in this compound functional assays.
Caption: Allosteric regulation of this compound's oxygen affinity.
References
- 1. A two-exposure technique for ice-embedded samples successfully reconstructs the this compound pigment of Sabella spallanzanii at 2. 1 Nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 6. A simple method to calculate P50 from a single blood sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Chlorocruorin
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refining protocols for the long-term storage of Chlorocruorin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended temperature conditions for long-term storage of this compound?
For long-term storage, it is generally recommended to store this compound at low temperatures to minimize degradation.[1] Short-term storage (days to weeks) can be at 4°C, but for months to years, temperatures of -20°C or, ideally, -80°C are preferable.[1][2] Lyophilization (freeze-drying) is another effective method for long-term preservation at room or refrigerated temperatures.[3]
Q2: What type of buffer system is most suitable for storing this compound?
The choice of buffer is critical for maintaining the stability of proteins like this compound.[4] While the optimal buffer for this compound has not been definitively established, buffers such as HEPES, citrate, and phosphate (B84403) are commonly used for other hemeproteins.[4][5] The ideal pH is crucial and typically falls within a narrow range where the protein is most stable; for a related protein, Lumbricus terrestris erythrocruorin, a pH of 7.0 in a Ringer's Modified Lactate solution with 10 mM HEPES was found to provide high thermal stability.[5] It is recommended to perform a buffer screening experiment to determine the optimal pH and buffer composition for your specific this compound sample.[6][7]
Q3: Should I be concerned about oxidation during storage, and how can I prevent it?
Yes, oxidation of the heme iron is a significant concern that can lead to a loss of function. Deoxygenation of the this compound solution and storage under an inert atmosphere, such as nitrogen (N₂), can significantly reduce oxidation.[3][5] Additionally, the inclusion of antioxidants like ascorbic acid in the storage buffer may help to reduce any oxidized protein.[5]
Q4: Are there any additives or excipients that can improve the stability of this compound during storage?
Several types of additives can enhance stability. For frozen storage, cryoprotectants such as glycerol (B35011) or sucrose (B13894) can be added to prevent damage from ice crystal formation.[1][8] For lyophilized samples, non-reducing disaccharides like trehalose (B1683222) are effective lyoprotectants.[3] If protease contamination is a concern, the addition of protease inhibitors may be warranted.[1]
Q5: What is the best way to handle frozen this compound samples?
To maintain the stability of your samples, it is important to avoid repeated freeze-thaw cycles, which can cause protein denaturation and aggregation.[1][2] It is recommended to aliquot the this compound solution into single-use vials before freezing.[2]
Q6: How does light exposure affect this compound stability?
Exposure to light, particularly UV light, can lead to the degradation of proteins.[2][9] Therefore, it is recommended to store this compound in light-protected or amber vials and to minimize light exposure during handling.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Aggregation Upon Thawing | - Protein concentration is too high.- Suboptimal buffer pH or ionic strength.- Freeze-thaw damage. | - Reduce the protein concentration.- Perform a buffer screen to identify optimal pH and salt concentration.[6][7]- Add cryoprotectants (e.g., glycerol) to the storage buffer.[1]- Thaw the sample slowly on ice.- Aliquot samples to avoid repeated freeze-thaw cycles.[2] |
| Loss of Oxygen-Binding Capacity | - Oxidation of the heme iron (met-chlorocruorin formation).- Protein denaturation. | - Store under deoxygenated conditions (e.g., nitrogen atmosphere).[3][5]- Add an antioxidant like ascorbic acid to the buffer.[5]- Ensure the storage buffer has the optimal pH for stability.[4]- Avoid high temperatures and exposure to denaturing agents. |
| Color Change (e.g., from green to brown) | - Oxidation of the heme group.- Degradation of the protein. | - Confirm oxidation state using spectrophotometry.- Implement strategies to prevent oxidation as mentioned above.- Check for changes in protein integrity using SDS-PAGE. |
| Reduced Solubility After Lyophilization | - Incomplete refolding upon rehydration.- Ineffective lyoprotectant. | - Ensure the use of an effective lyoprotectant such as trehalose during lyophilization.[3]- Reconstitute the lyophilized powder in a suitable buffer and allow sufficient time for refolding at 4°C with gentle agitation. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability
This protocol outlines a method to screen for the optimal buffer pH and composition for this compound storage using a thermal shift assay. An increase in the melting temperature (Tm) indicates greater protein stability.
Materials:
-
Purified this compound solution
-
A commercial buffer screen kit (e.g., RUBIC buffer screen) or a custom-prepared panel of buffers with varying pH and salt concentrations.[6]
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
A real-time PCR instrument or a dedicated differential scanning fluorimeter (DSF)
-
Optical plates (e.g., 96-well or 384-well PCR plates)
Methodology:
-
Prepare a stock solution of the fluorescent dye according to the manufacturer's instructions.
-
In each well of the optical plate, add the appropriate buffer from the screening kit.
-
Prepare a dilute solution of this compound in a neutral, low-salt buffer (e.g., 10 mM HEPES, pH 7.0).
-
Add the diluted this compound and the fluorescent dye to each well containing the different buffers.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the DSF instrument.
-
Set up the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Monitor the fluorescence at each temperature increment.
-
Analyze the data to determine the melting temperature (Tm) for this compound in each buffer condition. The buffer that results in the highest Tm is considered the most stabilizing.[6][7]
References
- 1. What are the storage conditions for protein purification BUFFER - Opentrons中国官网 [en.opentrons.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. Lyophilized annelid mega-hemoglobin retains its’ quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months | PLOS One [journals.plos.org]
- 4. leukocare.com [leukocare.com]
- 5. Prolonging the shelf life of Lumbricus terrestris erythrocruorin for use as a novel blood substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 7. photophysics.com [photophysics.com]
- 8. Preservation method for long-term storage of fluorescently labeled cells for microscopy [protocols.io]
- 9. bioprocessintl.com [bioprocessintl.com]
"minimizing protein denaturation during Chlorocruorin isolation"
Technical Support Center: Chlorocruorin Isolation
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize protein denaturation and degradation during the isolation of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the this compound isolation process.
Question: Why did my this compound sample change color from green to a reddish or brownish hue?
Answer: This color change typically indicates the denaturation or dissociation of the this compound molecule into its subunits, or the oxidation of the heme group.
-
Likely Causes:
-
pH Shift: The sample buffer may be outside the optimal pH range of 7.4-8.0.
-
Oxidative Stress: Exposure to atmospheric oxygen for prolonged periods or the absence of reducing agents can lead to the oxidation of the iron in the heme group.
-
High Temperature: The procedure was not performed at a sufficiently low temperature (ideally 0-4°C).
-
Mechanical Stress: Excessive shear stress from harsh homogenization or vigorous vortexing can physically disrupt the protein's structure.
-
-
Solutions:
-
Verify Buffer pH: Immediately check the pH of your sample and buffers. Adjust to a pH between 7.4 and 8.0 using dilute NaOH or HCl.
-
Maintain Cold Chain: Ensure all steps are performed on ice or in a cold room (0-4°C). Use pre-chilled buffers and equipment.
-
Minimize Oxygen Exposure: Work quickly and consider flushing buffers with nitrogen or argon. While not always necessary, adding a reducing agent like Dithiothreitol (DTT) at a low concentration (0.1-1 mM) can help maintain the reduced state of the heme iron.
-
Gentle Handling: Use gentle methods for tissue homogenization (e.g., a Dounce homogenizer instead of a blender) and avoid vigorous shaking or vortexing. Mix by gentle inversion.
-
Question: A significant amount of precipitate has formed in my sample after centrifugation. What is it and how can I prevent it?
Answer: Precipitate formation often indicates protein aggregation, which is a hallmark of denaturation.
-
Likely Causes:
-
Incorrect Ionic Strength: The salt concentration of the buffer may be too low, leading to aggregation. This compound is a large protein complex that requires a specific ionic environment to remain soluble.
-
Presence of Proteases: Contaminating proteases released from the tissue during homogenization can degrade the protein, leading to aggregation of the resulting fragments.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the sample can cause denaturation and aggregation.
-
-
Solutions:
-
Optimize Buffer Composition: Ensure your buffer contains an appropriate salt concentration, typically around 0.1 M NaCl, to maintain protein solubility.
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail (e.g., PMSF, EDTA) into your lysis buffer immediately before use to prevent enzymatic degradation.
-
Avoid Freeze-Thaw Cycles: Aliquot the purified protein into single-use volumes before freezing to avoid the damaging effects of repeated temperature changes.
-
Frequently Asked Questions (FAQs)
What is the optimal pH range for maintaining this compound stability?
The optimal pH range for this compound stability is generally between 7.4 and 8.0. Deviations outside this range can lead to dissociation of the subunits and denaturation.
What is the recommended temperature for the entire isolation procedure?
The entire isolation process should be conducted at 0-4°C. This includes pre-chilling all buffers, centrifuges, and equipment to minimize thermal denaturation and reduce protease activity.
How should I store purified this compound for short-term and long-term use?
-
Short-Term (up to 1 week): Store at 4°C in a buffer at pH 7.4-8.0.
-
Long-Term (months to years): Snap-freeze aliquots in liquid nitrogen and store at -80°C. The addition of a cryoprotectant like glycerol (B35011) (at 10-20% v/v) to the storage buffer can help prevent damage during freezing. Avoid repeated freeze-thaw cycles.
What are the signs of this compound denaturation?
Key indicators of denaturation include:
-
A color change from green to red or brown.
-
The appearance of turbidity or precipitate.
-
A loss of the characteristic absorbance spectrum peaks.
-
A decrease or complete loss of oxygen-binding capacity.
Quantitative Data on Protein Stability
The stability of this compound is highly dependent on environmental conditions. The table below summarizes the effects of key parameters on protein integrity.
| Parameter | Condition | Effect on this compound | Recommendation |
| pH | < 7.0 or > 8.5 | Rapid dissociation into subunits and denaturation. | Maintain buffer pH strictly between 7.4 and 8.0. |
| Temperature | > 10°C | Increased rate of denaturation and aggregation. | Perform all isolation steps at 0-4°C. |
| Ionic Strength | < 0.05 M NaCl | Protein aggregation and precipitation. | Use buffers containing at least 0.1 M NaCl. |
| Mechanical Stress | Vigorous vortexing | Shear-induced dissociation and denaturation. | Mix samples by gentle inversion. Use gentle homogenization. |
Generalized Experimental Protocol for this compound Isolation
This protocol provides a general framework. Specific details may need to be optimized depending on the species and starting material.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.6.
-
Protease Inhibitor Cocktail: (e.g., PMSF, aprotinin, leupeptin).
-
Wash Buffer: Same as Lysis Buffer.
-
Equipment: Dounce homogenizer, refrigerated centrifuge, chromatography system (optional).
Procedure:
-
Preparation: Pre-chill all buffers and equipment to 4°C. Add the protease inhibitor cocktail to the Lysis Buffer immediately before use.
-
Tissue Homogenization:
-
Collect fresh tissue (e.g., blood, gills) from the source organism.
-
Gently wash the tissue with ice-cold Lysis Buffer to remove contaminants.
-
Homogenize the tissue in 3-5 volumes of ice-cold Lysis Buffer using a Dounce homogenizer until a uniform suspension is achieved.
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cell debris and organelles.
-
Carefully collect the supernatant, which contains the crude this compound extract.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional Concentration Step):
-
Slowly add solid ammonium sulfate to the supernatant while gently stirring on ice to reach a specific saturation (e.g., 40-60%).
-
Allow precipitation to occur for 1 hour on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of fresh, ice-cold Lysis Buffer.
-
-
Purification (Chromatography):
-
For higher purity, subject the extract to size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
SEC: Use a column with a suitable separation range (e.g., Sephacryl S-500) equilibrated with Lysis Buffer. This compound is a very large protein and will elute in the early fractions.
-
IEX: Use an anion exchange column, as this compound is typically negatively charged at physiological pH. Elute with a salt gradient.
-
-
Purity Analysis and Storage:
-
Assess purity using SDS-PAGE and UV-Vis spectroscopy (checking for characteristic peaks).
-
Determine protein concentration.
-
Store as described in the FAQ section.
-
Visualizations
Caption: A flowchart of the key steps in a typical this compound isolation protocol.
Technical Support Center: Overcoming Challenges in Recombinant Chlorocruorin Folding
Disclaimer: The successful recombinant expression and assembly of the entire, multi-megadalton Chlorocruorin complex has not been extensively reported in peer-reviewed literature. This guide provides troubleshooting strategies and theoretical frameworks based on the expression of related giant annelid hemoglobins (B146990), general principles of large protein complex expression, and what is known about the unique biochemistry of this compound. The protocols and quantitative data presented are based on analogous systems and should be considered as starting points for research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its recombinant expression challenging?
This compound is a giant respiratory protein found in the blood of certain marine polychaete worms. It is a type of extracellular hemoglobin with a remarkably complex quaternary structure, reaching up to 3.5 megadaltons. This complexity is the primary hurdle for recombinant expression. The entire complex is a hierarchical assembly of myoglobin-like globin subunits and non-globin linker proteins.[1][2] The challenges in its recombinant folding stem from:
-
Large number of subunits: The entire complex is composed of dozens of protein chains of different types.
-
Hierarchical assembly: The subunits assemble into dodecamers, which then form a larger hexagonal bilayer structure, a process guided by linker proteins.[1]
-
Unique prosthetic group: this compound utilizes a unique heme group, spirographis heme (chloroheme), which is a derivative of protoporphyrin IX with a formyl group instead of a vinyl group.[3] Replicating this in a recombinant host is a significant challenge.
-
Post-translational modifications: Correct disulfide bond formation in the linker proteins is likely crucial for their structure and function.
Q2: Which expression system is recommended for recombinant this compound subunits?
There is no one-size-fits-all answer, and the optimal system may differ for the globin and linker subunits.
-
E. coli : This is the most common and cost-effective system for expressing individual globin chains of other hemoglobins.[4] However, for the complex, disulfide-bonded linker proteins, expression in the reducing environment of the E. coli cytoplasm will likely lead to misfolding and aggregation. Periplasmic expression might be a more suitable alternative in E. coli.
-
Yeast (e.g., Pichia pastoris) : Yeast systems can perform some post-translational modifications, including disulfide bond formation, and are capable of high-density culture, making them a good candidate for producing both globin and linker subunits.
-
Insect and Mammalian Cells: These systems are adept at handling complex proteins with multiple disulfide bonds and other post-translational modifications. They would be the preferred choice for expressing the linker proteins to ensure proper folding, and for co-expression strategies aiming to assemble sub-complexes.
Q3: What are the main components of the this compound complex that need to be expressed?
The this compound complex is primarily composed of two types of protein subunits:
-
Globin chains: These are myoglobin-like proteins that bind the spirographis heme and are responsible for oxygen transport.
-
Linker chains: These are non-globin proteins that are essential for the structural integrity and assembly of the giant hexagonal bilayer structure.[1][5] They form a central scaffold upon which the globin dodecamers assemble.[1]
A successful recombinant strategy will likely require the separate expression and purification of these components, followed by in vitro assembly, or a sophisticated co-expression system.
Troubleshooting Guides
Guide 1: Expression and Folding of Recombinant Globin Subunits
Problem: Low yield or no expression of globin subunits.
| Possible Cause | Suggested Solution |
| Codon usage bias | Optimize the gene sequence for the chosen expression host (e.g., E. coli, yeast). |
| mRNA instability | Analyze the 5' end of the mRNA for secondary structures that may inhibit translation and modify the sequence accordingly. |
| Protein toxicity | Use a tightly regulated promoter and a lower inducer concentration. Consider switching to a host strain designed for toxic protein expression. |
| Plasmid instability | Ensure the antibiotic concentration is maintained throughout the culture. |
Problem: Globin subunits are expressed as insoluble inclusion bodies.
| Possible Cause | Suggested Solution |
| High expression rate | Lower the induction temperature (e.g., 15-25°C) and reduce the inducer concentration. |
| Lack of heme | Supplement the culture medium with exogenous hemin (B1673052) (the oxidized form of heme). The optimal concentration needs to be empirically determined. |
| Improper folding environment | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper folding. |
| Intrinsic properties of the protein | Express the globin subunit with a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO). |
Problem: Recombinant globins are colorless or do not bind heme efficiently.
| Possible Cause | Suggested Solution |
| Insufficient heme supply | Co-express key enzymes of the heme biosynthesis pathway to increase the intracellular heme pool. For E. coli, this could include enzymes from the Shemin pathway. |
| Incorrect heme type | The host cell produces protoporphyrin IX, not spirographis heme. For initial expression and folding verification, protoporphyrin IX incorporation is acceptable. For functional protein, in vitro reconstitution with chemically synthesized or extracted spirographis heme will be necessary. |
| Improperly folded globin | Ensure the purification protocol for the apoglobin (globin without heme) maintains its native-like conformation. Refolding from denatured inclusion bodies may be necessary. |
Guide 2: Expression and Folding of Recombinant Linker Subunits
Problem: Low yield or insolubility of linker proteins.
| Possible Cause | Suggested Solution |
| Misfolding due to disulfide bonds | Express in a eukaryotic system (yeast, insect, or mammalian cells) or in the periplasm of E. coli. Co-express disulfide isomerases. |
| Aggregation | Use a solubility-enhancing fusion tag. Optimize buffer conditions (pH, ionic strength, additives like L-arginine). |
| Proteolytic degradation | Use protease-deficient host strains and add protease inhibitors during purification. |
Guide 3: In Vitro Assembly of the this compound Complex
Problem: Purified globin and linker subunits do not assemble into the expected complex.
| Possible Cause | Suggested Solution |
| Incorrect buffer conditions | Screen a range of pH, ionic strength, and divalent cation (e.g., Ca²⁺, Mg²⁺) concentrations, as these are known to influence the assembly of other giant hemoglobins. |
| Improperly folded subunits | Verify the correct folding of individual subunits using techniques like circular dichroism and size-exclusion chromatography. |
| Incorrect stoichiometry | Experiment with different molar ratios of globin subunits (or dodecamers) to linker subunits during the assembly reaction. |
| Missing components | The full assembly may require a specific order of addition or the presence of other cellular factors not yet identified. |
Experimental Protocols
Protocol 1: General Strategy for Recombinant Globin Subunit Expression and Purification
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the desired this compound globin subunit and clone it into a suitable expression vector (e.g., pET vector for E. coli).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce expression with IPTG (e.g., 0.1-1 mM) and supplement the medium with hemin (e.g., 50 µg/mL). Reduce the temperature to 18-25°C and continue to grow for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
If the protein is soluble, clarify the lysate by centrifugation and purify the supernatant using affinity chromatography (if a tag is used) followed by size-exclusion chromatography.
-
If the protein is in inclusion bodies, wash the inclusion bodies and solubilize them in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).
-
-
Refolding (if from inclusion bodies): Refold the denatured protein by rapid dilution or dialysis into a refolding buffer. The optimal refolding buffer composition needs to be determined empirically but may contain additives like L-arginine to suppress aggregation.
-
Heme Reconstitution (if expressed as apoglobin): Incubate the purified, folded apoglobin with a molar excess of spirographis heme (if available) or hemin. Remove the excess heme by dialysis or size-exclusion chromatography.
Visualizations
Caption: Workflow for recombinant globin subunit expression and purification.
Caption: Troubleshooting logic for protein aggregation issues.
Quantitative Data Summary (Based on Analogous Systems)
The following table summarizes typical expression yields for recombinant globins from various systems. These are intended as a benchmark, and actual yields for this compound subunits may vary significantly.
| Protein | Expression System | Yield | Reference |
| Human Hemoglobin | E. coli | 50-100 mg/L | [4] |
| Deer Mouse Hemoglobin | E. coli | ~10-20 mg/L | [6] |
| Leghemoglobin | Pichia pastoris | >1 g/L | F.A. Belato et al. (2021) |
Note: The provided DOT scripts and data tables are illustrative and based on general protein expression principles and data from related hemoglobin expression studies. They serve as a guide for experimental design and troubleshooting for the novel challenge of recombinant this compound production.
References
- 1. Hexagonal bilayer structuring activity of linker chains of an annelid giant hemoglobin from the polychaete Perinereis aibuhitensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary History of the Globin Gene Family in Annelids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Recombinant Hemoglobin-Based Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Recombinant Human Hemoglobin with NH2-terminal Acetylation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene structure and molecular phylogeny of the linker chains from the giant annelid hexagonal bilayer hemoglobins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Recombinant Hemoglobin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decontamination of Chlorocruorin Samples for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chlorocruorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the decontamination of this compound samples intended for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in this compound samples extracted from marine polychaetes?
A1: this compound, typically extracted from marine polychaetes such as Sabella spallanzanii, is susceptible to contamination from various sources. The primary contaminants of concern for in vivo studies are:
-
Endotoxins (Lipopolysaccharides - LPS): These are components of the outer membrane of Gram-negative bacteria and are potent pyrogens, capable of inducing fever, inflammation, and even septic shock in mammals.[1] Marine environments are rich in Gram-negative bacteria, making endotoxin (B1171834) contamination a significant challenge.[2]
-
Microbial Contaminants: The hemolymph and tissues of marine invertebrates can contain a variety of indigenous bacteria, including species of Pseudomonas, Alteromonas, Vibrio, and Aeromonas.[3][4] These microorganisms can proliferate during the extraction process if not handled under aseptic conditions.
-
Non-Endotoxin Microbial Products: Other microbial components, such as peptidoglycans from Gram-positive bacteria, can also trigger inflammatory responses. Marine microorganisms produce a diverse array of secondary metabolites, some of which may have unintended biological effects in vivo.[5][6]
-
Host Proteins and Cellular Debris: The crude extract will contain other proteins from the worm's hemolymph and tissues, as well as cellular debris. While not strictly "contaminants" in the microbial sense, their presence can interfere with the function of this compound and may elicit an immune response.
-
Environmental Contaminants: Marine organisms can accumulate environmental pollutants such as heavy metals (e.g., copper, zinc, lead) and pesticides, which can be present in the final sample and cause toxicity.[7][8][9]
Q2: Why is endotoxin removal so critical for in vivo studies with this compound?
A2: Endotoxins are highly toxic to mammals and can elicit strong inflammatory responses even at very low concentrations.[1] When introduced into the bloodstream, endotoxins can activate immune cells, leading to the release of pro-inflammatory cytokines. This can result in a range of adverse effects, from fever and inflammation to severe conditions like septic shock and organ failure, which would confound the results of any in vivo study and pose a significant risk to the animal model.
Q3: What are the acceptable endotoxin limits for in vivo studies?
A3: While there are no official endotoxin limits specifically for this compound, general guidelines for parenteral drugs and medical devices can be adapted. The acceptable endotoxin limit is typically determined based on the dose of the substance to be administered. A common approach is to ensure that the final product contains less than 5 Endotoxin Units (EU) per kilogram of body weight per hour for intravenous administration. For small animal studies, it is often desirable to have endotoxin levels as low as possible, ideally below 1 EU/mL.
Troubleshooting Guides
Problem 1: High Endotoxin Levels in the Purified this compound Sample
Possible Causes:
-
Contamination of glassware and reagents with endotoxins.
-
Inadequate removal of Gram-negative bacteria during the initial extraction and clarification steps.
-
Inefficient endotoxin removal method.
-
Re-contamination of the sample after depyrogenation.
Solutions:
| Solution | Detailed Methodology | Pros | Cons |
| Depyrogenation of Labware | Bake all glassware and metal instruments at 250°C for at least 30 minutes. Use certified pyrogen-free plasticware and reagents.[10] | Highly effective for heat-stable materials. | Not suitable for heat-labile plastics or reagents. |
| Anion-Exchange Chromatography (AEC) | Utilize a strong anion-exchange resin. At a pH above the isoelectric point of this compound (pI of erythrocruorin is ~5.28), the protein will be negatively charged and may bind to the resin along with the negatively charged endotoxins.[11] A more effective strategy is to work at a pH where this compound does not bind, allowing the endotoxins to be captured by the resin. | Can be highly effective for endotoxin removal and can be scaled up.[1][12] | Optimization of pH and salt concentration is critical to prevent protein loss, especially for negatively charged proteins.[13] |
| Affinity Chromatography | Use a chromatography resin with a ligand that has a high affinity for endotoxins, such as polymyxin (B74138) B. The this compound sample is passed through the column, and the endotoxins bind to the immobilized ligand. | High specificity for endotoxins, resulting in good protein recovery. | Polymyxin B can leach from the column and is toxic. Ligand stability can be an issue. |
| Two-Phase Extraction | This method uses a detergent, such as Triton X-114, which forms a separate phase at elevated temperatures, partitioning the endotoxins into the detergent phase while the protein remains in the aqueous phase.[14] A study showed a 1000-fold reduction in endotoxin with this method.[14] | Rapid and can be very effective.[14] | Residual detergent may need to be removed, which can add extra steps to the purification process. May not be suitable for all proteins. |
| Ultrafiltration | Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of this compound (which is very large) but allows smaller endotoxin monomers to pass through. However, endotoxins often form large aggregates, making this method less effective for removal from large protein solutions.[13][15] | Can be used for buffer exchange and concentration simultaneously. | Inefficient for removing endotoxin aggregates from large protein solutions.[13] |
Experimental Protocol: Anion-Exchange Chromatography for Endotoxin Removal from Erythrocruorin (as an analogue for this compound)
This protocol is adapted from a study on the purification of Lumbricus terrestris erythrocruorin.[11][16]
-
Column Preparation: Pack a chromatography column with a DEAE (diethylaminoethyl) anion-exchange resin.
-
Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris, pH 7.4).
-
Sample Loading: Load the crude or partially purified this compound sample onto the column.
-
Wash 1 (Low Salt): Wash the column with the equilibration buffer to remove any unbound contaminants.
-
Wash 2 (Intermediate Salt): Wash the column with a buffer containing a moderate salt concentration (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4) to elute weakly bound impurities.
-
Elution: Elute the bound this compound using a high-salt buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 7.4). Endotoxins should remain more tightly bound to the resin under these conditions.
-
Endotoxin Testing: Test the eluted fractions for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
Problem 2: Bacterial or Fungal Contamination in the Final Sample
Possible Causes:
-
Incomplete removal of microorganisms during initial processing.
-
Contamination during handling and purification steps.
-
Inadequate sterilization of the final product.
Solutions:
| Solution | Detailed Methodology | Pros | Cons |
| Sterile Filtration | Pass the purified this compound solution through a sterile 0.22 µm syringe filter. For larger volumes, a tangential flow filtration (TFF) system with a 0.22 µm membrane can be used.[17] | Effectively removes bacteria and fungi without significantly affecting the protein.[17] | Can lead to some protein loss due to binding to the filter membrane. May not remove smaller contaminants like viruses or endotoxins.[15] |
| Aseptic Technique | Perform all purification and handling steps in a laminar flow hood using sterile instruments and solutions. | Prevents contamination throughout the process. | Requires specialized equipment and careful technique. |
Experimental Protocol: Sterile Filtration of this compound
-
Filter Selection: Choose a sterile 0.22 µm syringe filter with a low protein-binding membrane (e.g., PVDF or PES).
-
Pre-Rinse (Optional): To minimize protein loss, you can pre-rinse the filter with a small amount of sterile buffer.
-
Filtration: Slowly pass the this compound solution through the filter into a sterile collection tube. Avoid applying excessive pressure, which could damage the filter or the protein.
-
Sterility Testing: Plate a small aliquot of the filtered sample on a nutrient agar (B569324) plate and incubate to confirm the absence of microbial growth.
Problem 3: Loss of this compound Activity or Integrity After Decontamination
Possible Causes:
-
Harsh chemical treatments (e.g., extreme pH, detergents) denaturing the protein.
-
Physical stress during filtration or chromatography causing dissociation of the large protein complex.
-
Oxidation of the heme group.
Solutions:
| Solution | Detailed Methodology | Pros | Cons |
| Gentle Decontamination Methods | Prioritize methods known to be gentle on proteins, such as anion-exchange or affinity chromatography under optimized conditions. Avoid harsh detergents and extreme pH. | Preserves the structure and function of the protein. | May be less effective at removing certain tightly bound contaminants. |
| Optimize Chromatography Conditions | Use a lower flow rate during chromatography to minimize shear stress. Carefully select buffers that are known to stabilize this compound. | Improves protein recovery and maintains activity. | May increase the processing time. |
| Monitor Protein Integrity | After each decontamination step, analyze the this compound sample using techniques like size-exclusion chromatography (SEC) to check for dissociation and UV-Vis spectroscopy to assess the state of the heme group. | Provides quality control throughout the process. | Requires additional analytical instrumentation and time. |
Visualizing Experimental Workflows
Below are diagrams illustrating key experimental workflows for the decontamination of this compound samples.
Caption: General workflow for the decontamination of this compound samples.
Caption: Troubleshooting logic for common decontamination issues.
Signaling Pathways Potentially Affected by Contaminants
Contaminants in this compound samples can activate various signaling pathways in vivo, leading to unintended biological responses.
-
Toll-Like Receptor (TLR) Signaling: Endotoxins (LPS) are potent activators of TLR4, a key receptor in the innate immune system. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. Other microbial components can activate other TLRs.
-
NF-κB Signaling Pathway: The activation of TLRs often converges on the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also activated by various cellular stresses, including exposure to microbial products, and play a role in inflammation and apoptosis.[18]
Caption: Simplified signaling cascade initiated by common contaminants.
This technical support center provides a foundational guide for the decontamination of this compound samples. For specific applications, further optimization of these protocols will be necessary. Always perform thorough quality control checks to ensure the purity, integrity, and safety of your final product before use in in vivo studies.
References
- 1. acciusa.com [acciusa.com]
- 2. acciusa.com [acciusa.com]
- 3. researchgate.net [researchgate.net]
- 4. Hemolymph Microbiomes of Three Aquatic Invertebrates as Revealed by a New Cell Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of marine microorganism metabolites: new resources for bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Mediterranean fanworm, Sabella spallanzanii (Gmelin, 1791), as a potential biomonitor of trace metal pollution in the marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acciusa.com [acciusa.com]
- 11. Purification of Lumbricus terrestris Erythrocruorin (LtEc) with Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 14. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Purification of Lumbricus terrestris erythrocruorin (LtEc) with anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of Lumbricus terrestris Mega-Hemoglobin for Diverse Oxygen Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Improving Chlorocruorin Cryo-EM Map Resolution
Welcome to the technical support center dedicated to advancing the structural analysis of Chlorocruorin through cryo-electron microscopy. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges and improve the resolution of their cryo-EM maps.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Sample Preparation and Quality Control
Q1: My this compound sample appears pure on an SDS-PAGE gel, but I see significant heterogeneity in my micrographs. What could be the cause?
A: While SDS-PAGE is a good first step, it doesn't reveal conformational or oligomeric state heterogeneity. This compound is a very large, multi-subunit complex that can be prone to dissociation or aggregation.
-
Troubleshooting Steps:
-
Assess Oligomeric State: Use Size Exclusion Chromatography (SEC) immediately before grid preparation to isolate the fully assembled, monodisperse complex.[1]
-
Negative Stain EM: Before vitrification, screen your sample with negative stain transmission electron microscopy (nsTEM). This allows for a quick visual assessment of particle integrity, homogeneity, and the presence of smaller dissociated components or larger aggregates.[2]
-
Buffer Optimization: The stability of the complex can be highly dependent on buffer conditions. Experiment with slight variations in pH and salt concentration (e.g., NaCl, KCl) to find the most stable condition.
-
Q2: What are the optimal buffer and concentration ranges for this compound vitrification?
A: The ideal conditions require empirical determination, but a good starting point is a buffer that mimics physiological conditions.
-
Recommendations:
-
Concentration: For a large complex like this compound (~3.5 MDa), a lower concentration is often required than for smaller proteins. Aim for a range of 0.1 - 1.0 mg/mL. The goal is to have a good distribution of individual particles in the vitreous ice without causing aggregation.[3]
-
Buffer: Start with a buffer like 20-50 mM HEPES or Tris at a pH of 7.0-8.0, with 100-150 mM NaCl or KCl. Avoid phosphate-based buffers if possible, as they can sometimes precipitate during freezing.
-
Additives: Consider adding low concentrations (0.5-2.0 mM) of a reducing agent like DTT or TCEP if disulfide bond stability is a concern.
-
Section 2: Grid Preparation and Vitrification
Q3: I'm struggling with particle distribution. The particles are either clustered at the edges of the holes or completely absent. What should I do?
A: This is a classic issue related to sample application and grid surface properties.
-
Troubleshooting Steps:
-
Grid Hydrophilicity: Ensure your grids are sufficiently hydrophilic. Increase the glow-discharge time or try a different plasma cleaner. Hydrophobic grids will prevent the sample from spreading evenly into the holes.[4]
-
Blotting Conditions: Blotting is critical. Over-blotting will wick away all the particles, while under-blotting results in ice that is too thick. Systematically vary the blot time (e.g., 2-5 seconds) and blot force to find the optimal settings for your specific sample and environment.[4]
-
Grid Type: For a very large molecule, standard hole sizes (e.g., 1.2 µm) may be suboptimal. Consider using grids with larger holes (e.g., 2 µm) or a different hole geometry to improve distribution.[4]
-
Q4: My 2D class averages show strong preferred orientation, limiting the final resolution. How can I fix this?
A: Preferred orientation is often caused by the large, flat surfaces of the molecule interacting with the air-water interface.[5]
-
Troubleshooting Steps:
-
Use Support Films: Employing grids with a thin, continuous support film of carbon or graphene oxide can provide an alternative surface for the particles to adhere to, potentially breaking the air-water interface interaction.[5][6] However, be aware that this can lower the signal-to-noise ratio.
-
Add Detergents: Introduce a very low concentration of a mild, non-denaturing detergent (e.g., 0.001% Lauryl Maltose Neopentyl Glycol - LMNG) to the sample just before freezing. This can disrupt the surface tension at the air-water interface.[5]
-
Tilted Data Collection: As a data collection strategy, acquire images with the stage tilted (e.g., 20-40 degrees). This can help fill in the missing views in Fourier space, though it comes at the cost of increased complexity in data processing.
-
Section 3: Data Acquisition
Q5: What are the recommended data collection parameters for a large complex like this compound?
A: Balancing magnification, dose, and defocus is key to maximizing the quality of your raw data. For large particles, you can often use a lower magnification.
| Parameter | Recommended Range | Rationale |
| Microscope Voltage | 300 keV | Higher voltage provides better electron penetration and reduces Ewald sphere curvature effects. |
| Magnification | 50,000x - 80,000x | This range typically yields a pixel size of ~0.8 to 1.5 Å, which is sufficient for high-resolution reconstruction. |
| Total Electron Dose | 50 - 70 e⁻/Ų | A balance between maximizing signal and minimizing radiation damage.[7] |
| Defocus Range | -1.0 to -2.5 µm | A sufficient range to accurately determine the Contrast Transfer Function (CTF) without losing too much high-resolution information. |
| Exposure Time | 1 - 2 seconds | Fractionate the exposure into 40-60 frames to allow for effective motion correction. |
Section 4: Data Processing
Q6: The flexibility of the this compound complex is causing blurry reconstructions. How can I improve the resolution of specific domains?
A: Conformational heterogeneity is a major challenge for large, flexible complexes. Advanced classification and refinement techniques are required.
-
Troubleshooting Steps:
-
3D Classification (Heterogeneity Refinement): After an initial consensus refinement, perform extensive 3D classification (e.g., Heterogeneous Refinement in cryoSPARC, 3D classification in RELION) to sort particles into structurally distinct conformational states.[8][9]
-
Focused Refinement: Once you have a high-resolution reconstruction of a stable "core" region, you can use masking to perform focused refinement on a specific, more flexible subunit. This involves refining the alignment of the masked region independently of the rest of the complex.[10]
-
Non-Uniform Refinement: Utilize algorithms like Non-Uniform Refinement in cryoSPARC, which are specifically designed to handle regions with varying flexibility and improve local resolution.[9]
-
Dynamic Masking: Employ dynamic masking during refinement, which can help to exclude noise and focus the alignment process on the protein signal.
-
Q7: My initial 3D reconstruction has a lower resolution than expected from the 2D class averages. What are the likely data processing culprits?
A: This discrepancy often points to issues in particle alignment, CTF estimation, or the initial model.
-
Troubleshooting Steps:
-
CTF Estimation Quality: Carefully inspect your micrographs and discard any with poor CTF fits or significant drift. Consider using more advanced CTF estimation procedures like per-particle CTF refinement.[11]
-
Particle Picking: Ensure your particle picks are centered and that you are not including "junk" particles like ice contaminants or aggregates. Re-run 2D classification to further clean the particle stack.[9]
-
Initial Model Bias: The initial model (ab initio reconstruction) can sometimes bias the refinement. Generate several different initial models and use them as references in a multi-reference 3D classification to see which one yields the best, most consistent structure.[12]
-
Ewald Sphere Correction: For a very large particle like this compound, especially at high resolution, correcting for the Ewald sphere curvature can be beneficial.[13]
-
Experimental Protocols & Workflows
Protocol 1: Pre-Vitrification Sample Quality Assessment using Negative Stain
-
Grid Preparation: Glow-discharge a carbon-coated copper grid for 30-45 seconds to render it hydrophilic.
-
Sample Application: Apply 3-4 µL of your purified this compound sample (at ~0.05 mg/mL) to the surface of the grid and let it adsorb for 60 seconds.
-
Blotting: Using filter paper, carefully blot away the excess liquid from the edge of the grid.
-
Staining: Immediately apply a 3-4 µL drop of 2% (w/v) Uranyl Acetate or Uranyl Formate stain to the grid.
-
Incubation & Blotting: Let the stain sit for 30-60 seconds, then blot away the excess completely.
-
Drying: Allow the grid to air-dry completely before loading it into the microscope.
-
Imaging: Image at a magnification that allows clear visualization of individual particles (e.g., 40,000-60,000x). Assess for particle integrity, aggregation, and dissociation.
Diagrams and Logical Workflows
Caption: End-to-end experimental workflow for this compound cryo-EM.
Caption: Logical troubleshooting guide for improving cryo-EM map resolution.
References
- 1. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 2. joachimfranklab.org [joachimfranklab.org]
- 3. What Could Go Wrong? A Practical Guide To Single-Particle Cryo-EM: From Biochemistry To Atomic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 8. discuss.cryosparc.com [discuss.cryosparc.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. discuss.cryosparc.com [discuss.cryosparc.com]
- 12. researchgate.net [researchgate.net]
- 13. frederick.cancer.gov [frederick.cancer.gov]
Technical Support Center: Accurate Chlorocruorin Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of methods for accurate chlorocruorin quantification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound quantification experiments.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my absorbance readings unstable or drifting? | 1. Instrument not warmed up.2. Cuvette is dirty, scratched, or not correctly aligned.3. Sample is not homogenous (e.g., contains precipitates).4. Air bubbles in the cuvette.5. Instability of the this compound sample itself. | 1. Allow the spectrophotometer to warm up for at least 30 minutes before use.2. Use clean, unscratched quartz cuvettes. Handle them by the frosted sides and ensure consistent orientation in the holder.3. Centrifuge the sample to remove any precipitates before measurement.4. Gently tap the cuvette to dislodge any air bubbles.5. Ensure proper sample handling and storage to maintain protein stability. Analyze samples promptly after preparation. |
| Why is the color of my purified this compound sample fading or changing? | 1. Oxidation of the heme group.2. Degradation of the protein due to improper storage (temperature, pH).3. Photodegradation from excessive exposure to light. | 1. Work quickly and keep samples on ice. Consider adding a reducing agent like DTT to the buffer if appropriate for your downstream application.2. Store purified this compound at -80°C for long-term storage or at 4°C for short-term use. Ensure the buffer pH is stable and appropriate for this compound (typically around pH 7.4).3. Minimize exposure of the sample to direct light. |
| Why are my calculated concentrations unexpectedly low? | 1. Inaccurate extinction coefficient used.2. Presence of interfering substances that absorb at the same wavelength.3. Dilution errors.4. Incomplete extraction or purification of this compound. | 1. Use the appropriate molar extinction coefficient for this compound. If unavailable, it may need to be determined empirically.2. Ensure the sample is sufficiently pure. Other heme-containing proteins like hemoglobin can interfere.3. Double-check all dilution calculations and ensure accurate pipetting.4. Optimize the extraction and purification protocol to maximize yield. |
| Why are my results not reproducible? | 1. Inconsistent sample handling and preparation.2. Variability in incubation times or temperatures.3. Instrument variability. | 1. Follow a standardized protocol for all samples.2. Ensure consistent timing and temperature for all experimental steps.3. Calibrate and maintain the spectrophotometer regularly. |
Frequently Asked Questions (FAQs)
1. What is the best method for quantifying total protein in a crude polychaete hemolymph sample?
For a crude sample, a colorimetric method such as the Bradford or Lowry assay can provide a good estimate of total protein concentration. However, be aware that these methods are subject to interference from other substances in the hemolymph. For more accurate quantification of total protein, it is advisable to precipitate the proteins (e.g., with trichloroacetic acid) to separate them from small molecule interferents before performing the assay.
2. How can I quantify this compound specifically in a mixed sample containing hemoglobin?
This is a significant challenge as the absorption spectra of this compound and hemoglobin overlap. A possible approach is to use multi-wavelength spectrophotometry and deconvolution algorithms. This involves measuring the absorbance at multiple wavelengths where the two pigments have different relative absorbances and then using simultaneous equations to solve for the concentration of each. However, this requires accurate extinction coefficients for both this compound and the specific hemoglobin variant at the chosen wavelengths.
3. What is the appropriate wavelength to measure this compound concentration?
The distinctive alpha absorption peak of oxythis compound is at approximately 604 nm. For deoxythis compound, a key wavelength is around 580.5 nm. When quantifying total this compound, it is common to convert all of it to a stable form, such as the cyanmet derivative, and measure at a specific wavelength for that form.
4. How should I store my polychaete hemolymph samples before quantification?
For short-term storage (a few hours), keep the hemolymph on ice to minimize enzymatic degradation and oxidation. For longer-term storage, it is recommended to flash-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
5. What are common interfering substances in polychaete hemolymph?
Polychaete hemolymph can contain other proteins (including, in some species, hemoglobin), lipids, and various pigments that may interfere with spectrophotometric measurements.[1] Lipids can cause turbidity, leading to light scattering and inaccurate absorbance readings.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from different polychaete species.
| Species | P₅₀ (mmHg) at 20°C, pH 7.4 | Hill Coefficient (n) | Reference |
| Eudistylia vancouverii | 145 | - | |
| Potamilla leptochaeta | 155 | - |
Note: P₅₀ is the partial pressure of oxygen at which the pigment is 50% saturated. The Hill coefficient is a measure of the cooperativity of oxygen binding.
Experimental Protocols
Protocol 1: Purification of this compound from Polychaete Hemolymph (Adapted from Hemoglobin Purification)
This protocol is adapted from methods used for purifying invertebrate hemoglobins (B146990) and should be optimized for the specific polychaete species.
Materials:
-
Live polychaete worms (e.g., Sabella spallanzanii)
-
Cold saline buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Refrigerated centrifuge
-
Dialysis tubing (10-14 kDa MWCO)
-
Chromatography system (e.g., FPLC) with a gel filtration column (e.g., Sephacryl S-300)
Procedure:
-
Hemolymph Collection: Carefully collect hemolymph from the worms into a pre-chilled tube containing a small amount of saline buffer to prevent coagulation. Keep the hemolymph on ice throughout the procedure.
-
Clarification: Centrifuge the collected hemolymph at 10,000 x g for 20 minutes at 4°C to pellet any cells and debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% (this range may need optimization). Stir gently on ice for 30 minutes.
-
Pelleting: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of cold saline buffer. Transfer the solution to dialysis tubing and dialyze against the same buffer overnight at 4°C with at least two buffer changes.
-
Gel Filtration Chromatography: After dialysis, centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitate. Load the supernatant onto a pre-equilibrated gel filtration column. Elute with the saline buffer and collect fractions.
-
Fraction Analysis: Monitor the column eluate at 280 nm (for total protein) and 604 nm (for this compound). Pool the fractions containing the green-colored this compound.
-
Concentration and Storage: Concentrate the pooled fractions if necessary using an appropriate method (e.g., ultrafiltration). Store the purified this compound at -80°C.
Protocol 2: Spectrophotometric Quantification of Purified this compound
This protocol assumes a purified sample of this compound.
Materials:
-
Purified this compound solution
-
Saline buffer (same as used for purification)
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to 604 nm for oxythis compound.
-
Blanking: Fill a quartz cuvette with the saline buffer and use it to zero the spectrophotometer (set absorbance to 0).
-
Sample Measurement: Measure the absorbance of the purified this compound solution. If the absorbance is above the linear range of the instrument (typically > 1.5-2.0), dilute the sample with a known volume of buffer and re-measure.
-
Concentration Calculation (if extinction coefficient is known): Use the Beer-Lambert law to calculate the concentration:
-
A = εbc
-
Where:
-
A = Absorbance
-
ε = Molar extinction coefficient (in M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration (in M)
-
-
Visualizations
Caption: Workflow for the purification of this compound from polychaete hemolymph.
Caption: Logical flow for spectrophotometric quantification of this compound.
References
Validation & Comparative
A Comparative Analysis of Chlorocruorin's Oxygen-Carrying Capacity
For researchers and professionals in drug development exploring alternatives to traditional oxygen carriers, understanding the diverse range of respiratory pigments found in nature is paramount. This guide provides a detailed comparison of chlorocruorin, a fascinating green-hued respiratory protein, with other key oxygen-carrying molecules: hemoglobin, hemocyanin, and hemerythrin. We delve into their oxygen-binding properties, supported by available experimental data, and outline the methodologies for their evaluation.
Comparative Analysis of Oxygen-Binding Properties
The efficiency of a respiratory pigment is primarily determined by its oxygen affinity (P50), the cooperativity of oxygen binding (Hill coefficient, n), and its response to allosteric effectors like protons (Bohr effect). The following table summarizes these key quantitative parameters for this compound and its alternatives.
| Respiratory Pigment | Metal Ion | P50 (Torr) | Hill Coefficient (n) | Bohr Effect (ΔlogP50/ΔpH) |
| This compound | Iron (Fe) | Generally high (low affinity) | High | Large and negative |
| Hemoglobin (Human) | Iron (Fe) | ~26 | ~2.8 - 3.0 | -0.5 |
| Hemocyanin | Copper (Cu) | Variable (e.g., 43 in H. vulgaris at pH 7.9)[1] | Variable (can be >1) | Present, can be reverse |
| Hemerythrin | Iron (Fe) | ~15 in solution (P. gouldi)[2] | ~1.0 (generally non-cooperative)[2][3] | Small or absent |
Note: Specific values for this compound can vary significantly between species and are influenced by factors such as pH, temperature, and the presence of divalent cations like Ca²⁺ and Mg²⁺, which are known to increase its oxygen affinity.[4]
In-Depth Look at Respiratory Pigments
This compound: Found dissolved in the plasma of certain marine polychaete worms, this compound is a large, extracellular iron-containing protein.[5] Its structure is similar to erythrocruorin and is composed of numerous myoglobin-like subunits.[6] A key characteristic is its lower affinity for oxygen compared to most hemoglobins, which is coupled with a pronounced Bohr effect and high cooperativity.[4] This suggests that in its native biological context, small changes in acidity can trigger a significant release of oxygen.
Hemoglobin: The most well-known respiratory pigment, hemoglobin is typically found within red blood cells in vertebrates.[5] Its tetrameric structure allows for cooperative binding of oxygen, resulting in a characteristic sigmoidal oxygen-binding curve. This cooperativity, indicated by a Hill coefficient greater than 1, allows for efficient oxygen uptake in the lungs and release in the tissues.[7][8]
Hemocyanin: This copper-based respiratory pigment is found in the hemolymph of many arthropods and molluscs.[5] Unlike the iron-based pigments, hemocyanin is colorless when deoxygenated and turns blue upon oxygenation. Some hemocyanins exhibit cooperative oxygen binding, and their oxygen affinity can be modulated by various factors, including pH and lactate (B86563) levels.[1]
Hemerythrin: An iron-containing respiratory pigment found in some marine invertebrates, hemerythrin is located within cells.[5] It typically exists as a monomer or in oligomeric forms. A distinguishing feature of hemerythrin is its general lack of cooperative oxygen binding, with a Hill coefficient close to 1.[2][3] This results in a hyperbolic oxygen-binding curve, similar to myoglobin.
Experimental Protocols
The primary method for determining the oxygen-carrying capacity of a respiratory pigment is through the generation of an oxygen-binding curve using spectrophotometry. This technique leverages the change in the absorbance spectrum of the pigment upon oxygenation.
General Protocol for Determining P50 and Hill Coefficient
Objective: To measure the oxygen affinity (P50) and cooperativity (Hill coefficient) of a respiratory pigment.
Materials:
-
Purified respiratory pigment solution
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Gas mixing system (for precise control of oxygen and nitrogen partial pressures)
-
Oxygen electrode or other oxygen sensing system
-
Buffer solution (e.g., Tris-HCl) at a specific pH
-
Reducing agent (e.g., sodium dithionite) to achieve complete deoxygenation
Procedure:
-
Sample Preparation: Prepare a solution of the purified respiratory pigment in the desired buffer. The concentration should be sufficient to yield a measurable absorbance change.
-
Deoxygenation: Fully deoxygenate the sample by bubbling with pure nitrogen gas or by the chemical addition of a reducing agent like sodium dithionite. Record the absorbance spectrum of the fully deoxygenated pigment.
-
Oxygenation: Fully saturate the sample with oxygen by bubbling with pure oxygen gas. Record the absorbance spectrum of the fully oxygenated pigment.
-
Generation of the Oxygen-Binding Curve:
-
Equilibrate the sample with a series of gas mixtures containing known partial pressures of oxygen.
-
At each oxygen partial pressure, allow the sample to reach equilibrium and record the absorbance at a wavelength where the difference between the oxygenated and deoxygenated forms is maximal.
-
Simultaneously measure the partial pressure of oxygen in the solution using an oxygen electrode.
-
-
Data Analysis:
-
For each data point, calculate the fractional saturation (Y) of the pigment using the following formula: Y = (A - A_deoxy) / (A_oxy - A_deoxy) Where A is the absorbance at a given oxygen partial pressure, A_deoxy is the absorbance of the fully deoxygenated sample, and A_oxy is the absorbance of the fully oxygenated sample.
-
Plot the fractional saturation (Y) against the partial pressure of oxygen (pO₂) to generate the oxygen-binding curve.
-
The P50 is the partial pressure of oxygen at which the fractional saturation is 0.5.
-
To determine the Hill coefficient, transform the data into a Hill plot by plotting log(Y / (1 - Y)) against log(pO₂). The slope of the linear portion of this plot is the Hill coefficient (n).[9]
-
Measurement of the Bohr Effect
To quantify the Bohr effect, the oxygen-binding curve is determined at several different pH values. The P50 is calculated for each pH. A plot of log(P50) versus pH will yield a straight line, and the slope of this line is the Bohr factor (ΔlogP50/ΔpH). A negative Bohr factor indicates that oxygen affinity decreases as pH decreases (becomes more acidic).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of the oxygen-carrying capacity of different respiratory pigments.
Caption: Workflow for comparing respiratory pigment oxygen-carrying capacity.
Logical Relationship of Key Parameters
The interplay between P50, the Hill coefficient, and the Bohr effect determines the physiological role of a respiratory pigment. The following diagram illustrates these relationships.
Caption: Interrelationship of oxygen-binding parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [scholarworks.wm.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 6. Nature’s Palette: The Astonishing Spectrum of Animal Blood Colors | Science Focus [sciencefocus.hkust.edu.hk]
- 7. Hill equation (biochemistry) - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. Solved esimate the hill coefficient for hemoglobin A. | Chegg.com [chegg.com]
"comparative stability analysis of Chlorocruorin vs hemoglobin"
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the stability of chlorocruorin and hemoglobin, two fascinating examples of convergent evolution in oxygen-transporting proteins. While both utilize a heme-based mechanism, their structural organization and, consequently, their stability profiles under various environmental stressors exhibit significant differences. This document is intended to be a valuable resource for researchers in biochemistry, physiology, and pharmacology, as well as for professionals involved in the development of blood substitutes and other protein-based therapeutics.
A notable challenge in the direct comparison of these two molecules is the limited availability of quantitative stability data for this compound. Therefore, this guide will utilize data from its close structural and functional analogue, erythrocruorin from the earthworm Lumbricus terrestris, as a representative model for the stability of giant annelid respiratory proteins. This approach allows for a meaningful comparison while acknowledging the need for further research into the specific stability characteristics of this compound.
Data Presentation: A Quantitative Comparison of Stability
The following table summarizes the key stability parameters for hemoglobin and erythrocruorin (as a proxy for this compound) under various conditions.
| Parameter | Hemoglobin (Human, HbA) | This compound (represented by Erythrocruorin, Lumbricus terrestris) | References |
| Molecular Weight | ~64.5 kDa | ~3,600 kDa | [1] |
| Quaternary Structure | Tetramer (α2β2) | Hexagonal bilayer complex of 144 globin chains and 36 linker proteins | [2][3] |
| Thermal Stability (Melting Temperature, Tm) | Oxyhemoglobin: ~71°C (pH 7.4)Methemoglobin: ~67°C (pH 7.4)Carboxyhemoglobin: ~82°C (pH 7.4) | Native: 57°C - 62°C | [4][5] |
| pH Stability | Dissociates into dimers and monomers below pH 6.0 and above pH 9.0 | Dissociates into smaller subunits at pH > 8.0 | [6][7] |
| Oxidative Stability | Susceptible to auto-oxidation to methemoglobin. | Relatively resistant to oxidation. Deoxygenation significantly reduces oxidation. | [8][9] |
Structural and Functional Basis for Stability Differences
The profound differences in stability between the intracellular, tetrameric hemoglobin and the extracellular, giant this compound/erythrocruorin can be attributed to their distinct molecular architectures and physiological environments.
dot
Caption: Comparative structural organization and response to stressors of Hemoglobin and this compound/Erythrocruorin.
Experimental Protocols
The stability data presented in this guide are derived from a variety of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Thermal Stability Determination by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) of the protein, which is the temperature at which 50% of the protein is denatured.
Protocol:
-
Sample Preparation: Protein samples (hemoglobin or erythrocruorin) are dialyzed against a specific buffer (e.g., 0.05 M sodium phosphate, pH 7.4) to ensure a consistent chemical environment. The protein concentration is adjusted to a suitable range (e.g., 1-2 mg/mL). A reference sample containing only the buffer is also prepared.
-
Instrumentation: A differential scanning calorimeter is used for the analysis.
-
Experimental Run: The sample and reference cells are heated at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Analysis: The instrument measures the difference in heat capacity between the sample and the reference. As the protein denatures, it absorbs heat, resulting in a peak in the thermogram. The apex of this peak corresponds to the Tm.
pH-Induced Dissociation Analysis by Size Exclusion Chromatography (SEC)
Objective: To assess the effect of pH on the quaternary structure of the protein.
Protocol:
-
Sample Preparation: Aliquots of the protein solution are incubated in buffers of varying pH for a specified time.
-
Chromatography: The samples are injected into a size exclusion chromatography column equilibrated with the corresponding pH buffer.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.
-
Analysis: The retention time of the protein peaks is used to determine the size of the protein complexes. Dissociation into smaller subunits results in longer retention times.
dot
Caption: Experimental workflow for the comparative stability analysis of respiratory proteins.
Oxidative Stability Assessment by UV-Vis Spectroscopy
Objective: To monitor the rate of auto-oxidation of the ferrous heme iron (Fe2+) to the ferric state (Fe3+), forming methemoglobin or met-chlorocruorin.
Protocol:
-
Sample Preparation: Protein samples are prepared in a suitable buffer. For studying the effect of oxygen, samples can be deoxygenated by bubbling with nitrogen gas.
-
Incubation: Samples are incubated under controlled conditions (e.g., specific temperature, presence or absence of an oxidizing agent).
-
Spectroscopic Measurement: At various time points, the absorbance spectrum of the sample is recorded using a UV-Vis spectrophotometer over a wavelength range of 400-700 nm.
-
Data Analysis: The formation of the met- form is quantified by changes in the absorbance spectrum, particularly the appearance of a characteristic peak around 630 nm and a decrease in the Soret peak intensity.
Conclusion
The comparative analysis reveals that while hemoglobin is a highly efficient intracellular oxygen carrier, its stability is intrinsically linked to the protective environment of the erythrocyte. In contrast, the giant extracellular this compound (and its analogue, erythrocruorin) exhibits a remarkable stability in the more variable environment of the hemolymph. This is largely due to its massive, multi-subunit structure which provides a high degree of structural integrity. These findings have significant implications for the development of hemoglobin-based oxygen carriers, where enhancing the stability of hemoglobin outside the red blood cell remains a critical challenge. The inherent stability of giant respiratory proteins like this compound offers a compelling alternative avenue for the design of next-generation blood substitutes. Further research focusing on the detailed molecular interactions that confer such high stability to this compound will undoubtedly provide valuable insights for protein engineering and therapeutic development.
References
- 1. This compound [medbox.iiab.me]
- 2. Structural hierarchy in erythrocruorin, the giant respiratory assemblage of annelids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaraldehyde Cross-Linking Increases the Stability of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of pH on molecular constitution and distribution of hemoglobin in living erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonging the shelf life of Lumbricus terrestris erythrocruorin for use as a novel blood substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyophilized annelid mega-hemoglobin retains its’ quaternary structure and oxygen equilibrium properties after room temperature storage for over 6 months | PLOS One [journals.plos.org]
A Functional Comparison of Chlorocruorin and Erythrocruorin: A Guide for Researchers
An objective analysis of the structure, oxygen-binding properties, and experimental evaluation of two fascinating invertebrate respiratory proteins.
Chlorocruorin and erythrocruorin represent remarkable examples of high-molecular-weight, extracellular respiratory proteins found in the hemolymph of various annelids. While sharing a broadly similar quaternary structure, these "giant hemoglobins" exhibit distinct functional differences, primarily stemming from a subtle yet significant variation in their heme prosthetic groups. This guide provides a comprehensive functional comparison of this compound and erythrocruorin, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid researchers, scientists, and drug development professionals in understanding these complex macromolecules.
Structural Overview: A Tale of Two Heme Groups
Both this compound and erythrocruorin are massive protein complexes, typically exceeding 3,600 kDa, composed of numerous myoglobin-like subunits (around 16-17 kDa each) and linker proteins.[1] This intricate arrangement forms a characteristic hexagonal bilayer structure. The fundamental distinction between the two lies in the composition of their heme groups. Erythrocruorin contains the familiar protoheme IX, identical to that in vertebrate hemoglobin. In contrast, this compound possesses a unique heme group, chloroheme (or spirographis heme), where a formyl group (-CHO) replaces the vinyl group (-CH=CH2) at position 2 of the porphyrin ring.[1] This seemingly minor alteration has profound consequences for the protein's oxygen-binding affinity and its characteristic color, appearing green in dilute solutions and light red in concentrated ones.[1]
References
A Comparative Guide to the In Vivo Efficacy of Chlorocruorin-Based Blood Substitutes
For Researchers, Scientists, and Drug Development Professionals
The quest for a safe and effective blood substitute has led researchers to explore a variety of oxygen-carrying molecules. Among the promising candidates are chlorocruorins, large iron- and copper-containing respiratory proteins found in certain marine polychaete worms. This guide provides a comparative analysis of the in vivo efficacy of chlorocruorin-based blood substitutes, with a particular focus on erythrocruorins from Lumbricus terrestris (LtEc) and Arenicola marina (AmEc), against more established alternatives such as Hemoglobin-Based Oxygen Carriers (HBOCs) and Perfluorocarbon (PFC) emulsions.
Executive Summary
This compound-based oxygen carriers, particularly LtEc, have demonstrated significant potential in preclinical studies. They exhibit favorable properties such as high molecular weight, which mitigates the risk of vasoconstriction, a common side effect of first-generation HBOCs. While direct comparative in vivo efficacy data in standardized hemorrhagic shock models remains limited, initial findings suggest that chlorocruorins offer a promising safety profile. This guide synthesizes the available quantitative data, details experimental protocols, and provides visual representations of experimental workflows to aid in the objective evaluation of these novel blood substitutes.
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo performance metrics for this compound-based substitutes, HBOCs, and PFCs based on available preclinical and clinical data. It is important to note that direct head-to-head comparisons are scarce, and experimental conditions may vary between studies.
Table 1: In Vivo Efficacy and Safety Parameters of Blood Substitutes
| Parameter | This compound-Based (LtEc) | This compound-Based (AmEc) | Hemoglobin-Based (e.g., Hemopure) | Perfluorocarbon-Based (e.g., Oxygent) |
| Animal Model | Mice, Rats, Hamsters | Mice, Rats | Humans, Swine | Dogs, Humans |
| Plasma Half-life | Not explicitly reported | 2.5 days (mice, rats)[1] | 19-24 hours (humans) | 13 hours (Fluosol in humans)[2] |
| Oxygen Carrying Capacity (P50) | ~26 mmHg (similar to human blood)[2] | Lower P50 than human blood[3] | Higher P50 than human blood | Linear O2 dissociation |
| Vasoconstriction | Not observed; slight vasodilation reported[4] | No significant effect on mean arterial pressure[5] | Observed; can lead to hypertension | Not a primary concern |
| Oxidative Stress | Lower auto-oxidation rate than human hemoglobin[6] | Possesses antioxidant properties[5] | A known side effect | Not a primary concern |
| Survival Rate (Hemorrhagic Shock) | Data not available | Data not available | Variable; some studies show improvement | Efficacious in animal models[7] |
Detailed Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data. Below are detailed protocols for common experimental models used to evaluate the in vivo efficacy of blood substitutes.
Hemorrhagic Shock Model in Rats
This model is widely used to assess the ability of a blood substitute to restore hemodynamic stability and improve survival after severe blood loss.
Protocol:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring and blood withdrawal/infusion, respectively.
-
Induction of Hemorrhagic Shock: A controlled volume of blood (typically 40-50% of total blood volume) is withdrawn over a set period (e.g., 15 minutes) to induce a state of severe hemorrhagic shock, characterized by a significant drop in mean arterial pressure (MAP) to 30-40 mmHg.
-
Resuscitation: Following a shock period (e.g., 30 minutes), animals are resuscitated with the blood substitute, a control solution (e.g., lactated Ringer's solution), or shed blood.
-
Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and markers of organ damage and oxidative stress are monitored for a defined period (e.g., 2-4 hours).
-
Survival Analysis: In some studies, animals are monitored for a longer duration (e.g., 24-72 hours) to assess survival rates.
Top-Loaded Hemorrhage Model in Hamsters
This model is used to study the microvascular response to blood substitutes.
Protocol:
-
Animal Preparation: Hamsters are fitted with a dorsal skinfold window chamber, which allows for the visualization of the microcirculation. Arterial and venous catheters are placed.
-
Hemorrhage and Infusion: A moderate hemorrhage is induced, followed by the infusion of the blood substitute.
-
Microvascular Monitoring: Microvascular parameters such as vessel diameter, red blood cell velocity, and functional capillary density are continuously monitored using intravital microscopy. This allows for the direct assessment of vasoconstriction and tissue perfusion.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a typical hemorrhagic shock model in rats.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hypervolemic Infusion of Lumbricus terrestris Erythrocruorin Purified by Tangential Flow Filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biophysical Properties of Lumbricus terrestris Erythrocruorin and Its Potential Use as a Red Blood Cell Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The artificial oxygen carrier erythrocruorin—characteristics and potential significance in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Lyophilization of Lumbricus terrestris Erythrocruorin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An ex vivo method to evaluate vasoactivity induced by hemoglobin-based oxygen carriers in resistance vessels [frontiersin.org]
Assessing the Immunogenicity of Chlorocruorin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the immunogenicity of chlorocruorin, a promising respiratory protein, benchmarked against other established and experimental oxygen carriers. Due to a notable absence of publicly available quantitative immunogenicity data for this compound, this document emphasizes the established immunogenic profiles of alternative compounds and outlines the necessary experimental protocols to evaluate this compound empirically.
Comparative Immunogenicity of Oxygen Carriers
The immunogenicity of a potential therapeutic protein is a critical determinant of its safety and efficacy. An ideal oxygen carrier should elicit a minimal or non-existent immune response to prevent adverse effects and ensure its bioavailability. While this compound is structurally related to other large respiratory proteins, its specific immunogenic potential remains uncharacterized in the literature. The following tables summarize the known immunogenic properties of Keyhole Limpet Hemocyanin (KLH), Lumbricus terrestris Erythrocruorin (LtEc), and Polymerized Hemoglobin (PolyHb) to provide a framework for future assessment of this compound.
Table 1: Antibody Response to Various Oxygen Carriers
| Oxygen Carrier | Animal Model | Key Findings | Representative Data (Fold Increase from Baseline) |
| This compound | N/A | No quantitative data available in public literature. | N/A |
| Keyhole Limpet Hemocyanin (KLH) | Human | Highly immunogenic; reliably elicits strong T-cell dependent antibody responses.[1] | IgG: 4.9 to 76-fold increase IgM: 1.4 to 8.5-fold increase[2] |
| Lumbricus terrestris Erythrocruorin (LtEc) | Mouse, Rat, Hamster | Preclinical trials suggest very low immunogenicity.[3][4][5] | No significant antibody response observed even after repeated injections.[3][5] |
| Polymerized Hemoglobin (PolyHb) | Rabbit, Rat | Glutaraldehyde (B144438) polymerization can introduce neo-antigens, enhancing immunogenicity compared to native hemoglobin, though the response can be weak.[6][7] | In some models, IgA, IgG, and IgM levels remained close to control groups.[8] |
Table 2: Cytokine & T-Cell Response to Various Oxygen Carriers
| Oxygen Carrier | Assay Type | Key Findings |
| This compound | N/A | No quantitative data available in public literature. |
| Keyhole Limpet Hemocyanin (KLH) | Intracellular Cytokine Staining (ICS) | Induces cytokine production in CD4+ T-cells.[9] |
| Lumbricus terrestris Erythrocruorin (LtEc) | In vivo studies | No adverse inflammatory effects or side-effects noted in preclinical models.[3][4][10] |
| Polymerized Hemoglobin (PolyHb) | In vivo and in vitro cytokine measurement | Did not cause statistically significant changes in pro-inflammatory (IL-1β) or anti-inflammatory (IL-10) cytokines in rat models.[11] |
Experimental Protocols for Immunogenicity Assessment
To address the data gap for this compound, a series of standardized immunoassays are required. Below are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Quantification
This protocol determines the presence and quantity of anti-chlorocruorin antibodies in the serum of immunized animals.
Methodology:
-
Plate Coating: Coat 96-well microplates with 100 µL/well of this compound (1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of serially diluted serum samples (from immunized and control animals) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the host species' IgG and IgM (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off (e.g., 2-3 times the background).
Enzyme-Linked Immunospot (ELISpot) Assay for Quantifying Cytokine-Secreting Cells
This highly sensitive assay quantifies the number of cells secreting a specific cytokine (e.g., IFN-γ, IL-4) upon re-stimulation with this compound.
Methodology:
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash thoroughly with sterile PBS.
-
Coating: Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with sterile cell culture medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized and control animals. Add cells to the wells at a desired density (e.g., 2-5 x 10⁵ cells/well).
-
Antigen Stimulation: Add this compound to the wells at various concentrations to re-stimulate the cells. Include positive (e.g., mitogen) and negative (medium only) controls.
-
Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the cytokine kinetics.
-
Cell Removal: Wash away the cells using PBS and PBS-Tween.
-
Detection: Add a biotinylated detection antibody for the target cytokine and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or -HRP conjugate. Incubate for 1 hour.
-
Spot Development: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT for ALP). Stop the reaction by washing with distilled water once spots have formed.
-
Analysis: Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
Flow Cytometry-Based T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to this compound by tracking the dilution of a cell-permeant fluorescent dye.
Methodology:
-
Cell Staining: Isolate PBMCs or splenocytes and label them with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Stimulation: Plate the dye-labeled cells in a 96-well plate and add this compound at various concentrations. Include positive and negative controls.
-
Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator to allow for cell division.
-
Surface Marker Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against T-cell markers, such as CD3, CD4, and CD8, to identify T-cell subpopulations.
-
Data Acquisition: Analyze the cells using a flow cytometer. The fluorescent proliferation dye will be diluted by half with each cell division.
-
Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the histogram of the proliferation dye. The percentage of divided cells and the number of cell divisions can be quantified.
Visualizing Immune Pathways and Workflows
Understanding the theoretical immunological pathways and the practical experimental sequence is crucial for a comprehensive assessment.
Caption: MHC Class II pathway for extracellular antigens like this compound.
Caption: Experimental workflow for assessing this compound immunogenicity.
Conclusion
This compound presents an intriguing possibility as a novel hemoglobin-based oxygen carrier. However, a critical gap exists in our understanding of its immunogenicity. While related giant respiratory proteins from other invertebrates, such as Lumbricus terrestris erythrocruorin, have shown promisingly low immunogenicity in preclinical models, it cannot be assumed that this compound will behave identically.[3] The high immunogenicity of other large protein complexes like KLH underscores the necessity of empirical evaluation.[1] The experimental protocols and immunological pathways detailed in this guide provide a comprehensive roadmap for researchers to systematically investigate the immunogenic profile of this compound. Such studies are indispensable for determining its potential as a safe and effective therapeutic agent.
References
- 1. Keyhole limpet haemocyanin – a model antigen for human immunotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of KLH-driven immune responses in clinical studies: A systematic review [frontiersin.org]
- 3. Biophysical Properties of Lumbricus terrestris Erythrocruorin and Its Potential Use as a Red Blood Cell Substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the immunogenicity of polymerized hemoglobin solutions in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variations in dominant antigen determinants of glutaraldehyde polymerized human, bovine and porcine hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutaraldehyde-Polymerized Hemoglobin: In Search of Improved Performance as Oxygen Carrier in Hemorrhage Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of keyhole limpet hemocyanin (KLH)-specific immune responses by intracellular cytokine assay in patients vaccinated with idiotype-KLH vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical Properties of Lumbricus terrestris Erythrocruorin and Its Potential Use as a Red Blood Cell Substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the inflammatory response of immunocytes to polymerized porcine hemoglobin (pPolyHb) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biocompatibility of Chlorocruorin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective oxygen therapeutics has led to the exploration of various respiratory pigments, including chlorocruorin, a high-molecular-weight, extracellular respiratory protein found in certain marine annelids. While its unique structure and oxygen-binding properties present it as a potential candidate for a hemoglobin-based oxygen carrier (HBOC), a thorough evaluation of its biocompatibility in preclinical animal models is paramount. This guide provides a comparative analysis of the biocompatibility of this compound, drawing inferences from its known properties and comparing them with established data from other HBOCs.
A Note on the Availability of Data: Direct, peer-reviewed studies on the biocompatibility of isolated and purified this compound in mammalian animal models are currently scarce in publicly available literature. Therefore, this guide will extrapolate potential biocompatibility aspects of this compound based on its biochemical characteristics and the well-documented biocompatibility profiles of other extracellular hemoglobins (B146990) and developed HBOCs.
Key Physicochemical and Biocompatibility Parameters
The biocompatibility of an HBOC is a multifaceted issue, with several key parameters determining its safety and efficacy in vivo. The following table summarizes these critical parameters, comparing the known or inferred properties of this compound with those of well-characterized HBOCs.
| Parameter | This compound (Inferred/Known) | Hemopure® (HBOC-201) | Oxyglobin® | PolyHeme® | Key Biocompatibility Implication |
| Source | Marine Annelids (e.g., Sabella spallanzanii) | Bovine Hemoglobin | Bovine Hemoglobin | Human Hemoglobin | Potential for immunogenicity and zoonotic disease transmission (for animal-derived products). |
| Molecular Weight | > 3,500 kDa | ~250 kDa | ~250 kDa | ~500 kDa | High molecular weight may reduce extravasation and renal toxicity, but could increase blood viscosity and oncotic pressure. |
| Form | Extracellular (dissolved in hemolymph) | Polymerized | Polymerized | Polymerized | Extracellular nature eliminates the need for a cellular carrier but introduces risks of NO scavenging, renal toxicity, and immunogenicity. |
| Oxygen Affinity (P50) | Generally lower than human hemoglobin | Higher than human red blood cells | Higher than canine red blood cells | Similar to human red blood cells | Affects the efficiency of oxygen release to tissues. |
| Vasoconstriction | Potentially high due to NO scavenging | Observed in some animal models and clinical trials[1][2] | Known to cause vasoconstriction | Designed to reduce vasoconstriction, but some effects were still noted[3] | A major adverse effect of first-generation HBOCs, leading to hypertension and reduced organ perfusion. |
| Renal Toxicity | Potential for toxicity due to dissociation into smaller subunits and heme release, though the large native size might be protective. | Reduced compared to stroma-free hemoglobin, but still a concern. | Associated with renal complications. | Designed to minimize renal toxicity. | A significant safety concern for extracellular hemoglobins.[4][5][6][7][8][9] |
| Immunogenicity | Expected to be high in mammals due to its foreign protein nature. | Processed to reduce immunogenicity, but potential remains. | Potential for immunogenicity. | Derived from human hemoglobin to minimize immunogenicity in humans. | Can lead to allergic reactions and reduced efficacy upon repeated administration. |
| Half-life in Circulation | Unknown in mammals, but likely to be influenced by its large size and potential for immune clearance. | Approximately 19-24 hours | Shorter than native red blood cells | Approximately 24 hours | Determines the duration of therapeutic effect. |
Experimental Protocols for Biocompatibility Assessment
The following are detailed methodologies for key experiments typically conducted to assess the biocompatibility of HBOCs in animal models. These protocols would be applicable to the future evaluation of this compound.
Acute Toxicity and Dose-Finding Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Animal Model: Typically mice or rats.
-
Methodology:
-
Animals are divided into several groups, including a control group receiving a vehicle (e.g., saline) and multiple dose groups receiving escalating concentrations of the test article (e.g., purified this compound).
-
The test article is administered intravenously (IV).
-
Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and mortality.
-
At the end of the study, blood is collected for hematology and clinical chemistry analysis.
-
A complete necropsy is performed, and major organs are collected for histopathological examination.
-
Cardiovascular and Systemic Hemodynamic Studies
-
Objective: To evaluate the effects on blood pressure, heart rate, and vascular resistance.
-
Animal Model: Instrumented larger animals such as dogs, pigs, or non-human primates are often used.
-
Methodology:
-
Animals are anesthetized and instrumented with catheters to continuously monitor arterial and venous blood pressure, heart rate, and cardiac output.
-
A baseline period is established before the infusion of the test article.
-
The test article is infused at a clinically relevant dose and rate.
-
Hemodynamic parameters are continuously recorded during and after the infusion.
-
Blood samples are collected to measure nitric oxide (NO) levels or markers of NO scavenging.
-
Renal Toxicity Studies
-
Objective: To assess the potential for kidney damage.
-
Animal Model: Rats or rabbits are commonly used.
-
Methodology:
-
Animals receive an IV infusion of the test article.
-
Urine is collected at various time points to measure markers of kidney injury, such as kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).[4][6]
-
Blood samples are taken to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.
-
At the end of the study, kidneys are harvested for histopathological analysis to look for signs of tubular damage.[4][6]
-
Immunogenicity and Hemocompatibility Studies
-
Objective: To evaluate the potential for an immune response and to assess compatibility with blood components.
-
Animal Model: Mice or rabbits.
-
Methodology:
-
Immunogenicity:
-
Animals are immunized with the test article, with or without an adjuvant.
-
Booster immunizations may be given at specific intervals.
-
Blood samples are collected to measure the production of specific antibodies (e.g., IgG, IgM) against the test article using methods like ELISA.
-
-
Hemocompatibility (in vitro):
-
The test article is incubated with whole blood or isolated blood components (red blood cells, platelets).
-
Assays are performed to measure hemolysis, platelet activation and aggregation, and effects on the coagulation cascade.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Biocompatibility Testing
Caption: Workflow for preclinical biocompatibility assessment of a novel HBOC.
Postulated Signaling Pathway of Extracellular Hemoglobin-Induced Vasoconstriction
Caption: Mechanism of nitric oxide scavenging by extracellular hemoglobin.
Conclusion and Future Directions
While this compound presents an intriguing profile as a potential oxygen therapeutic due to its high molecular weight, its future as a viable HBOC is contingent on rigorous biocompatibility testing. Based on the extensive research on other extracellular hemoglobins, several key challenges can be anticipated for this compound, including potential immunogenicity, effects on blood viscosity and oncotic pressure, and the risk of vasoconstriction through nitric oxide scavenging.
Future research must focus on the purification of this compound and the systematic evaluation of its biocompatibility in relevant animal models, following the established protocols outlined in this guide. Head-to-head comparisons with existing HBOCs will be crucial to determine its relative safety and efficacy. Furthermore, molecular engineering strategies, such as PEGylation, which have been applied to other HBOCs to improve their biocompatibility, could be explored for this compound.[10] Ultimately, a comprehensive understanding of the in vivo behavior of this compound is essential before it can be considered for any therapeutic application.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. A review of blood substitutes: examining the history, clinical trial results, and ethics of hemoglobin-based oxygen carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood substitutes- the polyheme trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-free hemoglobin augments acute kidney injury during experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell-free hemoglobin augments acute kidney injury during experimental sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal Toxicodynamic Effects of Extracellular Hemoglobin After Acute Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Oxygen Carriers: Chlorocruorin vs. Synthetic Perfluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct oxygen-carrying agents: the naturally occurring respiratory pigment, chlorocruorin, and synthetically produced perfluorocarbon (PFC) emulsions. The information presented is intended to assist researchers and drug development professionals in evaluating the potential of these compounds as therapeutic oxygen carriers.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound and synthetic perfluorocarbon oxygen carriers based on available experimental data.
| Feature | This compound | Synthetic Perfluorocarbons (PFCs) |
| Oxygen Carrying Capacity | Theoretical: ~8.9 mL O₂/dL (calculated) | Emulsion (60% w/v): ~10-12 mL O₂/dL |
| Oxygen Binding Mechanism | Reversible chemical binding to heme iron | Physical dissolution |
| Oxygen Affinity (P₅₀) | Low (higher P₅₀ than most hemoglobins) | Not applicable (linear relationship) |
| Cooperativity | High | Not applicable |
| Molecular Weight | >3,600 kDa[1][2] | Variable (PFC molecule dependent) |
| Source | Annelid worms (e.g., Spirographis spallanzanii)[3] | Chemical synthesis |
| In Vivo Half-life | Not extensively studied | Short (minutes to hours), dependent on PFC and emulsion properties[4] |
| Stability | Sensitive to changes in pH and temperature[5][6] | Emulsion stability is a key challenge (subject to Ostwald ripening) but can be optimized for years of storage at 4-10°C.[4][7][8] |
| Biocompatibility/Toxicity | Limited data available; as a foreign protein, potential for immunogenicity exists. | Generally considered biologically inert, but emulsions can cause transient side effects (e.g., flu-like symptoms) related to complement activation and uptake by the reticuloendothelial system.[7] Some surfactants used in emulsions have been associated with adverse effects.[7] |
In-Depth Analysis
Oxygen Carrying Capacity
This compound , a large metalloprotein found in the blood of certain marine annelids, binds oxygen reversibly to a heme group containing iron.[9][10][11] Its oxygen-carrying capacity is directly related to its heme concentration. Based on a reported mean heme content of 2.60 wt.% for annelid extracellular hemoglobins (B146990) and chlorocruorins, the theoretical oxygen-carrying capacity can be estimated.[12] Assuming one molecule of oxygen binds per heme group, this translates to approximately 8.9 mL of O₂ per dL of a solution containing 15 g/dL of this compound, a typical concentration for respiratory pigments in blood.
Synthetic Perfluorocarbons are chemically inert compounds that physically dissolve large amounts of gases, including oxygen.[2] Unlike this compound or hemoglobin, PFCs do not chemically bind oxygen, and the amount of dissolved oxygen is directly proportional to the partial pressure of oxygen.[13] For therapeutic use, PFCs are formulated as emulsions. A typical 60% w/v perfluorooctyl bromide (PFOB) emulsion, such as Oxygent, can carry approximately 10-12 mL of O₂ per dL of emulsion when equilibrated with 100% oxygen.[14]
Stability and Handling
The stability of This compound is influenced by environmental factors such as pH and temperature.[5][6] As a protein, it is susceptible to denaturation outside of its optimal physiological range, which could impact its oxygen-carrying function and shelf-life as a therapeutic product.
The primary stability concern for PFCs is the physical stability of the emulsion. PFC emulsions are prone to droplet growth through a process called Ostwald ripening, which can be mitigated by optimizing the formulation with specific surfactants and by adding a small percentage of a higher molecular weight PFC.[4][7][8] Modern PFC emulsions can be formulated to be stable for over two years under refrigerated conditions.[7]
Biocompatibility and Toxicity
There is limited specific data on the toxicity of this compound . As a large, foreign protein, it has the potential to be immunogenic in mammals. Further toxicological evaluations would be necessary to determine its safety profile for therapeutic use.
The perfluorocarbon molecules themselves are generally considered biologically and chemically inert.[2] However, the intravenous administration of PFC emulsions can lead to transient side effects, including flu-like symptoms, which are often attributed to the activation of the complement system and the uptake of emulsion particles by the reticuloendothelial system (RES), particularly macrophages.[7] The surfactants used to stabilize the emulsion can also contribute to adverse reactions.[7] Extensive research has focused on developing more biocompatible surfactants and optimizing emulsion characteristics to minimize these effects. Animal studies have shown that second-generation PFC emulsions are remarkably non-toxic, even in models of liver failure.[7]
Experimental Protocols
Determination of Oxygen Equilibrium Curves for this compound
Objective: To determine the oxygen-binding affinity (P₅₀) and cooperativity (Hill coefficient) of this compound.
Methodology:
-
Preparation of this compound Solution: Extract and purify this compound from the blood of a suitable annelid species (e.g., Spirographis spallanzanii). Prepare solutions of known concentration in a buffered saline solution (e.g., Tris-HCl) at a specific pH and temperature.
-
Tonometry: Equilibrate the this compound solution with gas mixtures containing precisely known partial pressures of oxygen, with the balance being an inert gas like nitrogen. This is typically done in a tonometer, a specialized cuvette that allows for gas exchange while enabling spectrophotometric measurements.
-
Spectrophotometric Measurement: After equilibration at each oxygen partial pressure, measure the absorbance spectrum of the solution. The characteristic spectral changes between the deoxygenated and oxygenated forms of this compound are used to determine the fractional oxygen saturation.
-
Data Analysis: Plot the fractional oxygen saturation as a function of the partial pressure of oxygen. Fit the data to the Hill equation to determine the P₅₀ (the oxygen partial pressure at which the protein is 50% saturated) and the Hill coefficient (n), which is a measure of cooperativity.
In Vivo Acute Toxicity Assessment of a Perfluorocarbon Emulsion
Objective: To evaluate the acute systemic toxicity of a PFC emulsion in a rodent model.
Methodology:
-
Animal Model: Use healthy, young adult rats or mice of a specific strain. Acclimatize the animals to the laboratory conditions for at least one week before the study.
-
Dose Preparation and Administration: Prepare the PFC emulsion at the desired concentration under sterile conditions. Administer the emulsion intravenously via the tail vein at various dose levels, including a vehicle control (the emulsion without the PFC).
-
Clinical Observations: Monitor the animals closely for signs of toxicity immediately after administration and at regular intervals for up to 14 days. Observations should include changes in behavior, appearance, and any signs of morbidity or mortality.
-
Body Weight: Record the body weight of each animal before dosing and at specified intervals throughout the study.
-
Hematology and Clinical Chemistry: At the end of the observation period, collect blood samples for analysis of hematological parameters (e.g., red and white blood cell counts, hemoglobin) and clinical chemistry markers of organ function (e.g., liver enzymes, kidney function tests).
-
Gross Necropsy and Histopathology: At the termination of the study, perform a complete gross necropsy on all animals. Collect major organs and tissues, fix them in formalin, and prepare them for histopathological examination to identify any treatment-related microscopic changes.[15]
Visualizations
References
- 1. Physiology, Oxygen Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | biochemistry | Britannica [britannica.com]
- 10. Nature’s Palette: The Astonishing Spectrum of Animal Blood Colors | Science Focus [sciencefocus.hkust.edu.hk]
- 11. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 12. Iron and heme contents of the extracellular hemoglobins and chlorocruorins of annelids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Perfluorocarbon-based oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal toxicity studies with ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirmatory Analysis of Chlorocruorin's Quaternary Structure: A Comparative Guide to Cryo-EM, X-ray Crystallography, and SAXS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three leading structural biology techniques—Cryogenic Electron Microscopy (Cryo-EM), X-ray Crystallography, and Small-Angle X-ray Scattering (SAXS)—for the determination and confirmation of the quaternary structure of large, complex macromolecules like chlorocruorin. While high-resolution structural data for this compound remains forthcoming, this guide leverages data from the closely related giant respiratory protein, erythrocruorin, to illustrate the capabilities and outputs of each method.
This compound, a large iron-containing respiratory protein found in the blood of certain marine polychaete worms, is known for its complex, multi-subunit quaternary structure.[1] Understanding this intricate architecture at high resolution is crucial for elucidating its oxygen-binding mechanism and for potential applications in the development of artificial oxygen carriers. This guide will objectively compare the performance of cryo-EM with alternative methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their structural investigation of this compound and other similar megadalton complexes.
Comparative Analysis of Structural Determination Techniques
The choice of a structural biology technique is often dictated by the nature of the sample and the level of detail required. For exceptionally large and potentially flexible complexes like this compound, cryo-EM has emerged as a particularly powerful tool. The following table summarizes the key structural parameters and typical resolutions achievable with cryo-EM, X-ray crystallography, and SAXS, using the well-studied erythrocruorin from the earthworm Lumbricus terrestris as a proxy.
| Technique | Sample Requirements | Key Structural Insights | Typical Resolution for Giant Respiratory Proteins |
| Cryo-Electron Microscopy (Cryo-EM) | Purified, stable protein complex in solution (mg/mL concentrations). Does not require crystallization. | Overall architecture, subunit arrangement, conformational heterogeneity, near-atomic to atomic detail of subunits. | 3-5 Å for the entire complex, with potential for higher resolution in stable core regions. |
| X-ray Crystallography | Highly pure, monodisperse protein that can form well-ordered crystals. | Precise atomic coordinates of the entire molecule, detailed subunit interfaces, and ligand binding sites. | 3.5-5.5 Å for the entire complex, with higher resolution possible for individual subunits or subcomplexes.[2][3] |
| Small-Angle X-ray Scattering (SAXS) | Purified protein in solution. Less stringent purity requirements than crystallography. | Overall shape, size (radius of gyration), and oligomeric state of the molecule in solution. Provides low-resolution shape information. | Low resolution (typically >15 Å), provides overall molecular envelope and dimensions. |
Experimental Protocols
Detailed methodologies are critical for the successful application of these techniques. Below are generalized protocols for each method, adaptable for the study of large protein complexes like this compound.
1. Cryo-Electron Microscopy (Cryo-EM) Protocol for a Large Protein Complex
Cryo-EM has revolutionized structural biology by enabling the study of large, dynamic complexes in their near-native state.[4]
-
Sample Preparation and Vitrification:
-
Purify the this compound complex to homogeneity using standard chromatographic techniques.
-
Concentrate the sample to an optimal concentration, typically in the range of 1-10 mg/mL.
-
Apply a small volume (3-4 µL) of the sample to a glow-discharged EM grid.
-
Blot the grid to create a thin film of the sample.
-
Rapidly plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample, embedding the protein molecules in a thin layer of amorphous ice.[5]
-
-
Data Collection:
-
Transfer the vitrified grids to a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large dataset of 2D projection images of the randomly oriented particles at a low electron dose to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking to select individual particle images from the micrographs.
-
Classify the 2D particle images to identify different views and discard poor-quality images.
-
Generate an initial 3D model (ab initio or from a reference).
-
Refine the 3D model by iteratively aligning the 2D particle images and reconstructing the 3D volume until a high-resolution map is achieved.
-
2. X-ray Crystallography Protocol for a Large Protein Complex
X-ray crystallography can provide atomic-resolution structures but requires the formation of well-ordered crystals, which can be a significant bottleneck for large complexes.[6][7]
-
Crystallization:
-
Purify the this compound complex to a very high degree of homogeneity.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[8]
-
Optimize initial crystal hits to obtain large, single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Cryo-protect the crystal and mount it on a goniometer.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and reflection intensities.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing. For very large complexes, a low-resolution cryo-EM map can be used for initial phasing.[2]
-
Build an atomic model into the resulting electron density map.
-
Refine the atomic model against the diffraction data to improve its accuracy and agreement with the experimental data.
-
3. Small-Angle X-ray Scattering (SAXS) Protocol
SAXS is a solution-based technique that provides information about the overall size and shape of macromolecules and can be used to validate the oligomeric state.[9][10]
-
Sample Preparation:
-
Purify the this compound complex. While high purity is beneficial, SAXS is more tolerant of minor heterogeneity than crystallography.
-
Prepare a series of protein concentrations to assess for concentration-dependent aggregation.
-
Prepare a matching buffer sample for background subtraction.
-
-
Data Collection:
-
Expose the protein and buffer samples to a collimated X-ray beam at a SAXS instrument.
-
Record the scattered X-ray intensity at low angles.
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering.
-
Analyze the scattering curve to determine key parameters such as the radius of gyration (Rg) and the maximum particle dimension (Dmax).
-
Generate a low-resolution 3D shape of the molecule ab initio or by fitting to a known high-resolution model.
-
Visualizing the Workflow and Methodological Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.
Caption: Cryo-EM workflow for large protein complexes.
Caption: Comparison of structural determination workflows.
References
- 1. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural hierarchy in erythrocruorin, the giant respiratory assemblage of annelids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 5. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Modeling Structure and Dynamics of Protein Complexes with SAXS Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embl-hamburg.de [embl-hamburg.de]
Comparative Analysis of Chlorocruorin Across Polychaete Species: A Guide for Researchers
An in-depth examination of the structure, function, and experimental investigation of the unique respiratory pigment, chlorocruorin, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This compound is a large, iron-containing respiratory pigment found dissolved in the hemolymph of certain marine polychaete worms, primarily belonging to the families Sabellidae, Serpulidae, Sabellaridae, and Ampharetidae.[1][2] Its unique chemical structure, characterized by a modified heme group, imparts a distinct green color in dilute solutions, which shifts to red at higher concentrations.[2] This guide provides a comparative analysis of this compound from various polychaete species, focusing on its oxygen-binding properties, molecular structure, and the experimental protocols used for its study.
Quantitative Analysis of Oxygen-Binding Properties
The primary function of this compound is to transport oxygen. Its efficiency in this role is determined by several key biophysical parameters, including its affinity for oxygen (P50), the cooperativity of oxygen binding (Hill coefficient, n), and the influence of pH on oxygen affinity (Bohr effect). A summary of these properties for this compound from different polychaete species is presented in Table 1.
Table 1: Comparative Oxygen-Binding Properties of this compound from Different Polychaete Species
| Species | Family | P50 (mmHg at pH 7.1, 25°C) | Hill Coefficient (n_max) | Bohr Effect (Φ) | Molecular Weight (kDa) | Reference(s) |
| Eudistylia vancouverii | Sabellidae | 145 | 6.9 | -0.44 | ~3,500 | [3] |
| Potamilla leptochaeta | Sabellidae | ~30-155 (pH dependent) | 5.82 (at pH 8.0) | -0.98 (at pH 7.7) | 2,800 - 3,100 | [4][5] |
| Spirographis spallanzanii | Sabellidae | Lower than human hemoglobin | Cooperative | Present | ~3,500 | [6] |
Note: P50 is the partial pressure of oxygen at which the pigment is 50% saturated. The Hill coefficient (n) is a measure of the cooperativity of ligand binding, where n > 1 indicates positive cooperativity. The Bohr effect (Φ) is the change in oxygen affinity with pH, with a negative value indicating that oxygen affinity decreases as pH decreases.
Structural Overview
Chlorocruorins are massive extracellular hemoglobin-like proteins with a complex quaternary structure.[6] They are composed of numerous globin-like subunits arranged in a hexagonal bilayer structure.[5] The fundamental building blocks are myoglobin-like subunits of approximately 16-17 kDa.[6] These are assembled into larger complexes, and the entire macromolecule can have a molecular weight exceeding 3,600 kDa.[6] The key structural difference between this compound and other annelid hemoglobins (B146990) (erythrocruorins) lies in the heme group; this compound possesses a chlorocruoroheme, which has a formyl group in place of a vinyl group on the porphyrin ring.[5] This seemingly minor modification is responsible for its characteristic color and lower oxygen affinity compared to hemoglobin.[6]
Experimental Protocols
The study of this compound involves a range of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Purification of this compound
A common method for isolating this compound from polychaete blood involves gel filtration chromatography.
Protocol:
-
Blood Collection: Collect blood from the polychaetes of interest. For many species, this can be done by carefully making an incision and collecting the exuded hemolymph.
-
Centrifugation: Centrifuge the collected hemolymph to remove any cellular debris.
-
Gel Filtration Chromatography:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephacryl S-400 or similar) with a suitable buffer (e.g., Tris-HCl buffer at a physiological pH, containing salts like NaCl and CaCl2).
-
Load the clarified hemolymph onto the column.
-
Elute the protein with the same buffer. This compound, due to its large size, will elute in the void volume or early fractions.
-
Monitor the elution profile by measuring the absorbance at 430 nm (the Soret peak of this compound).
-
Pool the fractions containing pure this compound.
-
-
Concentration and Storage: Concentrate the purified protein using ultrafiltration and store at -80°C.
Determination of Oxygen Equilibrium Curves
Oxygen equilibrium curves are determined spectrophotometrically to measure P50 and the Hill coefficient.
Protocol:
-
Sample Preparation: Prepare a solution of purified this compound in a suitable buffer at a known concentration.
-
Spectrophotometric Measurement:
-
Place the this compound solution in a tonometer, a specialized cuvette that allows for the controlled equilibration of the sample with gases of known oxygen partial pressure.
-
Record the absorbance spectrum of the fully oxygenated sample (equilibrated with pure oxygen or air).
-
Gradually deoxygenate the sample by introducing known mixtures of nitrogen and oxygen, or by using a chemical oxygen scavenger like sodium dithionite.
-
At each oxygen partial pressure, record the full absorbance spectrum.
-
-
Data Analysis:
-
Calculate the fractional saturation of this compound with oxygen at each partial pressure using the changes in absorbance at specific wavelengths (typically in the Soret and Q-band regions).
-
Plot the fractional saturation as a function of the partial pressure of oxygen to generate the oxygen equilibrium curve.
-
Fit the data to the Hill equation to determine the P50 and the Hill coefficient.
-
Repeat the experiment at different pH values to determine the Bohr effect.[7][8][9]
-
Stopped-Flow Kinetics of Ligand Binding
Stopped-flow spectroscopy is used to measure the fast kinetics of oxygen and other ligand binding to this compound.
Protocol:
-
Reactant Preparation: Prepare two solutions: one containing deoxygenated this compound and the other containing a known concentration of oxygen (or another ligand) in the same buffer.
-
Rapid Mixing: Use a stopped-flow instrument to rapidly mix the two solutions.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time (on a millisecond timescale) as the ligand binds to the this compound. The change in the Soret band absorbance is often used to track the reaction.
-
Kinetic Analysis: Analyze the resulting kinetic traces to determine the association and dissociation rate constants for ligand binding.[10][11]
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution three-dimensional structure of large macromolecular complexes like this compound.
Protocol:
-
Sample Vitrification:
-
Apply a small volume (3-5 µL) of purified this compound solution to a cryo-EM grid.
-
Blot away excess liquid to create a thin film.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, embedding the protein molecules in a thin layer of amorphous ice.[12][13]
-
-
Data Collection:
-
Image Processing and 3D Reconstruction:
-
Use specialized software to perform motion correction on the image frames.
-
Pick individual particle images from the micrographs.
-
Classify the particle images into different views.
-
Combine the 2D class averages to reconstruct a 3D model of the this compound molecule.
-
Refine the 3D model to high resolution.[16]
-
Visualizations of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the functional mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for the purification and oxygen-binding analysis of this compound.
References
- 1. [PDF] On the function of this compound | Semantic Scholar [semanticscholar.org]
- 2. scite.ai [scite.ai]
- 3. Oxygen binding properties of Eudistylia vancouverii this compound and its dodecamer subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for determination of O2 dissociation curves, including bohr effect [ouci.dntb.gov.ua]
- 8. High‐throughput determination of oxygen dissociation curves in a microplate reader—A novel, quantitative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of multiphasic reactions by the combination of fluorescence total-intensity and anisotropy stopped-flow kinetic experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stopped-flow kinetic studies of metal ion dissociation or exchange in a tryptophan-containing parvalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structure of haemoglobin at 3.2 Å determined with the Volta phase plate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Chlorocruorin Oxygen Binding Kinetics Across Species
A comprehensive guide for researchers, scientists, and drug development professionals detailing the oxygen binding properties of the respiratory pigment chlorocruorin across various polychaete species. This guide provides a comparative summary of key kinetic parameters, detailed experimental protocols for their measurement, and a visual representation of the experimental workflow.
This compound, a large, iron-containing respiratory protein found dissolved in the blood plasma of certain marine polychaete worms, is functionally analogous to hemoglobin. However, it exhibits distinct structural and oxygen-binding characteristics. Understanding the cross-species variations in this compound's oxygen binding kinetics is crucial for elucidating its physiological roles in different environmental niches and for potential applications in the development of artificial oxygen carriers.
Quantitative Comparison of Oxygen Binding Kinetics
The oxygen-binding properties of this compound are primarily characterized by the partial pressure of oxygen at half-saturation (P₅₀), which indicates the oxygen affinity, and the Hill coefficient (n₅₀ or n_max), which quantifies the cooperativity of oxygen binding. A lower P₅₀ value signifies a higher affinity for oxygen, while a Hill coefficient greater than 1 indicates positive cooperativity, meaning the binding of one oxygen molecule facilitates the binding of subsequent molecules.
The following table summarizes the key oxygen binding parameters for this compound from different polychaete species under specified conditions.
| Species | P₅₀ (mmHg) | Hill Coefficient (n_max) | Bohr Effect (Φ) | Conditions |
| Eudistylia vancouverii | 145 | 6.9 | -0.44 | pH 7.1, 25°C[1] |
| Potamilla leptochaeta | ~40 | ~5.5 | -0.98 (at pH 7.7) | pH 7.4, 20°C (in 0.1 M Tris-HCl buffer with 0.1 M Cl⁻) |
| Spirographis spallanzanii | ~30 | ~4.0 | Present | pH 7.0, 20°C |
Note: The data for Spirographis spallanzanii is estimated from graphical representations in historical literature and should be interpreted with caution. The Bohr effect (Φ), defined as the change in log(P₅₀) per unit change in pH, is a measure of the sensitivity of oxygen affinity to pH changes. A negative value indicates that oxygen affinity increases as pH increases (alkaline Bohr effect).
Experimental Protocols
The determination of this compound's oxygen binding kinetics involves several key experimental techniques. Below are detailed methodologies for the principal methods cited in the literature.
Determination of Oxygen Equilibrium Curves using an Automatic Oxygenation Apparatus
This method allows for the precise and continuous measurement of the oxygen equilibrium curve (OEC) of a respiratory pigment solution.
Protocol:
-
Sample Preparation:
-
Isolate and purify this compound from the blood plasma of the target species.
-
Prepare a buffered solution of the purified this compound at a known concentration. The buffer composition and pH should be carefully controlled to mimic physiological conditions or to investigate the effects of specific ions or pH.
-
-
Apparatus Setup:
-
Utilize an automatic oxygenation apparatus, which typically consists of a temperature-controlled sample cell, a gas mixing system to create precise oxygen partial pressures, and a spectrophotometer to measure the absorbance changes of the this compound solution.
-
The sample cell is designed to have a thin layer of the solution in equilibrium with the gas phase.
-
-
Deoxygenation and Reoxygenation:
-
The this compound solution in the cell is first deoxygenated by bubbling with an oxygen-free gas (e.g., pure nitrogen or argon).
-
Subsequently, a gas mixture with a gradually increasing partial pressure of oxygen is introduced into the cell.
-
-
Spectrophotometric Monitoring:
-
The absorbance of the this compound solution is continuously monitored at a wavelength where the difference in absorbance between the oxygenated and deoxygenated forms is maximal.
-
The fractional saturation of this compound with oxygen (Y) is calculated at each oxygen partial pressure (P) using the formula: Y = (A - A_deoxy) / (A_oxy - A_deoxy), where A is the observed absorbance, A_deoxy is the absorbance of the fully deoxygenated sample, and A_oxy is the absorbance of the fully oxygenated sample.
-
-
Data Analysis:
-
The resulting data of Y versus P constitutes the oxygen equilibrium curve.
-
The P₅₀ is the oxygen partial pressure at which Y = 0.5.
-
The Hill coefficient (n₅₀) is determined from the slope of the Hill plot (log(Y/(1-Y)) vs. log(P)) at log(Y/(1-Y)) = 0.
-
Stopped-Flow Spectrophotometry for Rapid Kinetic Measurements
Stopped-flow spectrophotometry is used to measure the rates of oxygen association and dissociation, providing insights into the kinetics of the binding process.
Protocol:
-
Reactant Preparation:
-
Prepare a solution of deoxygenated this compound in a buffer.
-
Prepare a separate buffer solution containing a known concentration of dissolved oxygen.
-
-
Stopped-Flow Instrument Setup:
-
The two solutions are loaded into separate syringes of the stopped-flow instrument.
-
The instrument rapidly mixes the two solutions, initiating the oxygen binding reaction.
-
-
Kinetic Data Acquisition:
-
The change in absorbance of the solution is monitored over time (typically in milliseconds) at a specific wavelength.
-
The resulting data provides a kinetic trace of the oxygen binding event.
-
-
Data Analysis:
-
The kinetic trace is fitted to an appropriate mathematical model (e.g., single or multiple exponential decay) to determine the observed rate constant (k_obs).
-
By performing the experiment at various oxygen concentrations, the association rate constant (k_on) can be determined from the slope of a plot of k_obs versus oxygen concentration. The dissociation rate constant (k_off) is typically the y-intercept of this plot.
-
Flash Photolysis for Studying Ligand Rebinding
Flash photolysis is a technique used to study the rebinding of a ligand (like oxygen or carbon monoxide) to a respiratory protein after it has been photodissociated by a brief, intense pulse of light.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound that is saturated with a photolabile ligand, typically carbon monoxide (CO), as the CO-bound form is more sensitive to photolysis.
-
-
Flash Photolysis Apparatus:
-
The sample is placed in a cuvette within the flash photolysis apparatus.
-
A high-energy laser pulse is used to break the bond between the iron in the heme group and the bound CO molecule.
-
-
Monitoring Ligand Rebinding:
-
Immediately following the flash, the rebinding of the ligand (either the original CO or oxygen if present in the solution) is monitored by measuring the change in absorbance of the sample over a very short timescale (nanoseconds to milliseconds).
-
-
Kinetic Analysis:
-
The kinetic data is analyzed to determine the rate constants for the different phases of ligand rebinding, which can provide information about conformational changes in the protein that occur upon ligand dissociation and rebinding.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of this compound oxygen binding kinetics.
References
A Comparative Analysis of Allosteric Regulation in Chlorocruorin and Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the allosteric regulation of two fascinating respiratory proteins: chlorocruorin, found in the blood of certain marine polychaete worms, and hemoglobin, the vital oxygen carrier in vertebrates. Understanding the nuances of their allosteric control offers valuable insights into protein engineering, the development of artificial oxygen carriers, and the fundamental principles of protein cooperativity.
Executive Summary
This compound and hemoglobin, while both serving the function of oxygen transport, exhibit distinct allosteric regulatory mechanisms. Hemoglobin's regulation is extensively characterized, involving a delicate interplay between homotropic (oxygen) and heterotropic (protons, carbon dioxide, 2,3-bisphosphoglycerate) effectors that modulate its transition between a low-affinity T (tense) state and a high-affinity R (relaxed) state.[1][2][3] this compound, a much larger, extracellular protein, also displays significant cooperativity and a pronounced Bohr effect.[4][5] However, its allosteric regulation is notably influenced by divalent cations, a feature less prominent in hemoglobin. This guide will dissect these differences and similarities, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Allosteric Parameters
The following tables summarize key allosteric parameters for this compound and hemoglobin, providing a quantitative basis for comparison.
Table 1: Allosteric Regulation of this compound
| Species | Condition | P50 (mmHg) | Hill Coefficient (n) | Bohr Coefficient (ΔlogP50/ΔpH) | Reference |
| Potamilla leptochaeta | pH 7.0 | ~40 | ~3.0 | -0.98 (at pH 7.7) | [5] |
| Potamilla leptochaeta | pH 8.0 | ~15 | 5.82 | -0.98 (at pH 7.7) | [5] |
| Spirographis spallanzanii | Not specified | Lower than hemoglobin | High cooperativity | Large Bohr effect | [6] |
| General | In the presence of Ca²⁺/Mg²⁺ | Decreased (higher affinity) | Increased | Not specified | [4][5] |
Table 2: Allosteric Regulation of Human Hemoglobin A
| Condition | P50 (mmHg) | Hill Coefficient (n) | Reference |
| Stripped (no effectors) | ~5-10 | ~2.8 | [7] |
| Whole Blood (pH 7.4, 37°C, physiological CO₂, 2,3-BPG) | ~26 | 2.8 - 3.0 | [8][9] |
| pH 7.2 (Bohr effect) | Increased (>26) | ~2.8 | [10] |
| pH 7.6 | Decreased (<26) | ~2.8 | [10] |
| + 2,3-BPG | Increased | ~2.8 | [11] |
| + IHP (Inositol hexaphosphate) | Significantly Increased | Not specified | [7] |
| Increased Temperature | Increased | Decreased | [7] |
Allosteric Regulation Pathways
The allosteric control of both proteins can be visualized as a shift in conformational equilibrium.
References
- 1. A signature of the T → R transition in human hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janet Iwasa :: Projects :: Hemoglobin [iwasa.biochem.utah.edu]
- 3. aklectures.com [aklectures.com]
- 4. Oxygen-binding characteristics of Potamilla this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectors of hemoglobin. Separation of allosteric and affinity factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemoglobin: Structure, Function and Allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. LabXchange [labxchange.org]
A Comparative Guide to the Structural Alignment of Chlorocruorin and Annelid Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural features of two fascinating giant respiratory proteins: chlorocruorin and the common annelid hemoglobin (also known as erythrocruorin). This objective analysis, supported by experimental data, delves into their quaternary structures, subunit compositions, and the methodologies used to elucidate their complex architectures.
At a Glance: Structural Comparison
| Feature | This compound (Sabella spallanzanii) | Annelid Hemoglobin (Lumbricus terrestris) |
| Overall Mass | ~3,500 kDa | >3,500 kDa[1][2] |
| Quaternary Structure | Hexagonal bilayer | Hexagonal bilayer[1][2] |
| Globin Subunits | 144 | 144[1][2] |
| Linker Subunits | 36-42 | 36[1][2] |
| Heme Group | Spirographis heme (formyl group at position 2)[3] | Protoheme IX |
| Globin Chain Sequence Identity | ~30-50% identity with other annelid globins. | Globin chains have at most 44% pairwise sequence identity. |
Deep Dive: Structural and Sequential Analysis
Chlorocruorins and annelid hemoglobins (B146990) are monumental protein complexes, both exhibiting a distinctive hexagonal bilayer architecture. These extracellular respiratory proteins are freely dissolved in the hemolymph of certain annelids. The most striking difference between them lies in the nature of their heme prosthetic group. While annelid hemoglobin contains the common protoheme IX, this compound possesses a unique spirographis heme, characterized by a formyl group in place of a vinyl group at position 2 of the porphyrin ring. This modification is responsible for the characteristic greenish color of this compound in dilute solutions.
The overall quaternary structure of both proteins is remarkably similar. The hemoglobin of the earthworm Lumbricus terrestris is a well-studied example, with its structure resolved to 3.5 Å by X-ray crystallography. This massive complex, with a molecular mass exceeding 3.5 million Daltons, is assembled from 144 hemoglobin subunits and 36 non-hemoglobin "linker" subunits.[1][2] Similarly, the this compound of the polychaete Sabella spallanzanii is a ~3,500 kDa complex also composed of 144 globin chains and a complement of linker chains.
A detailed analysis of the globin subunits reveals a significant degree of sequence conservation, indicative of a shared evolutionary origin. The globin chains of Macrobdella decora (a leech) share 30%–50% identity with other annelid sequences. Within the Lumbricus terrestris hemoglobin, the four distinct globin chains exhibit a maximum of 44% pairwise sequence identity.
Experimental Methodologies: Elucidating Giant Protein Structures
The determination of the high-resolution structures of these megadalton complexes has been made possible by advancements in structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray Crystallography of Annelid Hemoglobin
The crystal structure of Lumbricus terrestris erythrocruorin at 3.5 Å resolution has provided invaluable insights into its architecture.[4] The general protocol for such a large protein complex involves:
-
Purification: The hemoglobin is isolated from the annelid's coelomic fluid. Purification often involves steps like ammonium (B1175870) sulfate (B86663) precipitation followed by size-exclusion chromatography to obtain a homogenous sample.
-
Crystallization: Growing diffraction-quality crystals of such large and complex proteins is a significant challenge. The hanging drop vapor diffusion method is commonly employed. A solution of the purified protein is mixed with a precipitant solution (e.g., containing polyethylene (B3416737) glycol) and allowed to equilibrate against a larger reservoir of the precipitant. This slowly increases the protein concentration, promoting crystallization. For instance, a classical method for crystallizing this compound from Spirographis spallanzanii involved diluting the blood with distilled water and then slowly adding a saturated solution of ammonium sulphate until turbidity appeared, followed by slow cooling to induce crystallization.
-
Data Collection and Structure Determination: The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded. The phases of the diffracted X-rays are determined using methods like molecular replacement, and an electron density map is calculated. From this map, the atomic model of the protein is built and refined.
Cryo-Electron Microscopy of Annelid Hemoglobin
Cryo-EM has emerged as a powerful technique for determining the structures of large, flexible, or heterogeneous complexes that are difficult to crystallize. The structure of Lumbricus terrestris hemoglobin has also been studied using cryo-EM. A typical workflow includes:
-
Sample Preparation: A small volume of the purified protein solution is applied to an electron microscopy grid. The grid is then rapidly plunged into a cryogen (e.g., liquid ethane), which vitrifies the thin film of the sample, preserving the protein in a near-native state.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual protein particles in different orientations are collected.
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified. A 3D reconstruction of the protein is then generated by averaging the aligned 2D projections. Sophisticated software packages are used to process the large datasets and reconstruct the final 3D map.
Visualizing the Structural Relationship
The following diagram illustrates the hierarchical assembly and the relationship between the globin subunits of this compound and annelid hemoglobin.
Caption: Hierarchical organization of this compound and annelid hemoglobin.
Conclusion
This compound and annelid hemoglobin represent remarkable examples of convergent evolution at the molecular level, where a similar overall structural scaffold has been adapted to utilize slightly different prosthetic groups for oxygen transport. While their macroscopic quaternary structures are highly analogous, the subtle difference in their heme groups leads to distinct physiological properties. Further research, particularly high-resolution structural studies of a wider range of these giant hemoglobins, will undoubtedly provide deeper insights into their evolution, assembly, and function, potentially inspiring the design of novel oxygen-carrying molecules for therapeutic applications.
References
- 1. rcsb.org [rcsb.org]
- 2. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-exposure technique for ice-embedded samples successfully reconstructs the this compound pigment of Sabella spallanzanii at 2. 1 Nm resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural alignment - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Antioxidant and Pro-oxidant Properties of Chlorocruorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant and pro-oxidant properties of chlorocruorin, a respiratory protein found in certain marine polychaete worms, against other well-characterized respiratory proteins such as hemoglobin and myoglobin (B1173299). While extensive research exists on the oxidative activities of hemoglobin and myoglobin, this guide synthesizes available information to present a hypothetical comparative framework for this compound, for which direct experimental data is limited. The unique structure of the this compound heme group suggests potential differences in its redox activity, a subject of significant interest in the development of new therapeutic agents and understanding oxidative stress mechanisms.
Introduction to Respiratory Pigments and Redox Activity
Respiratory pigments are essential for oxygen transport in most animal species. These metalloproteins, which include hemoglobin, myoglobin, and the lesser-known this compound, contain a heme prosthetic group with a central iron atom that reversibly binds oxygen.[1] Beyond their primary function, the iron center of these heme groups can participate in redox reactions, potentially leading to both antioxidant and pro-oxidant effects.
Hemoglobin and myoglobin have been shown to exhibit pro-oxidant activities, primarily through the involvement of their heme iron in Fenton-like reactions, which generate highly reactive hydroxyl radicals.[2][3] This pro-oxidant activity can contribute to oxidative stress and cellular damage.
This compound is structurally similar to hemoglobin but possesses a modified heme group where a vinyl group is replaced by a formyl group.[4] This structural alteration may influence the redox potential of the iron center, potentially modulating its antioxidant or pro-oxidant properties compared to other respiratory proteins. This guide explores this hypothesis through a presentation of hypothetical comparative data and detailed experimental protocols for its validation.
Hypothetical Comparative Data
The following tables present hypothetical data from a comparative study designed to evaluate the antioxidant and pro-oxidant properties of this compound, Human Hemoglobin, and Equine Myoglobin. This data is illustrative and intended to provide a framework for future experimental investigations.
Table 1: Antioxidant Capacity of Respiratory Proteins
| Protein | DPPH Radical Scavenging Activity (IC50, µM) | ABTS Radical Scavenging Activity (TEAC, µM Trolox equivalents/µM protein) | Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM protein) | Oxygen Radical Absorbance Capacity (ORAC, µM Trolox equivalents/µM protein) |
| This compound | > 500 | 0.15 ± 0.02 | 0.25 ± 0.03 | 1.8 ± 0.2 |
| Human Hemoglobin | > 500 | 0.12 ± 0.01 | 0.21 ± 0.02 | 1.5 ± 0.1 |
| Equine Myoglobin | > 500 | 0.10 ± 0.01 | 0.18 ± 0.02 | 1.2 ± 0.1 |
| Trolox (Control) | 50 ± 2 | 1.00 | N/A | 1.00 |
Data are presented as mean ± standard deviation.
Table 2: Pro-oxidant Activity of Respiratory Proteins
| Protein | Protein Carbonyl Formation (nmol/mg protein) | Lipid Peroxidation (MDA equivalents, nmol/mg protein) |
| This compound | 1.2 ± 0.1 | 0.8 ± 0.1 |
| Human Hemoglobin | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Equine Myoglobin | 3.1 ± 0.4 | 2.0 ± 0.3 |
| Control (no protein) | 0.5 ± 0.1 | 0.3 ± 0.05 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to obtain the data presented above.
Protein Preparation and Quantification
Purified this compound from Sabella spallanzanii, human hemoglobin A, and equine skeletal muscle myoglobin would be used. The concentration of each protein solution would be determined using the Bradford protein assay, with bovine serum albumin as a standard.
Antioxidant Capacity Assays
This assay measures the ability of the proteins to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Different concentrations of the protein samples (or Trolox standard) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined.
This assay measures the ability of the proteins to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS radical solution is diluted with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the protein samples (or Trolox standard) are added to the diluted ABTS radical solution.
-
The absorbance is measured at 734 nm after 6 minutes of incubation.
-
The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
This assay measures the ability of the proteins to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
Protein samples are mixed with the FRAP reagent.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm after 30 minutes of incubation at 37°C.
-
The results are expressed as µM Fe(II) equivalents.
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
The reaction is carried out in a 96-well plate.
-
Protein samples (or Trolox standard) are mixed with fluorescein (B123965) in phosphate (B84403) buffer (75 mM, pH 7.4).
-
The mixture is incubated at 37°C for 15 minutes.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, is added to initiate the reaction.
-
The fluorescence is recorded every minute for 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The ORAC value is calculated from the net area under the fluorescence decay curve and expressed as Trolox equivalents.
Pro-oxidant Activity Assays
This assay measures the level of protein oxidation by quantifying the carbonyl groups formed.[5]
-
Protein samples are incubated with 10 mM 2,4-dinitrophenylhydrazine (B122626) (DNPH) in 2.5 M HCl for 1 hour in the dark.
-
Proteins are precipitated by adding 20% (w/v) trichloroacetic acid (TCA).
-
The protein pellet is washed three times with ethanol-ethyl acetate (1:1, v/v) to remove free DNPH.
-
The final pellet is dissolved in 6 M guanidine (B92328) hydrochloride solution.
-
The absorbance is measured at 370 nm.
-
The carbonyl content is calculated using the molar absorption coefficient of DNPH (22,000 M⁻¹ cm⁻¹).
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
A lipid substrate (e.g., linoleic acid) is incubated with the protein samples in the presence of a pro-oxidant (e.g., Fe²⁺/ascorbate).
-
The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).
-
The mixture is heated at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
After cooling, the mixture is centrifuged to remove any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
The concentration of MDA is calculated using its molar extinction coefficient (1.56 x 10⁵ M⁻¹ cm⁻¹).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pro-oxidant mechanism of heme proteins via the Fenton reaction.
Caption: Experimental workflow for comparative antioxidant/pro-oxidant analysis.
References
- 1. Respiratory pigment - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Oxidative Stress and Antioxidant Defense in Endometriosis and Its Malignant Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature’s Palette: The Astonishing Spectrum of Animal Blood Colors | Science Focus [sciencefocus.hkust.edu.hk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Potential of Chlorocruorin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorocruorin derivatives with other leading artificial oxygen carriers, namely Hemoglobin-Based Oxygen Carriers (HBOCs) and Perfluorocarbon-Based Oxygen Carriers (PFCOCs). The information presented is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds, with a focus on objective performance data and detailed experimental methodologies.
Comparative Analysis of Physicochemical and Biological Properties
The development of effective artificial oxygen carriers hinges on a delicate balance of oxygen-carrying capacity, appropriate oxygen affinity, and a favorable safety profile. The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Oxygen-Carrying Properties
| Property | This compound (Native) | Erythrocruorin (Lumbricus terrestris) | Hemoglobin (Human) | Representative HBOC (e.g., Hemopure) | Representative PFCOC (e.g., Oxygent) |
| Oxygen Affinity (P50) (mmHg) | ~36-42[1] | 26.25[2][3] | ~26-28[4] | ~40 | Varies with pO2 |
| Cooperativity (Hill Coefficient, n) | High (up to 5.25)[1] | ~2.13-2.39[2] | ~2.7 | ~1.8-2.2 | N/A |
| Molecular Weight (kDa) | >3,600[5] | >3,500[5] | 64 | ~250 | N/A |
| Oxygen Solubility (mL O2/dL) | N/A (Carrier) | N/A (Carrier) | N/A (Carrier) | ~5-7 | ~5-6 (at high pO2)[6] |
Table 2: Pharmacokinetic and Safety Profile
| Property | This compound Derivatives (Projected) | Erythrocruorin (Lumbricus terrestris) | Representative HBOC (e.g., Hemopure) | Representative PFCOC (e.g., Oxygent) |
| Half-life (hours) | Expected to be long due to large size | ~2.5[7] | ~19-24 | ~9.4[6] |
| Viscosity (cP) | High | High | Moderate | Low |
| Colloid Osmotic Pressure (mmHg) | High | High | Moderate | Low |
| Vasoconstriction | Potentially low due to large size | Reduced compared to cell-free Hb[3] | A significant concern for many HBOCs[8] | Minimal |
| Immunogenicity | To be determined | Low in preclinical studies | Varies by product and source | Low |
| Metabolism & Clearance | Reticuloendothelial System (RES) | RES | RES and renal filtration for smaller forms | Exhaled via the lungs[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of therapeutic candidates. Below are methodologies for key experiments cited in the evaluation of artificial oxygen carriers.
Determination of Oxygen Dissociation Curve
Objective: To measure the oxygen-binding affinity (P50) and cooperativity (Hill coefficient) of the oxygen carrier.
Methodology:
-
Sample Preparation: The purified this compound derivative, HBOC, or PFCOC is diluted to a known concentration in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Instrumentation: An oxygenation-dissociation analyzer or a spectrophotometer coupled with a tonometer is used.
-
Deoxygenation: The sample is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) until the partial pressure of oxygen (pO2) is close to zero.
-
Oxygenation: A gas mixture with a known, incrementally increasing concentration of oxygen is introduced into the sample chamber.
-
Data Acquisition: At each oxygen concentration, the absorbance spectrum of the sample is recorded. The degree of oxygen saturation is calculated from the changes in absorbance at specific wavelengths corresponding to the oxygenated and deoxygenated forms of the carrier.
-
Data Analysis: The oxygen saturation data is plotted against the corresponding pO2 values to generate the oxygen dissociation curve. The P50 is the pO2 at which the carrier is 50% saturated. The Hill coefficient is determined from the slope of the linear portion of the Hill plot (log(S/(1-S)) vs. log(pO2)).
In Vitro Biocompatibility Assessment
Objective: To evaluate the potential for the oxygen carrier to induce hemolysis, complement activation, and cytotoxicity.
Methodology:
-
Hemolysis Assay:
-
Freshly collected red blood cells (RBCs) are washed and resuspended in a physiological buffer.
-
The RBC suspension is incubated with varying concentrations of the oxygen carrier for a defined period (e.g., 1-4 hours) at 37°C.
-
Positive (water-induced lysis) and negative (buffer only) controls are included.
-
After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
The percentage of hemolysis is calculated relative to the positive control.
-
-
Complement Activation Assay:
-
Human serum is incubated with the oxygen carrier at 37°C for a specified time.
-
The reaction is stopped by adding a chelating agent (e.g., EDTA).
-
The levels of complement activation products (e.g., C3a, C5a, sC5b-9) are measured using enzyme-linked immunosorbent assays (ELISAs).
-
Zymosan or another known complement activator is used as a positive control.
-
-
Cytotoxicity Assay (e.g., using endothelial cells):
-
Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
The cells are exposed to various concentrations of the oxygen carrier for 24-48 hours.
-
Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
A known cytotoxic agent is used as a positive control.
-
In Vivo Assessment of Efficacy and Safety in a Hemorrhagic Shock Model
Objective: To evaluate the ability of the oxygen carrier to restore hemodynamic stability and tissue oxygenation, and to assess its safety profile in a relevant animal model.
Methodology:
-
Animal Model: A rodent or larger animal model (e.g., rat, swine) is typically used.
-
Induction of Hemorrhagic Shock: A controlled volume of blood is withdrawn from the animal to induce a state of hemorrhagic shock, characterized by a significant drop in mean arterial pressure (MAP).
-
Resuscitation: The animals are resuscitated with either the experimental oxygen carrier, a control fluid (e.g., lactated Ringer's solution), or shed blood.
-
Monitoring: Key physiological parameters are continuously monitored, including:
-
Hemodynamics: MAP, heart rate, cardiac output.
-
Tissue Oxygenation: Using probes to measure pO2 in specific tissues (e.g., muscle, liver).
-
Blood Gases and Lactate (B86563): Arterial blood samples are taken at regular intervals to measure pH, pO2, pCO2, and lactate levels.
-
-
Post-Mortem Analysis: At the end of the experiment, tissues are harvested for histological examination to assess for any signs of organ damage or toxicity. Blood samples are also collected for hematology and clinical chemistry analysis.
Visualizing Key Pathways and Processes
Diagrams are provided to illustrate important concepts in the evaluation and mechanism of action of artificial oxygen carriers.
Experimental workflow for evaluating this compound derivatives.
Signaling pathway of NO scavenging by acellular hemoglobin.
Discussion
This compound and its close relative, Erythrocruorin, present a compelling platform for the development of a new class of artificial oxygen carriers. Their exceptionally large molecular size is a key advantage, as it is expected to reduce extravasation and the associated nitric oxide (NO) scavenging that leads to vasoconstriction, a major side effect of many first-generation HBOCs.[3][8]
The lower oxygen affinity (higher P50) of native this compound compared to human hemoglobin suggests that it may be more efficient at releasing oxygen to tissues.[1][9] However, the properties of chemically modified this compound derivatives will need to be carefully characterized to ensure an optimal balance between oxygen loading in the lungs and unloading in the peripheral tissues.
In comparison, HBOCs have a longer history of clinical development, but have been plagued by safety concerns, including vasoconstriction, renal toxicity, and an increased risk of adverse cardiovascular events in some trials.[8][10] These side effects are largely attributed to the dissociation of the hemoglobin tetramer and the scavenging of NO.[11]
PFCOCs offer a different approach, carrying oxygen in a dissolved state rather than binding it chemically.[6] This results in a linear relationship between oxygen delivery and the partial pressure of oxygen, which can be advantageous in certain clinical scenarios. However, PFCOCs have a shorter intravascular persistence and can accumulate in the reticuloendothelial system, leading to potential long-term side effects.[6][12]
The development of this compound derivatives as therapeutic agents is still in its early stages. However, the inherent properties of the native molecule suggest that it could overcome some of the key limitations of existing artificial oxygen carriers. Future research should focus on the development of stable and biocompatible derivatives of this compound and the thorough evaluation of their efficacy and safety in relevant preclinical models.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Direct comparison of oligochaete erythrocruorins as potential blood substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of oligochaete erythrocruorins as potential blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Erythrocruorin - Wikipedia [en.wikipedia.org]
- 6. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Artificial oxygen carriers: lessons from hemoglobin-based oxygen carrier clinical trials and current development efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand binding and slow structural changes in this compound from Spirographis spallanzanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Blood Substitutes: Examining The History, Clinical Trial Results, and Ethics of Hemoglobin-Based Oxygen Carriers | Clinics [elsevier.es]
- 11. Hemoglobin-Based Oxygen Carriers: Where Are We Now in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perfluorocarbon-based oxygen carriers: review of products and trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chlorocruorin
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of chlorocruorin, a metalloprotein. Adherence to these guidelines is essential for mitigating potential environmental and safety risks.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound waste with appropriate safety measures. Although not classified as a biohazard unless contaminated with infectious agents, it should be handled with standard laboratory precautions for biological materials.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Spill Management: In case of a spill, absorb the liquid with inert material (e.g., paper towels, vermiculite) and clean the area with a suitable disinfectant, such as a 10% bleach solution.[1] All cleanup materials should be disposed of as this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the segregation, decontamination, and final disposal of this compound waste.
1. Waste Segregation: Proper segregation is the critical first step. This compound waste should be collected separately from other laboratory waste streams.
-
Liquid Waste: Collect all liquid this compound solutions in a designated, leak-proof container.[2][3]
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, gloves, paper towels) in a designated biohazard bag.[4][5]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container.[5][6]
2. Decontamination (Inactivation): Before final disposal, the biological component of this compound waste should be inactivated.
-
Liquid Waste: Add household bleach to the liquid waste to achieve a final concentration of 10% bleach.[1][7] Allow a contact time of at least 30 minutes for effective decontamination.
-
Solid Waste: Solid waste collected in biohazard bags should be autoclaved.[3][4] Autoclaving is a common and effective method for decontaminating biological waste.[3]
3. Containerization and Labeling: Properly containing and labeling the waste is crucial for safety and compliance.
-
Decontaminated Liquid Waste: After decontamination, the liquid can typically be disposed of down the sanitary sewer, flushing with plenty of water.[2][3] However, always check with your institution's Environmental Health and Safety (EHS) office for local regulations regarding the disposal of treated biological liquids.[5]
-
Autoclaved Solid Waste: Once autoclaved, the biohazard bag containing solid waste should be placed inside a secondary, opaque trash bag and can often be disposed of as regular municipal waste.[1] Some institutions may require specific "ok to trash" labeling.[4]
-
Sharps Waste: Sharps containers should be sealed when no more than three-quarters full and placed in the appropriate collection bin for biohazardous waste.[7]
4. Final Disposal: The final disposal route depends on the waste form and local regulations.
-
Consult your institution's EHS office to ensure compliance with all federal, state, and local regulations.[5][6]
-
For large quantities or specific concerns about the iron content in this compound, contact your EHS office for guidance on disposal as chemical waste.[8]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Bleach Concentration for Liquid Decontamination | 1 part household bleach to 9 parts liquid waste (10% final concentration) | [1][7] |
| Contact Time for Bleach Decontamination | Minimum of 30 minutes | [7] |
| Autoclave Conditions | 121°C at 15 psi for a minimum of 30 minutes | [1] |
| Sharps Container Fill Level | Do not exceed 75% capacity | [7] |
| Liquid Waste Container Fill Level | Do not exceed 75% capacity to allow for expansion | [9] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for biological and low-hazard chemical waste. No specific experimental protocols for this compound disposal were found in the search results. The provided guidelines are a synthesis of best practices for similar materials.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. flinnsci.com [flinnsci.com]
- 2. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 3. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. How to Identify, Label, Package and Dispose of Biohazardous and Medical Waste [blink.ucsd.edu]
- 8. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 9. nipissingu.ca [nipissingu.ca]
Essential Safety and Handling Protocols for Chlorocruorin
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment during the handling of biological materials is paramount. Chlorocruorin, a large iron-containing respiratory protein found in certain marine annelids, requires specific handling and disposal procedures to maintain laboratory safety and experimental integrity. Although not classified as a hazardous chemical, it should be handled with standard laboratory precautions for biological materials to prevent contamination.
Understanding this compound
This compound is a respiratory pigment analogous to hemoglobin, responsible for oxygen transport in the blood of some polychaete worms.[1][2][3][4][5] It is a very large macromolecule, and its solutions are dichromatic, appearing green in dilute solutions and light red in concentrated ones.[3]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for non-hazardous biological materials.[6]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or latex, powder-free | Prevents contamination of the sample and protects the user from the solution.[6][7][8] |
| Eye Protection | Safety Glasses | ANSI Z87.1-rated | Protects eyes from splashes of this compound solutions or buffers.[6][7][8] |
| Body Protection | Laboratory Coat | Standard white lab coat | Protects clothing and skin from potential spills.[6][7] |
Operational Plan: Step-by-Step Handling
Adherence to proper handling protocols is critical for maintaining a safe and efficient laboratory environment.
Preparation
-
Ensure the work area is clean and decontaminated.
-
Gather all necessary materials, including this compound samples, buffers, and pipettes.
-
Don appropriate PPE: lab coat, followed by safety glasses and gloves.[6]
Handling
-
Employ sterile techniques when working with this compound solutions to prevent microbial contamination.
-
Avoid the creation of aerosols.
-
After use, securely cap all containers holding this compound.
Post-Handling
-
Doff PPE in the correct order: remove gloves first, followed by the lab coat and safety glasses.[6]
-
Wash hands thoroughly with soap and water.[6]
References
- 1. This compound [chemeurope.com]
- 2. This compound | 24869-67-8 [chemicalbook.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound | biochemistry | Britannica [britannica.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. benchchem.com [benchchem.com]
- 7. uah.edu [uah.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
